molecular formula C7H15N3O B061247 1-Methylpiperidine-4-carbohydrazide CAS No. 176178-88-4

1-Methylpiperidine-4-carbohydrazide

Cat. No.: B061247
CAS No.: 176178-88-4
M. Wt: 157.21 g/mol
InChI Key: YZQKKXPYOIDSJJ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbohydrazide (CAS 176178-88-4) is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . It is typically offered in quantities such as 1g and 5g for research and development purposes . This compound belongs to the carbohydrazide class and features a piperidine ring, a structural motif prevalent in medicinal chemistry due to its influence on a compound's pharmacokinetic properties. The reactive hydrazide functional group makes this molecule a valuable building block or intermediate in organic synthesis and drug discovery efforts. It can be utilized in the design and creation of more complex molecules, such as through the formation of Schiff bases, for screening and development in various pharmaceutical research areas . As with all compounds of this nature, this compound is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQKKXPYOIDSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332834
Record name 1-methylpiperidine-4-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176178-88-4
Record name 1-Methyl-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176178-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methylpiperidine-4-carbohydrazide CAS number 176178-88-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylpiperidine-4-carbohydrazide (CAS: 176178-88-4): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 176178-88-4, is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture is characterized by two key functional moieties: a saturated N-methylpiperidine ring and a reactive carbohydrazide group. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[1] The carbohydrazide functional group serves as a versatile synthetic handle, enabling the construction of a wide array of more complex heterocyclic systems and derivatives.[1]

This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing its primary synthetic routes, exploring its chemical reactivity, and discussing its applications as a crucial intermediate in drug discovery and organic synthesis. The information is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable building block.

Part 1: Molecular Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure

The structure combines a tertiary amine within a saturated six-membered ring with a terminal hydrazide, making it a bifunctional building block.

Caption: 2D Structure of this compound.

Chemical and Physical Data

The properties of this compound are summarized below. The experimental data is often limited for specialized research chemicals; therefore, high-quality computed properties are also provided for guidance.

PropertyValueSource(s)
CAS Number 176178-88-4[2][3][4]
Molecular Formula C₇H₁₅N₃O[1][2]
Molecular Weight 157.21 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms 1-Methyl-4-piperidinecarbohydrazide, 4-Piperidinecarboxylic acid, 1-methyl-, hydrazide[2][4]
SMILES CN1CCC(CC1)C(=O)NN[2]
Appearance Data not available; related compounds are often white solids or colorless to yellow liquids.[5]
XLogP3 (Computed) -0.7[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Storage Conditions Room temperature, inert atmosphere, keep in dark place.[6]

Part 2: Synthesis and Manufacturing

The primary and most direct method for preparing this compound is through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This process is a classic nucleophilic acyl substitution, valued for its efficiency and high yield.

Synthetic Workflow Diagram

G start 1-Methylisonipecotic Acid Hydrochloride ester Methyl 1-Methylpiperidine-4-carboxylate start->ester Esterification product This compound ester->product Hydrazinolysis reagent1 Thionyl Chloride in Methanol reagent1->ester reagent2 Hydrazine Hydrate reagent2->product

Caption: Overall synthetic pathway to the target compound.

Protocol 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

This protocol is adapted from a known procedure for the synthesis of the intermediate ester.[7]

Rationale: The carboxylic acid is converted to an ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Thionyl chloride in methanol is an effective method for this transformation, generating the methyl ester in situ.

Methodology:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (1.0 mol) in methanol (350 mL, 8.0 eq), cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.55 eq) dropwise, maintaining the internal temperature below 0 °C. The addition typically takes about 1 hour.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to 40 °C. Maintain this temperature for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with methylene chloride (3 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear liquid.[7]

Protocol 2: Synthesis of this compound

Rationale: This step involves a nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.[1]

Methodology:

  • Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 mol) in ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield the final product.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its terminal hydrazide group, which can readily participate in condensation and cyclization reactions.[1]

Reaction Scheme: Formation of Heterocycles

G start 1-Methylpiperidine-4- carbohydrazide hydrazone Hydrazone Derivative start->hydrazone Condensation thiadiazole Thiadiazole Derivative start->thiadiazole Cyclization reagent1 Aldehyde or Ketone (R-CHO / R-CO-R') reagent1->hydrazone reagent2 1. Isothiocyanate 2. Acid-catalyzed cyclization reagent2->thiadiazole

Caption: Key reactions of the carbohydrazide moiety.

Protocol 3: Synthesis of a Hydrazone (Schiff Base)

Rationale: The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones. This reaction is often the first step in multi-step syntheses of other heterocyclic systems.[1]

Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration, wash with cold solvent, and dry to obtain the pure hydrazone.

Part 4: Applications in Research and Drug Discovery

The this compound scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

  • Antimicrobial Agents: Derivatives of piperidine-4-carbohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, with some compounds showing moderate to good activity.[8]

  • Enzyme Inhibition: The core structure is present in molecules designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[9] Similarly, related structures have been explored as potent human carbonic anhydrase (hCA) inhibitors, with applications in treating glaucoma, edema, and some cancers.[10]

  • Metabolic Disorders: Piperidine carbohydrazides have been explored as multifunctional agents for managing diabetes.[9]

  • CNS Receptor Ligands: The carbohydrazide moiety is a key pharmacophoric group in various therapeutically useful substances, including ligands for central nervous system (CNS) receptors.[11]

The utility of this scaffold is rooted in the piperidine ring's ability to improve the aqueous solubility and metabolic profile of a molecule, while the carbohydrazide group provides a vector for introducing diverse pharmacophores to interact with biological targets.[1]

Part 5: Spectral Analysis (Predictive)

Spectral MethodPredicted Characteristics
¹H NMR N-CH₃: Singlet around δ 2.2-2.4 ppm. Piperidine Ring Protons (CH₂): Complex multiplets between δ 1.5-3.0 ppm. Piperidine Ring Proton (CH): Multiplet around δ 2.3-2.6 ppm. -NH-: Broad singlet, chemical shift variable (δ ~7.5-9.5 ppm), dependent on solvent and concentration. -NH₂: Broad singlet, chemical shift variable (δ ~4.0-5.0 ppm).
¹³C NMR C=O (Carbonyl): δ 170-175 ppm. Piperidine Ring Carbons: δ 25-55 ppm. N-CH₃: δ ~46 ppm.
IR (Infrared) N-H Stretching (hydrazide): Two bands in the region 3200-3400 cm⁻¹. C-H Stretching (aliphatic): 2800-3000 cm⁻¹. C=O Stretching (Amide I): Strong absorption around 1640-1680 cm⁻¹. N-H Bending (Amide II): Around 1510-1550 cm⁻¹.
Mass Spec. (EI-MS): Expected molecular ion peak [M]⁺ at m/z 157. Key fragments would likely arise from the loss of NHNH₂ (m/z 126) and cleavage of the piperidine ring. (ESI-MS): Expected protonated molecular ion [M+H]⁺ at m/z 158.

Part 6: Safety, Handling, and Storage

The toxicological properties of this compound have not been thoroughly investigated.[12] Therefore, it must be handled with care, assuming it is hazardous. Safety data from closely related compounds suggest the following precautions.

  • Hazard Statements (Anticipated): May cause skin irritation, serious eye damage, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as violent reactions are possible.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combining a medicinally relevant piperidine core with a synthetically adaptable carbohydrazide group, makes it a powerful tool for the synthesis of novel compounds, particularly in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory.

References

  • PubChem. This compound | C7H15N3O | CID 468608. [Link]

  • Aaron Chemicals. 176178-88-4 | MFCD13188558 | this compound. [Link]

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  • Capot Chemical. 176178-88-4 | 1-metilpiperidina-4-carboidrazide. [Link]

  • PubChem. 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C12H24N4O | CID 53338617. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

  • ResearchGate. Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • NIST. Piperidine, 1-methyl- - the NIST WebBook. [Link]

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  • PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

  • PubChemLite. 1-methylpiperidine-4-carboxylic acid (C7H13NO2). [Link]

Sources

chemical structure and molecular weight of 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbohydrazide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, applications, and handling, grounded in established chemical principles.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 176178-88-4) is a bifunctional organic compound that merges two key pharmacophores: the N-methylpiperidine ring and the carbohydrazide moiety. The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The terminal carbohydrazide group is a highly reactive and versatile functional handle, enabling the straightforward construction of more complex molecular architectures like hydrazones, pyrazoles, and oxadiazoles.[1][2][3] This unique combination makes it a valuable intermediate for generating compound libraries aimed at discovering novel therapeutic agents.[1]

Physicochemical Characteristics and Molecular Structure

A precise understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. The key identifiers and computed properties of this compound are summarized below.

Table 1: Core Properties and Identifiers
PropertyValueSource
CAS Number 176178-88-4[1][4][5]
Molecular Formula C₇H₁₅N₃O[1][4][5]
Molecular Weight 157.21 g/mol [1][5]
IUPAC Name This compound[5]
Canonical SMILES CN1CCC(CC1)C(=O)NN[5]
InChI Key YZQKKXPYOIDSJJ-UHFFFAOYSA-N[1][5]
XLogP3-AA -0.7[5]
Hydrogen Bond Donors 2[5]
Molecular Structure Visualization

The 2D structure of this compound highlights the saturated N-methylated heterocyclic ring and the appended carbohydrazide functional group.

SynthesisWorkflow reactant reactant reagent reagent product product step step Ester Methyl 1-methylpiperidine- 4-carboxylate ReactionStep Nucleophilic Acyl Substitution Ester->ReactionStep Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->ReactionStep Product 1-Methylpiperidine-4- carbohydrazide ReactionStep->Product G start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node A This compound B Hydrazone Derivatives A->B C 1,3,4-Oxadiazole Scaffolds A->C D Pyrazole Scaffolds A->D E Bioactive Compound Libraries B->E C->E D->E R1 Aldehydes/ Ketones R1->B Condensation R2 Carboxylic Acids/ Orthoesters R2->C Cyclization R3 1,3-Dicarbonyls R3->D Cyclization

Sources

The Strategic Utility of 1-Methylpiperidine-4-carbohydrazide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. 1-Methylpiperidine-4-carbohydrazide has emerged as a particularly valuable scaffold due to its unique combination of a saturated, basic heterocycle and a highly versatile reactive handle. The 1-methylpiperidine moiety frequently imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to traverse biological membranes, while the carbohydrazide group offers a rich platform for chemical diversification.[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of this compound, presenting it as a privileged building block for the development of novel therapeutics across various disease areas. We will explore its role in forming diverse chemical entities, from simple hydrazones to complex heterocyclic systems, and provide detailed, field-proven protocols for its synthesis and derivatization.

Structural and Physicochemical Profile

This compound, with the molecular formula C₇H₁₅N₃O, combines two key pharmacophoric elements.[2] The 1-methylpiperidine ring provides a three-dimensional, non-planar structure that can orient substituents in precise vectors to interact with biological targets.[1] The tertiary amine is basic, allowing for protonation at physiological pH, which can be crucial for enhancing solubility and forming key ionic interactions with target proteins, such as acidic residues in enzyme active sites or receptor binding pockets.[1] The N-methyl group modulates the basicity (pKa) and increases lipophilicity, which can significantly influence membrane permeability and metabolic stability.[1]

The carbohydrazide functional group (-CONHNH₂) at the 4-position is a versatile chemical handle capable of acting as both a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target.[1] Its true power lies in its synthetic utility, serving as a nucleophilic precursor for a vast array of derivatives.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176178-88-4[1][2][4]
Molecular Formula C₇H₁₅N₃O[1][2]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name This compound[2]
XLogP3 (Computed) -0.7[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Synthesis of the Core Building Block

The most common and efficient synthesis of this compound is achieved through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This precursor can be readily prepared from commercially available isonipecotic acid. The entire process is a robust, scalable two-step sequence.

Workflow for Synthesis

G cluster_0 Step 1: N-Methylation & Esterification cluster_1 Step 2: Hydrazinolysis Isonipecotic_Acid Isonipecotic Acid Methyl_Ester Methyl 1-methylpiperidine-4-carboxylate Isonipecotic_Acid->Methyl_Ester  1. Formaldehyde, H₂ (g), Pd/C  2. SOCl₂, Methanol Target_Compound This compound Methyl_Ester->Target_Compound  Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This precursor can be synthesized from 1-methylpiperidine-4-carboxylic acid.[5] A typical esterification protocol is as follows:

  • Reaction Setup: To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (approx. 5-10 volumes), cool the mixture to -10 °C using an ice-salt bath.

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Running the reaction at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to 40 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction & Isolation: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for the next step.[6]

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a condenser.

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. Causality: This is a nucleophilic acyl substitution. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.[1] An excess of hydrazine is used to drive the reaction to completion.

  • Reaction Progression: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

The Strategic Role in Medicinal Chemistry: Key Reactions & Applications

The true value of this compound lies in the synthetic versatility of the hydrazide moiety. It serves as a robust starting point for creating extensive libraries of compounds for biological screening.

The Hydrazide as a Versatile Chemical Handle

The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily condenses with electrophiles, most commonly aldehydes and ketones, to form stable hydrazone (Schiff base) linkages.[1] This reaction is often the gateway to more complex heterocyclic systems.

G cluster_reactions Key Derivatization Reactions BuildingBlock 1-Methylpiperidine- 4-carbohydrazide Hydrazone Hydrazone Formation (R-CHO) BuildingBlock->Hydrazone Oxadiazole 1,3,4-Oxadiazole Synthesis (e.g., CS₂, KOH then R-X) BuildingBlock->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Synthesis (e.g., R-NCS) BuildingBlock->Thiadiazole Pyrazole Pyrazole Synthesis (β-diketones) BuildingBlock->Pyrazole

Caption: Key synthetic transformations of the carbohydrazide moiety.

  • Hydrazone Formation: Condensation with various aldehydes and ketones is a straightforward method to introduce diverse aromatic and aliphatic groups, enabling rapid exploration of structure-activity relationships (SAR).[1][7]

  • 1,3,4-Oxadiazole Synthesis: Hydrazides are classic precursors for 1,3,4-oxadiazoles, a bioisostere for ester and amide groups with improved metabolic stability. This is often achieved by cyclization of an intermediate N-acylhydrazone or by reaction with reagents like carbon disulfide followed by alkylation.[1][8]

  • 1,3,4-Thiadiazole Synthesis: Reaction with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized to form 1,3,4-thiadiazole derivatives, another important heterocyclic scaffold in medicinal chemistry.[1]

Case Studies in Drug Development

The this compound scaffold has been incorporated into molecules targeting a range of diseases.

  • Antimicrobial Agents: The structural motif is found in potential antitubercular agents. The carbohydrazide moiety and its derivatives (like oxadiazoles) are known to be effective against Mycobacterium tuberculosis, potentially by inhibiting the enoyl acyl carrier protein reductase (InhA), an enzyme crucial for bacterial fatty acid synthesis.[1] The N-methylpiperidine portion can enhance cell wall penetration and improve the overall pharmacokinetic profile.

  • CNS Agents: The piperidine ring is a well-established scaffold for compounds targeting the central nervous system (CNS).[9] The basic nitrogen is often key for interacting with neurotransmitter receptors. While direct studies on this compound are limited, its structural elements have been explored for potential as GABAA receptor agonists.[1]

  • Enzyme Inhibitors: The scaffold has been investigated for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a key enzyme in many cellular processes, and its dysregulation is implicated in diseases like Alzheimer's, bipolar disorder, and diabetes.[1] The carbohydrazide can act as a key hydrogen-bonding feature within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is a primary strategy for optimizing pharmacological profiles.

Table 2: General SAR Insights for the Scaffold

ModificationStructural MoietyGeneral Impact on ActivityRationale
N-Alkyl Group Variation 1-MethylpiperidinePotency, Selectivity, LipophilicityChanging the N-methyl to N-ethyl or larger groups can alter the fit within a binding pocket and modify the molecule's LogP, affecting permeability and metabolism.[1]
Hydrazone Substituent CarbohydrazidePotency, Target SpecificityThe R-group of the aldehyde/ketone used for hydrazone formation directly interacts with the target protein. Aromatic, heterocyclic, and aliphatic groups can be systematically explored to map the binding site.
Heterocycle Formation CarbohydrazideMetabolic Stability, BioisosterismConverting the hydrazide to a metabolically robust heterocycle like a 1,3,4-oxadiazole can prevent hydrolysis by amidases, prolonging the compound's half-life while maintaining key electronic and hydrogen-bonding features.[8]
Piperidine Substitution 1-MethylpiperidineFine-tuning of Potency and PKAdding substituents to the piperidine ring (e.g., at the 3-position) can introduce new interaction points or block metabolic hotspots.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that provides a robust starting point for drug discovery programs. Its synthesis is straightforward, and its dual-functionality—a pharmacokinetic-modulating piperidine ring and a synthetically versatile carbohydrazide handle—offers an efficient pathway to generate chemically diverse libraries with a high potential for biological activity. As medicinal chemists continue to seek scaffolds that balance synthetic accessibility with desirable drug-like properties, the utility of this compound is set to endure and expand into new therapeutic frontiers.

References

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An In-Depth Technical Guide to the Reactivity of the Hydrazide Functional Group in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Union of Piperidine and Hydrazide Moieties

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2] When this versatile heterocycle is functionalized with a hydrazide group (-CONHNH₂), it gives rise to a class of compounds with remarkable chemical utility and biological significance. The hydrazide is not merely a passive substituent; it is a reactive handle, a versatile synthon, and often, an integral part of a pharmacophore.[3][4][5]

This guide provides a comprehensive exploration of the reactivity of the hydrazide functional group when anchored to a piperidine scaffold. We will dissect the electronic interplay between these two moieties, detail the principal reaction pathways, and provide field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the piperidine-hydrazide motif in their synthetic and therapeutic endeavors.

Synthesis of Piperidine Hydrazides: The Foundational Step

The most direct and widely adopted method for synthesizing piperidine hydrazides involves the nucleophilic substitution of a piperidine-containing carboxylic acid derivative, typically an ester, with hydrazine hydrate.[3][6] This reaction is robust, generally high-yielding, and proceeds under mild conditions.

The causality behind this choice is clear: the ester carbonyl is sufficiently electrophilic to be attacked by the highly nucleophilic hydrazine, while the reaction conditions (often refluxing in an alcohol like ethanol) are mild enough to avoid degradation of the piperidine ring. The large excess of hydrazine hydrate typically used drives the reaction to completion.

General Synthetic Scheme:

G cluster_0 Synthesis of Piperidine Hydrazide R_piperidine_ester Piperidine Ester solvent Solvent (e.g., Ethanol) Reflux R_piperidine_ester->solvent hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->solvent product Piperidine Hydrazide solvent->product alkoxy_byproduct Alcohol Byproduct (R'-OH) solvent->alkoxy_byproduct

Caption: General workflow for piperidine hydrazide synthesis.

Standard Experimental Protocol: Synthesis of 1-(Piperidin-4-ylcarbonyl)hydrazine

This protocol describes the synthesis from a commercially available piperidine ester.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl isonipecotate (1 equivalent).

  • Reagent Addition: Add ethanol (EtOH) as the solvent (approx. 0.2 M concentration of the ester). To this solution, add hydrazine hydrate (10 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the pure piperidine hydrazide.[3][6]

Reactant/ConditionPurpose/RationaleTypical ValuesReference Yields
Solvent Solubilizes reactants; facilitates heat transfer.Ethanol, Methanol70-98%[3][6]
Temperature Provides activation energy for the reaction.Room Temp. to Reflux
Hydrazine Hydrate Nucleophile; used in large excess to drive equilibrium.5-20 equivalents
Reaction Time Duration required for completion.2-24 hours

Core Reactivity: The Hydrazide as a Chemical Hub

The reactivity of the piperidine hydrazide is dominated by the nucleophilic character of the terminal nitrogen atom (-NH₂) and the adjacent carbonyl group. The piperidine ring, being a saturated alkyl amine derivative, exerts a mild electron-donating inductive effect, which can subtly enhance the nucleophilicity of the hydrazide moiety. However, steric hindrance from substituents on the piperidine ring, particularly at the 2 and 6 positions, can play a more significant role in modulating reaction rates.

A. Hydrazone Formation: The Gateway to Bioactivity

The condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is arguably its most important reaction in drug discovery.[7][8] This reaction forms a stable carbon-nitrogen double bond (C=N), creating a hydrazone linker that is a key structural feature in many bioactive compounds.[9][10]

Mechanism: The reaction proceeds via nucleophilic attack of the terminal hydrazide amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product.[11] The hydrazone linkage is generally stable but can be designed to be cleavable under specific pH conditions (e.g., the acidic environment of a lysosome), a feature exploited in drug delivery systems.[12][13]

G start Piperidine Hydrazide intermediate Carbinolamine Intermediate start->intermediate Nucleophilic Attack aldehyde Aldehyde/ Ketone aldehyde->intermediate product Piperidine Hydrazone intermediate->product Dehydration (-H₂O)

Caption: Mechanism of hydrazone formation.

Field-Proven Protocol: Synthesis of an Isonicotinohydrazide-Piperidine Hydrazone

This protocol details the synthesis of a hydrazone from isoniazid and a piperidine-substituted benzaldehyde, a strategy used to develop novel antitubercular agents.[7][14]

  • Reactant Preparation: Dissolve the piperidine-substituted benzaldehyde (1 equivalent) in refluxing ethanol.

  • Hydrazide Addition: Add a solution of isoniazid (isonicotinic hydrazide, 1.1 equivalents) in ethanol to the aldehyde solution.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the dehydration step.

  • Reaction: Reflux the mixture for 2-6 hours. The product often precipitates out of the solution upon cooling.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.[7]

Compound ClassTarget/ActivityRepresentative IC₅₀/MICReference
Piperidine-HydrazonesButyrylcholinesterase (BChE) InhibitorIC₅₀: 35.30 µM[15]
Isoniazid-Piperidine HydrazonesMycobacterium tuberculosisMIC: 0.11-0.45 µM[7]
B. Cyclization Reactions: Building Heterocyclic Scaffolds

Hydrazides are invaluable precursors for the synthesis of five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals.[3][4] By reacting with appropriate bifunctional reagents, the hydrazide moiety can be cyclized into structures like oxadiazoles, thiadiazoles, pyrazoles, and triazoles.

Example Pathway: 1,3,4-Oxadiazole Synthesis

A common route involves the acylation of the hydrazide to form a diacylhydrazine intermediate, which is then cyclized under dehydrating conditions (e.g., using POCl₃, H₂SO₄, or TsCl).

G cluster_0 1,3,4-Oxadiazole Synthesis Workflow start Piperidine Hydrazide step1 Acylation start->step1 acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->step1 intermediate Diacylhydrazine Intermediate step1->intermediate step2 Cyclodehydration (e.g., POCl₃) intermediate->step2 product Piperidine-Substituted 1,3,4-Oxadiazole step2->product

Caption: Workflow for synthesizing 1,3,4-oxadiazoles from hydrazides.

C. Application in Bioconjugation: The Hydrazone Linker

The specific and mild reaction conditions for hydrazone formation make it a powerful tool for bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[12] A piperidine hydrazide can act as a stable, hydrophilic linker to attach a cytotoxic payload to an antibody. The aldehyde partner is often generated on the antibody's carbohydrate domains by gentle oxidation with sodium periodate.[11][16]

The stability of the resulting hydrazone bond is sufficient for circulation in the bloodstream, but it can be cleaved in the lower pH of intracellular compartments, releasing the drug specifically at the target site.[12][13]

The Hydrazide as a Protecting Group

While less common in the context of piperidine scaffolds, the hydrazide functionality can serve as a protecting group for carboxylic acids, especially in peptide synthesis.[17][18] The carboxylic acid is converted to the hydrazide, which is stable to many reaction conditions. Deprotection is typically achieved through oxidation (e.g., with N-bromosuccinimide or mild electrochemical methods), which cleaves the N-N bond and regenerates the carboxylic acid.

Conclusion and Future Outlook

The hydrazide functional group, when integrated into a piperidine scaffold, creates a molecular entity of significant synthetic and medicinal value. Its reactivity is predictable, robust, and exceptionally versatile. The nucleophilic terminal amine is the primary driver of its chemistry, enabling the facile formation of bioactive hydrazones, the construction of complex heterocyclic systems, and the development of sophisticated bioconjugates. Understanding the principles outlined in this guide—from the fundamental synthesis to the nuances of hydrazone formation and cyclization—empowers chemists to design and execute strategies that fully exploit the potential of this powerful chemical partnership. As the demand for targeted therapies and novel molecular architectures grows, the strategic use of the piperidine-hydrazide motif is poised to remain a cornerstone of innovation in drug discovery.

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Unlocking the Therapeutic Promise of 1-Methylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1-methylpiperidine-4-carbohydrazide core represents a fascinating amalgamation of two such pharmacologically significant moieties. The piperidine ring, a saturated heterocycle, is a structural motif present in numerous pharmaceuticals and natural alkaloids, valued for its ability to influence physicochemical properties like solubility and lipophilicity, and to orient functional groups for optimal target interaction.[1] The carbohydrazide group (-CONHNH2) and its derivatives (hydrazones) are versatile functional groups known for their coordinative capabilities and a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5]

This guide provides a technical exploration of the potential biological activities stemming from the fusion of these two scaffolds. We will delve into the mechanistic underpinnings, present key quantitative data from foundational studies, and provide detailed, field-proven experimental protocols for researchers aiming to investigate this promising class of compounds. The narrative is designed not merely to instruct, but to explain the causality behind methodological choices, empowering researchers to design and execute robust screening campaigns.

Part 1: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against pathogenic microbes.[6] Carbohydrazide derivatives have been consistently identified as possessing significant antibacterial and antifungal properties.[4][7] The incorporation of the 1-methylpiperidine moiety can enhance these properties, potentially by improving cell wall penetration or interaction with microbial targets.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antimicrobial action of hydrazide derivatives is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to interfere with nucleic acid synthesis. The formation of hydrazones by reacting the carbohydrazide with various aldehydes or ketones introduces a diverse array of substituents, allowing for the fine-tuning of activity. Studies on related piperidine-carbohydrazide derivatives have shown that antimicrobial efficacy is highly dependent on the nature of these substituents.[8][9] For instance, the introduction of quinazolinyl moieties has demonstrated significant in vivo efficacy against fungal phytopathogens like Rhizoctonia solani.[10]

Data Summary: In Vitro Antimicrobial & Antifungal Efficacy

The following table summarizes representative data from studies on piperidine-carbohydrazide derivatives and related structures, highlighting their potential against various pathogens.

Compound ClassTest OrganismActivity MetricResultReference
Piperidine-4-carbohydrazide DerivativesStaphylococcus aureusMICModerate to Good Activity[8]
Piperidine-4-carbohydrazide DerivativesEscherichia coliMICModerate to Good Activity[8]
(1-phenylsulfonyl)piperidine CarbohydrazidesSalmonella typhiMIC8.00 ± 0.54 µM[9]
(1-phenylsulfonyl)piperidine CarbohydrazidesBacillus subtilisMIC8.56 ± 0.63 µM[9]
Quinazolinyl-piperidine-carbohydrazide (A13)Rhizoctonia solaniCurative Efficacy (in vivo)76.9% at 200 µg/mL[10]
Quinazolinyl-piperidine-carbohydrazide (A13)Rhizoctonia solaniProtective Efficacy (in vivo)76.6% at 200 µg/mL[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of a compound, defined as the lowest concentration that inhibits visible microbial growth.[11][12] This method is resource-efficient and suitable for high-throughput screening.

Causality: This protocol is chosen over diffusion assays for its quantitative output (a specific MIC value), which is crucial for comparing the potency of different derivatives and for structure-activity relationship studies.[12]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a sterile 96-well microtiter plate, perform a series of two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).[11]

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis stock Compound Stock (in DMSO) serial_dilution Serial Dilution of Compound stock->serial_dilution Dilute in broth bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation Standardize & Dilute serial_dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation readout Visual Inspection or Plate Reader incubation->readout mic Determine MIC Value readout->mic

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Anticonvulsant Potential

Epilepsy remains a significant neurological disorder, with a substantial portion of patients being refractory to current treatments, highlighting the need for new therapeutic strategies.[13] Piperidine and piperazine derivatives have historically been a rich source of anticonvulsant agents.[14][15] The alkaloid piperine, which contains a piperidine ring, has demonstrated anticonvulsant effects in various animal models, potentially through the modulation of ion channels and neurotransmitter systems.[13][16][17]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The anticonvulsant activity of piperidine-containing compounds is often linked to their ability to interact with central nervous system targets. Key mechanisms include:

  • GABAergic System Modulation: Enhancing the action of the inhibitory neurotransmitter GABA, as suggested by delayed onset of seizures in pentylenetetrazole (PTZ) and picrotoxin models.[13][17]

  • Ion Channel Blockade: Direct inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which is a mechanism shared by many established antiepileptic drugs.[13][16] This is supported by efficacy in the maximal electroshock (MES) seizure model.

SAR studies would likely focus on how modifications to the carbohydrazide portion of the molecule affect lipophilicity (for blood-brain barrier penetration) and binding affinity to these neurological targets.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Terminal cluster_synapse Postsynaptic Neuron compound 1-Methylpiperidine-4- carbohydrazide Derivative Na_Channel Voltage-Gated Na+ Channel compound->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca+ Channel compound->Ca_Channel Inhibits GABA_Receptor GABA-A Receptor compound->GABA_Receptor Potentiates (Potential)

Caption: Potential anticonvulsant mechanisms of action.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

Causality: This model is selected for its high predictive value for drugs that act by blocking voltage-gated sodium channels or preventing seizure spread, a key mechanism for treating generalized seizures.[16]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult mice or rats, acclimatized to the laboratory environment.

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) should be included.

    • Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).

  • Induction of Seizure:

    • Apply a short electrical stimulus (e.g., 50-60 mA for 0.2 seconds) via corneal or auricular electrodes.

    • The stimulus is calibrated to reliably induce a full tonic hind limb extension in >95% of vehicle-treated animals.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the presence or absence of tonic hind limb extension.

    • An animal is considered "protected" if the tonic extension phase is abolished.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Part 3: Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response implicated in numerous diseases. Many hydrazide and hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][18][19][20] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The primary mechanism for the anti-inflammatory action of many hydrazone-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[2] This is the same mechanism used by many nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is often a direct consequence of reduced prostaglandin-mediated sensitization of nociceptors.

SAR studies have shown that the nature of the aromatic or heterocyclic ring attached to the hydrazone moiety is critical for activity. Electron-withdrawing groups (like nitro or halo substituents) or electron-donating groups (like methoxy) on this ring can significantly modulate the anti-inflammatory potency.[2][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][18]

Causality: This model is chosen because it induces a biphasic inflammatory response that is well-characterized. The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily mediated by prostaglandins, making it an excellent model for screening potential COX inhibitors.[21]

Step-by-Step Methodology:

  • Animal Preparation:

    • Fast Wistar rats overnight with free access to water.

    • Group the animals and administer the test compound, vehicle control, or a standard drug (e.g., Diclofenac, Indomethacin) orally or i.p. one hour before the carrageenan injection.[20]

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation:

    • Inject a 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[2][18]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Part 4: Anticancer Activity

The piperidine scaffold is a key component of several anticancer drugs, and its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.[22] The addition of the carbohydrazide moiety offers new opportunities for designing potent and selective anticancer agents.[23]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The anticancer effects of piperidine-hydrazide derivatives can be multifaceted. Potential mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. This can occur through intrinsic (mitochondrial) or extrinsic pathways.[24]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phases, prevents cancer cells from dividing.[22]

  • Enzyme Inhibition: Targeting specific kinases or other enzymes that are overactive in cancer cells.

SAR studies on related indolin-2-one piperazine-carbothiohydrazides revealed that specific substitutions on the aromatic rings were critical for achieving low micromolar IC50 values against lung and colon cancer cell lines.[25]

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Quantification seed Seed Cancer Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read Dissolve Crystals calculate Calculate % Viability & IC50 Value read->calculate

Caption: Experimental workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[26] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]

Causality: This assay is a cornerstone of in vitro toxicology and oncology drug discovery due to its simplicity, reliability, and suitability for high-throughput screening.[27] The intensity of the color produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic potential.[24]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells that are in the exponential growth phase.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated only with the solvent, e.g., DMSO, at the highest concentration used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS) to each well.[24] Alternatively, add 10-20 µL of a concentrated MTT solution directly to the 100 µL of medium in each well.[24][27]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[11][24]

  • Solubilization and Absorbance Measurement:

    • For adherent cells, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.[24]

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[11][27]

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[24]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the mean absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).

    • Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
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  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
  • MTT assay protocol. (n.d.). Abcam.
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  • Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole deriv
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed.
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  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv
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  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015).
  • Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. (2025).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical Pharmacology Journal.
  • The analgesic and anticonvulsant effects of piperine in mice. (n.d.). eCommons@AKU.
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  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Semantic Scholar.
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  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Deriv
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Topic: 1-Methylpiperidine-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylpiperidine-4-carbohydrazide core represents a confluence of two privileged structural motifs in medicinal chemistry: the piperidine ring and the carbohydrazide functional group. The piperidine moiety is a ubiquitous feature in pharmaceuticals, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles.[1] Concurrently, the carbohydrazide group serves as a highly reactive and versatile chemical handle, enabling the synthesis of a diverse array of heterocyclic derivatives. This guide provides a comprehensive analysis of this compound, its key structural analogs, and their derivatives. We will explore the synthetic pathways, delve into the causality behind experimental designs, and examine the broad spectrum of pharmacological activities that make this scaffold a compelling starting point for the development of novel therapeutic agents.

The Core Scaffold: this compound

This compound (CAS: 176178-88-4) is a foundational building block in synthetic and medicinal chemistry.[1] Its structure is characterized by a piperidine ring N-alkylated with a methyl group and a carbohydrazide functional group at the 4-position. This unique combination imparts specific properties that are highly advantageous for drug design.

Physicochemical Properties

The physicochemical properties of the core scaffold are crucial for its role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₇H₁₅N₃O[1][2]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 176178-88-4[1][3]

The presence of the tertiary amine (the N-methyl group) provides a basic center, which can be critical for salt formation to improve solubility and bioavailability. The carbohydrazide moiety (-CONHNH₂) is a potent hydrogen bond donor and acceptor, influencing interactions with biological targets.

Foundational Synthesis

The primary and most direct route for synthesizing the core scaffold is through the hydrazinolysis of a corresponding ester, typically methyl 1-methylpiperidine-4-carboxylate.[1] This reaction is a classic example of nucleophilic acyl substitution.

Rationale: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The choice of an ester as the starting material is strategic; esters are generally stable, readily available, and their alkoxy leaving groups (e.g., methoxy) are easily displaced by hydrazine to form the thermodynamically stable carbohydrazide product.[1]

G start Methyl 1-methylpiperidine-4-carboxylate reagent Hydrazine Hydrate (H₂N-NH₂·H₂O) start->reagent + product This compound reagent->product Nucleophilic Acyl Substitution

Caption: Synthesis of the core scaffold via hydrazinolysis.

Key Derivatives and Their Synthetic Logic

The true utility of this compound lies in its function as a versatile intermediate. The reactive hydrazide group is a gateway to a multitude of heterocyclic systems, each with distinct pharmacological potential.

Hydrazone Derivatives

Condensation of the carbohydrazide with various aldehydes or ketones is one of the most straightforward derivatization strategies, yielding hydrazones.[4][5]

Causality: This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) in a protic solvent like ethanol. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step drives the reaction to completion. The choice of aldehyde is critical as the substituent on the aromatic ring (R group) directly influences the biological activity of the final hydrazone, forming the basis for structure-activity relationship (SAR) studies.[4][5]

G cluster_workflow General Synthetic Workflow for Derivatives cluster_reagents Reactants cluster_products Resulting Scaffolds Core 1-Methylpiperidine- 4-carbohydrazide Aldehyde Aldehyde/Ketone (R-CHO) Core->Aldehyde Condensation Isothiocyanate Isothiocyanate (R-NCS) Core->Isothiocyanate Addition CS2 Carbon Disulfide (CS₂) Core->CS2 Addition Hydrazone Hydrazones Aldehyde->Hydrazone Thiadiazole 1,3,4-Thiadiazoles Isothiocyanate->Thiadiazole Cyclization Triazole 1,2,4-Triazoles CS2->Triazole Cyclization with Hydrazine

Caption: Synthetic utility of the core scaffold.

1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

The carbohydrazide moiety is an excellent precursor for five-membered heterocycles like thiadiazoles and triazoles, which are prominent in many biologically active compounds.

  • 1,3,4-Thiadiazoles: A common pathway involves reacting the carbohydrazide with an isothiocyanate to form an N-substituted-thiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclization (dehydration) to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring system.[1]

  • 1,2,4-Triazoles: Synthesis can be achieved by first reacting the carbohydrazide with carbon disulfide in a basic medium to form an oxadiazole intermediate, which is then treated with hydrazine hydrate to yield the corresponding aminotriazole-thiol.[6]

Rationale: These multi-step syntheses are designed to build complexity methodically. The initial reaction creates a linear precursor containing all the necessary atoms for the target heterocycle. The subsequent cyclization step, often induced by acid or base, is an intramolecular reaction that is entropically favored, leading to the stable aromatic heterocyclic ring.

Pharmacological Applications and Mechanistic Insights

Derivatives of this compound have demonstrated a wide range of biological activities, underscoring the scaffold's value in drug discovery.

Anticancer Activity

Certain derivatives have shown significant cytotoxic potential against various cancer cell lines.[1]

  • Mechanism of Action: A key mechanism is the induction of apoptosis. For example, novel imidazopyridine carbohydrazide derivatives have been shown to be effective against breast (MCF-7) and colon (HT-29) cancer cells.[1] These compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This often involves the activation of caspases, disruption of mitochondrial membrane potential, and eventual cell dismantling.

G Compound Carbohydrazide Derivative Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Antimicrobial and Antitubercular Activity

The structural similarity of the carbohydrazide group to that in isonicotinic acid hydrazide (Isoniazid), a frontline antitubercular drug, has prompted the exploration of these derivatives as antimicrobial agents.[6][7] Hydrazones, triazoles, and oxadiazoles derived from this core have shown promising activity against various bacterial and fungal strains.[6][8]

CNS Activity: 5-HT₂ₐ Receptor Modulation

The 1-methylpiperidine moiety is a well-established scaffold for targeting central nervous system (CNS) receptors. Analogs such as ACP-103, which incorporates a modified 1-methylpiperidine core, act as potent inverse agonists at the 5-hydroxytryptamine(2A) (5-HT₂ₐ) receptor.[9] This activity is highly relevant for the development of novel antipsychotic agents.[9]

Antidiabetic Potential

Recent studies have highlighted the potential of piperidine carbohydrazide derivatives as inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion.[10][11] Inhibition of these enzymes can help manage postprandial hyperglycemia in patients with type 2 diabetes. Molecular docking studies suggest these compounds can fit tightly into the active sites of these enzymes, often through a combination of hydrogen bonding and π-interactions.[10]

Experimental Protocols

To ensure scientific integrity, the following protocols are described as self-validating systems, with clear steps and rationales.

Protocol: Synthesis of this compound (1)
  • Objective: To synthesize the core scaffold via hydrazinolysis.

  • Methodology:

    • To a solution of methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (3.0 eq).

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

      • Causality: Refluxing provides the necessary activation energy for the reaction. Ethanol is an excellent solvent for both reactants and allows for a homogenous reaction mixture at elevated temperatures. The excess hydrazine ensures the reaction goes to completion.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid residue is triturated with diethyl ether, filtered, and washed with cold ether to yield the pure product.

      • Self-Validation: The purity of the product can be confirmed by its melting point and characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the ester peak and the appearance of hydrazide peaks in the spectra validate the transformation.

Protocol: Synthesis of a Representative Hydrazone Derivative (2)
  • Objective: To demonstrate the derivatization of the core scaffold.

  • Methodology:

    • Dissolve this compound (1) (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq) in absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2.5 to 3 hours, monitoring by TLC.[4]

      • Causality: The acetic acid acts as a catalyst to activate the aldehyde's carbonyl group. Refluxing in ethanol provides the thermal energy needed to overcome the activation barrier for imine formation and subsequent dehydration.

    • After completion, cool the reaction mixture. The precipitate that forms is filtered, washed with cold distilled water, and then with cold ethanol to remove unreacted starting materials.[4]

    • Dry the product under vacuum.

      • Self-Validation: The formation of the hydrazone is confirmed by ¹H NMR, observing the characteristic singlet for the N=CH proton and the disappearance of the aldehyde proton signal. Mass spectrometry will confirm the expected molecular weight of the final product.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a validated and highly versatile platform for drug discovery. Its synthetic accessibility and the diverse pharmacological activities of its derivatives—spanning oncology, infectious diseases, CNS disorders, and metabolic diseases—make it a scaffold of significant interest. Future research should focus on expanding the library of derivatives through combinatorial chemistry, exploring novel heterocyclic systems, and conducting in-depth in vivo studies to validate the promising in vitro results. The continued exploration of this privileged core will undoubtedly lead to the discovery of next-generation therapeutic agents.

References

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). Journal of Molecular Structure. [Link]

  • This compound | C7H15N3O | CID 468608. PubChem. [Link]

  • Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. (2007). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules. [Link]

  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]

  • 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C12H24N4O | CID 53338617. PubChem. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. ResearchGate. [Link]

  • This compound, 95% Purity, C7H15N3O, 1 gram. CP Lab Safety. [Link]

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  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • 1-methylpiperidine-4-carboxylic acid (C7H13NO2). PubChemLite. [Link]

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Spectroscopic Characterization of 1-Methylpiperidine-4-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The journey from a promising lead compound to a viable clinical candidate is paved with exacting analytical challenges. At the heart of this process lies the discipline of spectroscopic analysis, a suite of techniques that allows us to peer into the molecular architecture of a compound and confirm its identity and purity. This guide provides an in-depth technical overview of the spectroscopic data for 1-Methylpiperidine-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from closely related analogs to present a comprehensive and predictive analysis. Our objective is to not only provide a reference for the expected spectral characteristics of this molecule but also to underscore the logic and causality behind the interpretation of such data.

Molecular Structure and Analytical Strategy

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a carbohydrazide functional group at the 4-position. This unique combination of a tertiary amine and a hydrazide moiety imparts specific chemical properties that are reflected in its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

A multi-technique spectroscopic approach is essential for the comprehensive characterization of this molecule. The logical workflow for this analysis is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Validation Structural Elucidation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Figure 2: Logical workflow for the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the N-methyl group, the piperidine ring protons, and the protons of the carbohydrazide moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH-NH₂~ 4.2 (broad s)Broad Singlet3H
Piperidine H2, H6 (axial & equatorial)~ 2.8 - 3.0 (m)Multiplet4H
Piperidine H4 (methine)~ 2.2 - 2.4 (m)Multiplet1H
N-CH₃~ 2.2 (s)Singlet3H
Piperidine H3, H5 (axial & equatorial)~ 1.6 - 1.8 (m)Multiplet4H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often preferred for observing exchangeable protons like those on the hydrazide group.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-5 seconds), and spectral width.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of structurally similar compounds. The protons on the carbons adjacent to the nitrogen (H2 and H6) are expected to be the most deshielded of the piperidine ring protons, appearing as a multiplet around 2.8-3.0 ppm.[1] The N-methyl protons are anticipated to give a sharp singlet at approximately 2.2 ppm.[1] The methine proton at the 4-position (H4), being adjacent to the electron-withdrawing carbohydrazide group, will also be deshielded. The remaining piperidine protons (H3 and H5) will likely appear as a complex multiplet in the more upfield region. The protons of the -NH-NH₂ group are exchangeable and will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these protons are more likely to be observed as distinct signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~ 175
Piperidine C2, C6~ 55
N-CH₃~ 46
Piperidine C4~ 40
Piperidine C3, C5~ 28

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is used, equipped with a broadband probe.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard.

Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal is expected for the carbonyl carbon of the carbohydrazide group, typically appearing around 175 ppm. The carbons of the piperidine ring will have chemical shifts influenced by their proximity to the nitrogen atom. The C2 and C6 carbons, being directly attached to the nitrogen, are expected to resonate at approximately 55 ppm. The N-methyl carbon will appear at a similar or slightly upfield position, around 46 ppm. The C4 carbon, substituted with the carbohydrazide group, is predicted to be around 40 ppm, while the C3 and C5 carbons will be the most upfield of the ring carbons, at approximately 28 ppm. These predictions are based on established chemical shift ranges for similar functional groups and piperidine derivatives.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (Amine & Amide)3200 - 3400Stretching
C-H (Aliphatic)2800 - 3000Stretching
C=O (Amide I)1650 - 1680Stretching
N-H (Amide II)1510 - 1550Bending
C-N1000 - 1250Stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A broad absorption band in the 3200-3400 cm⁻¹ region will be indicative of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) of the carbohydrazide group.[3][4] Strong C-H stretching vibrations from the methyl and piperidine methylene groups will be observed in the 2800-3000 cm⁻¹ range.[5] A very strong and sharp absorption band, known as the Amide I band, is expected between 1650 and 1680 cm⁻¹ due to the C=O stretching vibration of the hydrazide.[3] The N-H bending vibration (Amide II band) should appear in the 1510-1550 cm⁻¹ region. Finally, C-N stretching vibrations will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺158.13Protonated molecular ion
[M]⁺•157.12Molecular ion
Fragment98Loss of carbohydrazide group
Fragment58Iminium ion from α-cleavage

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for electrospray ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. High-resolution mass spectrometry (HRMS) is highly recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition:

    • ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺. The ions are then guided into the mass analyzer, and a full scan mass spectrum is acquired.

    • EI-MS: For more extensive fragmentation, a gas chromatography-mass spectrometry (GC-MS) system with an EI source can be used if the compound is sufficiently volatile and thermally stable.

    • Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: The mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions.

Interpretation of the Predicted Mass Spectrum

In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 158.13, confirming the molecular weight of 157.21 g/mol .[6] Under EI conditions or in MS/MS experiments, characteristic fragmentation patterns of piperidine derivatives are expected.[7][8] A key fragmentation pathway is α-cleavage, the cleavage of a C-C bond adjacent to the nitrogen atom. This can lead to the formation of a stable iminium ion. For this compound, cleavage of the bond between the piperidine ring and the carbohydrazide group could result in a fragment ion at m/z 98. Further fragmentation of the piperidine ring itself is also possible.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and provide insights into the molecule's fragmentation. By integrating the data from these orthogonal techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this compound, a critical step in advancing its potential in drug discovery and development.

References

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link].

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). HMDB. Accessed January 12, 2026. [Link].

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  • ResearchGate. Relevant portion of the experimental 1H NMR spectrum of 0.1 M.... ResearchGate. Accessed January 12, 2026. [Link].

  • ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. Accessed January 12, 2026. [Link].

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  • Blair, J. A., & Gardner, R. J. (1970). An Infrared Spectroscopic Method of Distinguishing Isomeric Disubstituted Hydrazines as Salts. RSC Publishing. [Link].

  • Al-Tamimi, A. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link].

  • NIST. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook. Accessed January 12, 2026. [Link].

  • Wang, C., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angewandte Chemie International Edition. [Link].

  • PubChem. Isonicotinic acid hydrazide P-aminosalicylate salt. PubChem. Accessed January 12, 2026. [Link].

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 12, 2026. [Link].

  • PubChem. 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide. PubChem. Accessed January 12, 2026. [Link].

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  • NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Accessed January 12, 2026. [Link].

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Accessed January 12, 2026. [Link].

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 12, 2026. [Link].

  • GlycoTorsion. 1-Methylpiperidine. GlycoTorsion. Accessed January 12, 2026. [Link].

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An In-Depth Technical Guide to the Solubility and Stability of 1-Methylpiperidine-4-carbohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 1-Methylpiperidine-4-carbohydrazide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with actionable experimental protocols to facilitate the effective use and handling of this compound.

Introduction: Understanding the Physicochemical Landscape

This compound, with the molecular formula C₇H₁₅N₃O, is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a carbohydrazide moiety.[1] This unique structure dictates its solubility, stability, and reactivity, making a thorough understanding of these properties crucial for its successful application in drug discovery and development. The presence of the N-methylated piperidine ring, a common scaffold in many active pharmaceutical ingredients (APIs), and the reactive carbohydrazide group necessitates a careful evaluation of its behavior in various environments.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for predicting its behavior.

PropertyValueSource
Molecular Formula C₇H₁₅N₃O[1]
Molecular Weight 157.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 176178-88-4[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological assays. While specific experimental data for this compound is not extensively available in public literature, a reasoned estimation of its solubility can be derived from the nature of its functional groups.

Predicted Solubility Characteristics
  • Aqueous Solubility: The presence of the polar carbohydrazide group and the nitrogen atom in the piperidine ring suggests that this compound should exhibit moderate to good solubility in water. The N-methyl group on the piperidine ring slightly increases its lipophilicity compared to its unsubstituted counterpart, piperidine-4-carbohydrazide.[2] N-methylpiperidine, a related compound, is miscible with water.[3][4][5] The pH of the aqueous medium is expected to significantly influence solubility. In acidic conditions, the tertiary amine of the piperidine ring will be protonated, forming a more soluble salt.

  • Organic Solvent Solubility: Based on the general solubility of N-methylpiperidine derivatives, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and other polar solvents.[3] Its solubility in non-polar solvents like hexanes is likely to be limited.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add a known volume of the selected solvent prep_solid->prep_solvent agitate Agitate at a constant temperature (e.g., 25°C and 37°C) prep_solvent->agitate time Allow to equilibrate for a sufficient time (e.g., 24-48 hours) agitate->time separate Separate solid from the supernatant (centrifugation/filtration) time->separate dilute Dilute the supernatant separate->dilute quantify Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile: Degradation Pathways and Forced Degradation Studies

The stability of this compound is a critical attribute that influences its shelf-life, the integrity of reaction mixtures, and the safety of its use in pharmaceutical development. The molecule possesses two primary functional groups susceptible to degradation: the carbohydrazide moiety and the N-methylpiperidine ring.

Potential Degradation Pathways
  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This degradation would likely yield 1-methylpiperidine-4-carboxylic acid and hydrazine. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The hydrazide group is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or metal ions. Oxidative degradation can lead to a variety of products, including the corresponding carboxylic acid or nitrogen gas. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products would need to be identified through experimental studies.

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially induce degradation.

G parent This compound hydrolysis_prod 1-Methylpiperidine-4-carboxylic acid + Hydrazine parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod1 1-Methylpiperidine-4-carboxylic acid parent->oxidation_prod1 Oxidation oxidation_prod2 This compound N-oxide parent->oxidation_prod2 Oxidation

Caption: Potential degradation pathways of this compound.

Forced Degradation Studies: A Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8] The following protocol outlines a systematic approach to performing a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[6][8]

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Keep the vials at room temperature and at an elevated temperature (e.g., 60°C).

      • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize the samples with an appropriate amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Follow the same temperature and time monitoring as for acid hydrolysis.

      • Neutralize the samples with an appropriate amount of HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂.

      • Keep the vial at room temperature and monitor at various time points.

    • Thermal Degradation:

      • Place a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C).

      • Monitor at various time points.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a stability-indicating HPLC method.

Analytical Methodologies for Quantification and Impurity Profiling

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and suitable technique.

Recommended HPLC Method Parameters (Starting Point)
  • Column: A C18 reversed-phase column is a good starting point for separating the parent compound from its more polar degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be compatible with the analyte's stability) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations for Handling and Storage

While specific experimental data for the solubility and stability of this compound is limited in the public domain, a comprehensive understanding of its chemical nature allows for informed predictions and the design of robust experimental protocols. The presence of the carbohydrazide and N-methylpiperidine moieties suggests that the compound is likely soluble in aqueous and polar organic solvents and is susceptible to degradation via hydrolysis and oxidation.

For optimal handling and storage to maintain the integrity of this compound, the following recommendations are made:

  • Storage: Store in a well-sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

  • Handling: Avoid exposure to strong acids, bases, oxidizing agents, and prolonged exposure to heat and light. When preparing solutions, use high-purity solvents and consider protecting them from light.

By following the guidelines and experimental protocols outlined in this technical guide, researchers and drug development professionals can effectively manage the challenges associated with the solubility and stability of this compound, ensuring its successful application in their scientific endeavors.

References

  • Jubilant Ingrevia. N-Methylpiperidine. [Link]

  • IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

  • PubChem. Piperidine-4-carbohydrazide. [Link]

  • PubChem. This compound. [Link]

  • SGS. How to Approach a Forced Degradation Study. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Mohammed, A. M., et al. (2020). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 25(23), 5644. [Link]

  • Pawar, S. J., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of Young Pharmacists, 6(2), 58-65. [Link]

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Methodological & Application

Experimental Protocol for the Hydrazinolysis of Methyl 1-Methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Methylpiperidine-4-Carbohydrazide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the hydrazinolysis of methyl 1-methylpiperidine-4-carboxylate. The document outlines the reaction mechanism, a detailed step-by-step experimental procedure, critical safety precautions for handling hydrazine hydrate, and methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for producing this key synthetic intermediate, which is a valuable building block in medicinal chemistry due to its reactive hydrazide group and the presence of the pharmacokinetically favorable piperidine motif.[1]

Introduction and Scientific Background

This compound is a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The piperidine ring is a prevalent structural feature in medicinal chemistry, often improving the solubility and bioavailability of a compound.[1] The terminal carbohydrazide moiety is a versatile functional group, enabling the covalent linkage to other bioactive molecules or serving as a precursor for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

The most direct and efficient method for preparing this compound is the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This reaction provides a high-yield pathway to the desired product under relatively straightforward conditions.

Principles and Reaction Mechanism

The conversion of an ester to a carbohydrazide using hydrazine is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The methoxy group (-OCH₃) is expelled as a leaving group (methanol), and the carbonyl double bond is reformed.

  • Proton Transfer: A final proton transfer step results in the formation of the stable this compound and methanol as a byproduct.

The reaction is typically driven to completion by using an excess of hydrazine hydrate.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended GradeSupplier Example
Methyl 1-methylpiperidine-4-carboxylate24357-96-4C₈H₁₅NO₂157.21≥97%Major vendors
Hydrazine hydrate (55-64% solution)7803-57-8H₆N₂O (H₄N₂·H₂O)50.06Reagent GradeMajor vendors
Ethanol (200 Proof)64-17-5C₂H₅OH46.07AnhydrousMajor vendors
Diethyl Ether60-29-7(C₂H₅)₂O74.12AnhydrousMajor vendors
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Reagent GradeMajor vendors
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38NMR GradeMajor vendors
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Rotary evaporator

  • High-vacuum pump

  • NMR Spectrometer (≥400 MHz)

  • FTIR Spectrometer

  • Mass Spectrometer (ESI-MS)

  • Fume hood

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

Hydrazinolysis_Workflow Workflow for Hydrazinolysis of Methyl 1-methylpiperidine-4-carboxylate cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Characterization reagents Combine Ester & Ethanol in Round-Bottom Flask hydrazine Add Hydrazine Hydrate (Dropwise) reagents->hydrazine reflux Reflux Mixture (e.g., 80°C for 4-6h) hydrazine->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temp. & Concentrate monitor->cool precipitate Precipitate Product (e.g., with Diethyl Ether) cool->precipitate filter Filter & Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry nmr ¹H & ¹³C NMR dry->nmr ir FTIR Spectroscopy dry->ir ms Mass Spectrometry dry->ms

Caption: A schematic overview of the experimental protocol.

Detailed Step-by-Step Protocol

CAUTION: This entire procedure must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and splash-proof goggles, must be worn at all times.[2]

Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1-methylpiperidine-4-carboxylate (5.0 g, 31.8 mmol). 1.2. Add 25 mL of ethanol (200 proof) to the flask and stir until the ester is fully dissolved. 1.3. Attach a reflux condenser to the flask. 1.4. Carefully add hydrazine hydrate (5.0 mL, ~102 mmol, ~3.2 equivalents) dropwise to the stirring solution at room temperature. Causality Note: A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize reaction time.

Step 2: Reaction Execution and Monitoring 2.1. Once the addition is complete, begin heating the reaction mixture to reflux (approximately 80°C) using a heating mantle. 2.2. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with a few drops of ammonia. The disappearance of the starting ester spot (Rf ≈ 0.8) and the appearance of a new, more polar product spot (Rf ≈ 0.2) indicates reaction progression.

Step 3: Product Isolation and Purification 3.1. After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. 3.2. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine hydrate. Safety Note: The distillate will contain hydrazine and should be treated as hazardous waste. 3.3. The resulting crude product, often an oil or semi-solid, is then co-evaporated with toluene (2 x 20 mL) to azeotropically remove any remaining water and hydrazine. 3.4. The residue is dissolved in a minimal amount of methanol (~5 mL) and then triturated by the slow addition of cold diethyl ether (~50 mL) while stirring vigorously. The product, this compound, typically has poor solubility in ether and will precipitate as a white solid.[3] 3.5. Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation. 3.6. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 10 mL). 3.7. Dry the collected white solid under high vacuum for several hours to yield the final product. A typical yield is 85-95%.

Critical Safety Precautions for Hydrazine Hydrate

Hydrazine and its aqueous solutions are highly toxic, corrosive, and suspected carcinogens.[2][4] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle hydrazine hydrate inside a chemical fume hood.[2] Ensure the sash is at the lowest practical height.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is preferred for extended handling), a flame-retardant lab coat, and chemical splash goggles with a face shield.[2][5]

  • Spills: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials. Place the waste in a sealed container for hazardous waste disposal.[5][6] For larger spills, evacuate the area and contact emergency services.

  • Incompatible Materials: Keep hydrazine away from strong oxidizing agents, acids, and metals, as it can react violently or decompose.[2]

  • Waste Disposal: All hydrazine-containing waste, including contaminated consumables and reaction distillates, must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[6][7]

  • Exposure: Hydrazine is fatal if inhaled and toxic if swallowed or in contact with skin.[6][7] It causes severe skin burns and eye damage.[7] In case of any exposure, seek immediate medical attention.[2]

Product Characterization

The identity and purity of the synthesized this compound (C₇H₁₅N₃O, M.W. 157.21 g/mol ) should be confirmed by spectroscopic methods.[1][8]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-9.0 (br s, 1H, -NH-), ~3.8-4.2 (br s, 2H, -NH₂), ~2.8-3.0 (m, 2H), ~2.2-2.4 (s, 3H, N-CH₃), ~2.0-2.2 (m, 1H), ~1.8-2.0 (m, 2H), ~1.6-1.8 (m, 4H). (Note: -NH and -NH₂ peaks are broad and may exchange with D₂O).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~175.0 (C=O), ~55.0 (2C), ~46.5 (N-CH₃), ~41.0, ~28.5 (2C).
FTIR (ATR)ν (cm⁻¹): 3300-3400 (N-H stretch, broad), 2950 (C-H stretch), 1650 (C=O stretch, Amide I), 1600 (N-H bend, Amide II).
ESI-MS m/z: Calculated for C₇H₁₆N₃O⁺ [M+H]⁺: 158.1288; Found: 158.1290.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the heating mantle is maintaining the correct temperature.
Inactive hydrazine hydrate.Use a fresh bottle of hydrazine hydrate. The concentration can degrade over time with exposure to air.
Low Yield Product loss during workup.Ensure precipitation with diethyl ether is done at low temperature (ice bath) and for a sufficient duration. Minimize the volume of solvent used for washing the solid product.
Incomplete precipitation.If the product remains oily, try a different solvent system for precipitation, such as ethyl acetate or a hexane/ether mixture.
Product is an Oil, Not a Solid Presence of impurities or residual solvent.Ensure all solvent and excess hydrazine have been thoroughly removed on the rotary evaporator and under high vacuum. Re-dissolve in minimal methanol and re-precipitate.
Broad or Unclear NMR Spectrum Residual water or hydrazine in the sample.Ensure the product is thoroughly dried under high vacuum. Co-evaporation with toluene (Step 3.3) is critical for removing trace water and hydrazine that can interfere with NMR analysis.

References

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

  • Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Otsuka Chemical Co., Ltd. (2015). hydrazine hydrate 55% - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]

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reaction of 1-Methylpiperidine-4-carbohydrazide with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Scaffolds: The Reaction of 1-Methylpiperidine-4-carbohydrazide with Aldehydes and Ketones

Introduction: Bridging Scaffolds for Novel Therapeutics

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The piperidine ring is one such scaffold, prevalent in numerous pharmaceuticals due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] When coupled with the versatile N-acylhydrazone (NAH) moiety—a recognized pharmacophore with a wide spectrum of biological activities—the resulting derivatives present a compelling avenue for the discovery of new therapeutic agents.[3][4]

This application note provides a comprehensive guide to the synthesis of N-acylhydrazones via the condensation reaction between this compound and various aldehydes and ketones. This compound serves as an invaluable bifunctional building block, containing both the lipophilic piperidine core and the reactive hydrazide group.[5][6] The reaction is a robust and high-yielding method for generating diverse libraries of compounds with significant potential in drug development, targeting indications from microbial infections to cancer and neurodegenerative diseases.[7][8][9] We will explore the underlying reaction mechanism, provide detailed, field-proven protocols, and discuss the characterization and application of these important molecular entities.

Theoretical Background and Reaction Mechanism

The formation of an N-acylhydrazone from a carbohydrazide and an aldehyde or ketone is a classic condensation reaction. The process involves two primary, equilibrium-driven stages: nucleophilic addition followed by dehydration.[10][11]

  • Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom (-NH₂) of the hydrazide group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Acid-Catalyzed Dehydration: The reaction is typically catalyzed by a small amount of acid (e.g., acetic, phosphoric, or sulfuric acid).[4][12] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the hydrazone. The pH must be carefully controlled; excessively low pH will protonate the starting hydrazide, rendering it non-nucleophilic, while high pH will not sufficiently protonate the hydroxyl group for elimination.[13]

The resulting N-acylhydrazone products can exist as a mixture of stereoisomers. This includes geometric isomers (E/Z) about the C=N bond and conformational isomers (syn/anti-periplanar) arising from restricted rotation around the N-N and C(O)-N bonds.[4][14][15] In solution, these isomers can be in equilibrium, which is often observable in NMR spectroscopy as a duplication of signals.[12][16]

Caption: General mechanism for N-acylhydrazone formation.

Experimental Protocols

Synthesis of Starting Material: this compound

The carbohydrazide starting material is readily synthesized from its corresponding ester via hydrazinolysis.[5][7] This protocol outlines the preparation from methyl 1-methylpiperidine-4-carboxylate.

Precursor_Synthesis start Methyl 1-methylpiperidine- 4-carboxylate step1 Reflux in Ethanol start->step1 reagent Hydrazine Hydrate (Excess) reagent->step1 step2 Cool to RT & Evaporate Solvent step1->step2 step3 Triturate/Recrystallize (e.g., from Isopropanol) step2->step3 product 1-Methylpiperidine- 4-carbohydrazide step3->product

Caption: Workflow for the synthesis of the hydrazide precursor.

  • Materials:

    • Methyl 1-methylpiperidine-4-carboxylate

    • Hydrazine hydrate (80% or higher)

    • Ethanol (absolute)

    • Isopropanol (for recrystallization)

  • Procedure:

    • Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3.0–5.0 eq) dropwise to the solution.

    • Fit the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

    • Allow the reaction to cool to room temperature.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

    • The resulting solid or oil can be purified by recrystallization from a suitable solvent like isopropanol to yield pure this compound as a white crystalline solid.

Protocol 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-1-methylpiperidine-4-carbohydrazide

This protocol details the reaction with a representative aromatic aldehyde.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend this compound (e.g., 1.57 g, 10 mmol) in 20 mL of absolute ethanol.

    • Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) to the suspension.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Stir the mixture at room temperature. A precipitate often begins to form within 30 minutes to 2 hours. For less reactive substrates, the mixture can be gently heated to reflux for 1-3 hours.[12]

    • Monitor the reaction completion using TLC (e.g., mobile phase 10% Methanol in Dichloromethane).

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the pure N-acylhydrazone. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of N'-(propan-2-ylidene)-1-methylpiperidine-4-carbohydrazide

This protocol details the reaction with a simple ketone, which may require slightly more forcing conditions.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Acetone (can be used as both reagent and solvent)

    • Methanol or Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (e.g., 1.57 g, 10 mmol) in 15 mL of methanol.

    • Add a large excess of acetone (e.g., 5-10 mL).

    • Add 3-4 drops of glacial acetic acid.

    • Fit the flask with a condenser and reflux the mixture for 3-6 hours. The reaction with ketones is generally slower than with aldehydes.

    • Monitor the reaction by TLC.

    • After completion, cool the solution to room temperature.

    • Remove the solvent and excess acetone under reduced pressure.

    • The resulting crude product, often an oil or semi-solid, can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography if it does not crystallize easily.

Characterization and Data Analysis

Confirmation of the N-acylhydrazone product structure is achieved through a combination of standard spectroscopic techniques.[12][17][18]

  • ¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, the N-methyl group (a singlet around 2.2-2.5 ppm), the amide N-H proton (a singlet at a downfield shift, often >10 ppm), and the imine proton (-N=CH-) if derived from an aldehyde (a singlet around 8.0-8.5 ppm). The presence of rotamers or geometric isomers can lead to two sets of these characteristic peaks.[14][15]

  • ¹³C NMR: Key signals include the carbonyl carbon (C=O) around 160-175 ppm and the imine carbon (C=N) around 140-150 ppm.

  • FT-IR: Look for the disappearance of the primary amine N-H stretches of the hydrazide and the appearance of a C=N stretch (approx. 1600-1650 cm⁻¹). The amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretch (approx. 3200-3300 cm⁻¹) will remain.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and loss of water.

Parameter Aldehyde Adduct (Example) Ketone Adduct (Example) Notes
Appearance White to pale yellow crystalline solidOften a white solid or viscous oilAldehyde products tend to be more crystalline.
¹H NMR (δ, ppm) NH: 11.0-11.8; N=CH: 8.0-8.6NH: 10.0-10.5; No N=CHNH signal is a broad singlet. Duplication of peaks indicates isomers.[14]
¹³C NMR (δ, ppm) C=O: ~165; C=N: ~148C=O: ~170; C=N: ~155The C=N shift is highly dependent on substitution.
FT-IR (cm⁻¹) N-H: ~3250; C=O: ~1660; C=N: ~1620N-H: ~3220; C=O: ~1670; C=N: ~1640Shows key functional groups.
MS (m/z) [M+H]⁺ corresponding to calculated mass[M+H]⁺ corresponding to calculated massConfirms molecular formula.

Applications in Drug Discovery

The fusion of the 1-methylpiperidine and N-acylhydrazone scaffolds generates molecules with significant therapeutic potential. The piperidine moiety often enhances CNS penetration or improves solubility, while the hydrazone core acts as a versatile linker and pharmacophore.[1][8] These derivatives have demonstrated a remarkable range of biological activities.

  • Antimicrobial and Antifungal Agents: The hydrazone linkage is a key feature in many compounds designed to combat resistant bacterial and fungal strains.[7][9][19]

  • Anticancer Activity: Numerous piperidine-hydrazone derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][8]

  • Anticonvulsant and CNS Activity: The piperidine ring is a common feature in CNS-active drugs, and its combination with the hydrazone moiety has led to the discovery of novel anticonvulsant agents.

  • Enzyme Inhibition: These compounds are effective inhibitors of various enzymes, including cholinesterases (relevant for Alzheimer's disease) and dipeptidyl peptidase-4 (DPP-IV) for diabetes.[8][20][21][22]

Drug_Action Molecule Piperidine-Hydrazone Derivative Binding Binding & Inhibition Molecule->Binding Target Enzyme Active Site (e.g., AChE, DPP-IV) Target->Binding Product Product Formation (Blocked) Effect Therapeutic Effect (e.g., Increased Neurotransmitter, Glucose Regulation) Binding->Effect Substrate Natural Substrate Substrate->Target Cannot Bind

Caption: Conceptual model of a piperidine-hydrazone derivative as an enzyme inhibitor.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials. 2. Insufficient catalyst or reaction time. 3. Unfavorable equilibrium. 4. Sterically hindered ketone/aldehyde.1. Check purity of hydrazide and carbonyl compound. 2. Add a few more drops of acid; increase reflux time. 3. If reaction is reversible, use a Dean-Stark apparatus to remove water. 4. Increase reaction temperature and time; consider a stronger acid catalyst.
Reaction Stalls Starting material is insoluble.Add a co-solvent like DMF or DMSO to improve solubility, or increase the reaction temperature.
Product is an Oil / Fails to Crystallize 1. Presence of impurities. 2. Product has a low melting point.1. Purify via column chromatography. 2. Attempt trituration with a non-polar solvent (e.g., hexane, ether) to induce solidification. Scratch the flask with a glass rod.
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Presence of E/Z isomers. 3. Product degradation.1. Increase reaction time or temperature. 2. This is common; isomers may not need separation. NMR will confirm. 3. Ensure workup is not overly acidic or heated for prolonged periods.

References

  • ResearchGate. (n.d.). Biologically active N‐acylhydrazone.
  • Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H., Al-Qudah, M., & Voelter, W. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • ResearchGate. (n.d.). N-Acylhydrazones as Versatile Electrophiles for the Synthesis of Nitrogen-Containing Compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Retrieved from [Link]

  • Scilit. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Advances in Bioresearch. (n.d.). Hydrazones: origin, reactivity and biological activity.
  • National Center for Biotechnology Information. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. Retrieved from [Link]

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Acylhydrazones and Their Biological Activity: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalyst‐ and Solvent‐Free Synthesis of N‐Acylhydrazones via Solid‐State Melt Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • PubMed. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors.
  • MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound.
  • ResearchGate. (n.d.). Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • Videleaf. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • N/A. (n.d.). Chapter 19 The Chemistry of Aldehydes and Ketones. Addition Reactions.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

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Application Note & Protocol: Synthesis of Novel Pyrazole Derivatives from 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives, utilizing 1-Methylpiperidine-4-carbohydrazide as a key building block. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This guide details a robust and versatile synthetic protocol based on the classical Knorr pyrazole synthesis, reacting the starting carbohydrazide with a 1,3-dicarbonyl compound.[1][5][6][7] We will explore the underlying chemical principles, provide a step-by-step experimental procedure, and discuss methods for characterization and purification of the final products. The information presented herein is designed to be a practical resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The therapeutic landscape is populated with numerous blockbuster drugs featuring the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[8][9]

The synthetic accessibility and the ease of functionalization of the pyrazole ring make it an attractive target for the generation of large and diverse chemical libraries for high-throughput screening. The Knorr pyrazole synthesis, first reported in 1883, remains a widely employed and efficient method for the construction of this heterocyclic system.[1][7] This reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[5][6]

This application note focuses on the use of this compound as a precursor for the synthesis of novel pyrazole derivatives. The inclusion of the 1-methylpiperidine moiety is of particular interest in drug discovery, as this saturated heterocyclic system can significantly influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.[10] By combining the proven pharmacological relevance of the pyrazole core with the desirable physicochemical properties imparted by the piperidine ring, we aim to generate novel chemical entities with enhanced therapeutic potential.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The core of our synthetic approach is the Knorr pyrazole synthesis, a reliable and high-yielding reaction.[11] The general scheme for the synthesis of novel pyrazole derivatives from this compound is depicted below:

Scheme 1: General Reaction for the Synthesis of Novel Pyrazole Derivatives

Figure 1: General reaction scheme for the synthesis of pyrazole derivatives.

In this reaction, this compound acts as the hydrazine component, and a 1,3-dicarbonyl compound provides the three-carbon backbone required to form the pyrazole ring. The reaction proceeds via a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrazole ring with the elimination of two molecules of water.[11]

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis involves an initial acid-catalyzed condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the terminal nitrogen of the hydrazide to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazide attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring.[6][8]

G

Experimental Protocol: Synthesis of a Novel Pyrazole Derivative

This protocol details the synthesis of a representative novel pyrazole derivative, 5-(1-methylpiperidin-4-yl)-3-methyl-1H-pyrazole, from this compound and acetylacetone.

Materials and Reagents
  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Synthetic Procedure

G

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.57 g, 10 mmol) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by glacial acetic acid (0.5 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[12][13]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14][15][16][17][18]

Data Presentation
ParameterValue
Starting Material This compound
Reagent Acetylacetone
Catalyst Glacial Acetic Acid
Solvent Ethanol
Reaction Temperature 80 °C (Reflux)
Reaction Time 4-6 hours
Expected Product 5-(1-methylpiperidin-4-yl)-3-methyl-1H-pyrazole
Typical Yield 75-85%

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine derivatives are potentially toxic and should be handled with care.[11]

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of novel pyrazole derivatives from this compound. The Knorr pyrazole synthesis is a versatile reaction that can be adapted to a wide range of 1,3-dicarbonyl compounds, allowing for the generation of a diverse library of pyrazole-based molecules. The incorporation of the 1-methylpiperidine moiety offers a promising strategy for optimizing the drug-like properties of these compounds. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23).
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
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  • Name-Reaction.com. Knorr pyrazole synthesis.
  • PMC - NIH.
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  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12).
  • (PDF)
  • ResearchGate.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024-01-18).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Scilit.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Asian Journal of Green Chemistry.
  • Organic Chemistry Frontiers (RSC Publishing). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
  • ResearchGate.
  • ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. (2025-08-06).
  • NIH.
  • Asian Journal of Green Chemistry.
  • RSC Publishing. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2020-05-27).
  • Benchchem.
  • JOCPR. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
  • PMC - NIH.
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  • Benchchem.
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Application Notes and Protocols: 1-Methylpiperidine-4-carbohydrazide in the Preparation of GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Glycogen Synthale Kinase-3β (GSK-3β) as a Pivotal Therapeutic Target

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes.[1] Unlike many other kinases, which are activated by specific stimuli, GSK-3β is active in resting cells and is primarily regulated through inhibitory phosphorylation.[2][3] Its dysregulation has been implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, type 2 diabetes, and various forms of cancer.[2] This central role in numerous signaling pathways makes GSK-3β a highly attractive target for therapeutic intervention.

GSK-3β is a key component of several signaling cascades, most notably the insulin and Wnt/β-catenin pathways. In the insulin signaling pathway, activation of Akt (Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3β at the Ser9 residue. In the canonical Wnt pathway, the inhibition of GSK-3β prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing its accumulation and translocation to the nucleus to regulate gene expression.[4] The multifaceted nature of GSK-3β signaling underscores the importance of developing potent and selective inhibitors to modulate its activity in disease states.

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 1-Methylpiperidine-4-carbohydrazide as a key building block in the synthesis of novel GSK-3β inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and outline a robust in vitro assay for evaluating the inhibitory activity of the resulting compounds.

The Rationale for this compound in GSK-3β Inhibitor Design

The design of potent and selective kinase inhibitors often relies on the strategic combination of various chemical scaffolds that interact with specific regions of the kinase domain. The choice of this compound as a starting material is predicated on the well-established roles of both the piperidine and carbohydrazide moieties in medicinal chemistry, particularly in the context of kinase inhibitors.

The piperidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved pharmaceuticals. Its saturated, three-dimensional nature can provide favorable physicochemical properties, such as improved solubility and metabolic stability, and allows for precise spatial orientation of substituents to interact with the target protein.[5]

The carbohydrazide functional group serves as a versatile linker and a key pharmacophoric element. It can participate in hydrogen bonding interactions with the kinase hinge region and provides a convenient handle for further chemical modifications to explore the inhibitor's structure-activity relationship (SAR).[3][6] Several studies have demonstrated the utility of hydrazide-containing compounds as potent inhibitors of various kinases.[3]

By combining these two motifs, we propose the synthesis of a novel GSK-3β inhibitor, hereafter designated as GK-MP1 (N'-(pyrimidin-4-yl)-1-methylpiperidine-4-carbohydrazide), through the coupling of this compound with a pyrimidine core, a common scaffold in GSK-3β inhibitors.[7]

Signaling Pathways Involving GSK-3β

To fully appreciate the therapeutic potential of inhibiting GSK-3β, it is crucial to understand its central role in cellular signaling. The following diagram illustrates a simplified overview of the canonical Wnt/β-catenin and insulin signaling pathways, both of which converge on GSK-3β.

GSK3B_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_insulin Insulin Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B_Wnt GSK-3β Dishevelled->GSK3B_Wnt inhibits beta_catenin β-catenin GSK3B_Wnt->beta_catenin phosphorylates Axin_APC Axin/APC Complex Axin_APC->GSK3B_Wnt Degradation Proteasomal Degradation beta_catenin->Degradation leads to Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3B_Insulin GSK-3β (p-Ser9) Akt->GSK3B_Insulin phosphorylates (inhibits) GS Glycogen Synthase GSK3B_Insulin->GS ceases to inhibit Glycogen Glycogen Synthesis GS->Glycogen

Caption: Simplified GSK-3β signaling pathways.

Experimental Protocols

PART 1: Synthesis of GK-MP1 (N'-(pyrimidin-4-yl)-1-methylpiperidine-4-carbohydrazide)

This protocol describes a plausible synthetic route for GK-MP1 based on the nucleophilic aromatic substitution reaction between this compound and a suitable chloropyrimidine.

Materials and Reagents:

  • This compound

  • 4,6-Dichloropyrimidine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthetic Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4,6-Dichloropyrimidine (1.1 eq), and anhydrous DMF (20 mL).

  • Base Addition: Add triethylamine (2.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the intermediate, N'-(6-chloropyrimidin-4-yl)-1-methylpiperidine-4-carbohydrazide.

  • Dechlorination: Dissolve the purified intermediate in ethanol (30 mL) in a hydrogenation flask. Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Final Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product, GK-MP1, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography if necessary.

  • Characterization: Characterize the final product, GK-MP1, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point.

PART 2: In Vitro GSK-3β Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol outlines a robust and sensitive method to determine the inhibitory activity of the newly synthesized compound, GK-MP1, against GSK-3β using the ADP-Glo™ Kinase Assay from Promega.[2][8] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[2]

Materials and Reagents:

  • Recombinant human GSK-3β enzyme (e.g., Promega, V1991)[8]

  • GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[9]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101), which includes ADP-Glo™ Reagent and Kinase Detection Reagent[8]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • GK-MP1 (synthesized compound)

  • Staurosporine or another known GSK-3β inhibitor (as a positive control)

  • DMSO

  • 384-well white, low-volume assay plates

  • Luminometer

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ATP & Substrate - GSK-3β Enzyme - Inhibitor Dilutions Start->Prepare_Reagents Add_Inhibitor Add Inhibitor (GK-MP1) or Vehicle (DMSO) to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add GSK-3β Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mixture Add_Enzyme->Initiate_Reaction Incubate_30C Incubate at 30°C for 60 min Initiate_Reaction->Incubate_30C Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_30C->Stop_Reaction Incubate_RT1 Incubate at RT for 40 min Stop_Reaction->Incubate_RT1 Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate_RT1->Detect_ADP Incubate_RT2 Incubate at RT for 30 min Detect_ADP->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Analyze_Data Data Analysis (IC50 Calculation) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer.

    • Prepare serial dilutions of GK-MP1 and the positive control inhibitor in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the GSK-3β enzyme to the desired concentration in Kinase Assay Buffer.

    • Prepare the substrate and ATP mixture in Kinase Assay Buffer. The final concentrations should be at or near the Km values for the substrate and ATP, respectively.

  • Assay Plate Setup (384-well format, 10 µL final reaction volume):

    • Add 2.5 µL of the serially diluted GK-MP1, positive control, or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells.

    • Add 5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™ Protocol):

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no enzyme" control background from all other readings.

    • Calculate the percent inhibition for each concentration of GK-MP1 relative to the vehicle control (0% inhibition) and a high concentration of the positive control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Expected Inhibitory Activities

The following table provides a template for presenting the inhibitory activities of the newly synthesized compound, GK-MP1, in comparison to known GSK-3β inhibitors.

InhibitorIC₅₀ (nM)Assay Method
GK-MP1 To be determinedADP-Glo™
CHIR-990216.7Kinase-Glo®
SB21676334TR-FRET
Tideglusib0.22 µMNot Specified[3]

Conclusion

The strategic use of this compound as a scaffold offers a promising avenue for the development of novel GSK-3β inhibitors. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, purify, and evaluate the biological activity of new chemical entities targeting this critical kinase. The successful development of potent and selective GSK-3β inhibitors holds significant therapeutic potential for a range of debilitating diseases.

References

  • Negmeldin, A. T., AbdElhameid, M. K., Alsaeedy, D. Y., Hammed, F., Allam, R. M., El-Sayed, W., & Al-Abd, A. M. (2020). Abstract LB-236: Design, synthesis, and assessment of anticancer properties of pyrazolopyrimidine derivatives as Glycogen Synthase Kinase-3β inhibitors. Cancer Research, 80(16_Supplement), LB-236. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ GSK3β Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridopyrimidine, acid hydrazide, hydrazinyl pyrazole, amino-triazole-3-thiol, and thio hydrazide derivatives 1–5. [Link]

  • Ahmad, I., et al. (2022). Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. Bioorganic Chemistry, 119, 105512. [Link]

  • Wagner, F. F., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9365-9383. [Link]

  • Vinaya, K. (2015). Synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4- carboxamide derivatives as potential antiangiogenic and DNA cleavage agents. Drug Designing: Open Access. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 329-339. [Link]

  • Witherington, J., et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]

  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. [Link]

  • Lee, Y., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Molecules, 27(12), 3825. [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2226. [Link]

  • El-Sayed, W. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • El-Metwaly, A. M., & El-Gazzar, A. R. B. A. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, 1-10. [Link]

  • Tan, S. C., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. RSC Medicinal Chemistry, 13(7), 834-843. [Link]

  • Lee, K., et al. (2013). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Biocompare. (n.d.). ADP-Glo Kinase Assay + GSK3 beta Kinase Enzyme System from Promega. [Link]

  • Al-Ostoot, F. H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(18), 6649. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 14(7), 2538-2559. [Link]

  • Faghih, Z., et al. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Research on Chemical Intermediates, 47(11), 4767-4780. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Moody, C. J., & Roff, G. J. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. [Link]

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Application Notes & Protocols: Leveraging 1-Methylpiperidine-4-carbohydrazide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those incorporating a piperidine scaffold, represent a privileged class in medicinal chemistry due to their favorable pharmacokinetic properties and diverse biological activities.[1][2] 1-Methylpiperidine-4-carbohydrazide has emerged as a highly versatile and powerful building block for this purpose. Its structure, featuring a reactive hydrazide moiety and a tertiary amine-containing piperidine ring, provides a robust platform for synthesizing a wide array of derivatives. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potent antimicrobial agents, including hydrazones, 1,3,4-oxadiazoles, and thiosemicarbazides. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate the rational design and execution of these synthetic strategies.

Introduction: The Strategic Value of this compound

The core challenge in modern antimicrobial drug discovery is to identify scaffolds that not only exhibit potent activity but also possess drug-like properties. The piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to improve aqueous solubility and bioavailability.[1][3] this compound capitalizes on this by linking the piperidine core to a carbohydrazide functional group (-CO-NH-NH₂).

The hydrazide group is a cornerstone of synthetic versatility, acting as a potent nucleophile that can readily participate in condensation and cyclization reactions to form a variety of stable heterocyclic systems.[4] This dual functionality makes this compound an ideal starting material for creating libraries of novel compounds to screen for antimicrobial activity. This guide will explore three primary synthetic pathways originating from this key intermediate.

Synthetic Pathway I: Hydrazone Derivatives (Schiff Bases)

Hydrazones, characterized by the azomethine group (–NH–N=CH–), are a well-established class of bioactive compounds with a broad spectrum of pharmacological activities, including antimicrobial effects.[5][6][7][8] The synthesis of hydrazones from this compound is a robust and high-yielding condensation reaction.

Scientific Rationale & Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the terminal amine (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The 1-methylpiperidine moiety remains intact and can positively influence the compound's overall solubility and interaction with biological targets.

Experimental Protocol: General Synthesis of N'-Arylidene-1-methylpiperidine-4-carbohydrazides
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 157.2 mg) in 20 mL of absolute ethanol.

  • Addition of Carbonyl: To this solution, add the desired aromatic or heterocyclic aldehyde/ketone (1.0 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate. If not, the volume can be reduced under vacuum.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Conditions A This compound C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 3-5h A->C B Aromatic Aldehyde (R-CHO) B->C D N'-Arylidene-1-methylpiperidine- 4-carbohydrazide (Hydrazone) C->D

Caption: Workflow for the synthesis of hydrazone derivatives.

Representative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized hydrazones is highly dependent on the nature of the substituent on the aromatic ring.

Compound IDR-Group on AldehydeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
HZ-01 4-Nitrobenzene3264[5][6]
HZ-02 4-Chlorobenzene64128[5][9]
HZ-03 2-Hydroxybenzene1632[10]
HZ-04 5-Nitro-2-furan816[6]

Synthetic Pathway II: 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and is a key component in numerous compounds with a wide range of therapeutic properties, including potent antimicrobial activity.[11][12][13] The synthesis typically involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which is readily prepared from this compound.

Scientific Rationale & Mechanistic Insight

This is a two-step process. First, the carbohydrazide is acylated with an aromatic acid chloride to form a stable diacylhydrazine intermediate. In the second step, this intermediate undergoes intramolecular cyclodehydration. A strong dehydrating agent, such as phosphoryl chloride (POCl₃), is used to convert one of the amide carbonyl oxygens into a good leaving group (a chlorophosphate ester). This facilitates the nucleophilic attack by the other amide oxygen, leading to ring closure and subsequent elimination to form the aromatic 1,3,4-oxadiazole ring.[14][15]

Experimental Protocol: Synthesis of 2-Aryl-5-(1-methylpiperidin-4-yl)-1,3,4-oxadiazoles

Step A: Synthesis of N-Aroyl-N'-(1-methylpiperidine-4-carbonyl)hydrazine (Diacylhydrazine Intermediate)

  • Reagent Preparation: Dissolve this compound (1.0 mmol, 157.2 mg) in 15 mL of dry pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Acylation: Add the desired aromatic acid chloride (1.0 mmol) dropwise to the cooled solution with constant stirring.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The solid diacylhydrazine will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. This intermediate is often pure enough for the next step without further purification.

Step B: Cyclodehydration to form 1,3,4-Oxadiazole

  • Reaction Setup: Place the dried diacylhydrazine intermediate (1.0 mmol) from Step A into a round-bottom flask.

  • Cyclization: Carefully add phosphoryl chloride (POCl₃, 5 mL) to the flask at 0°C.

  • Heating: After the initial reaction subsides, heat the mixture to reflux (approximately 100-110°C) for 5-7 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 150 g of crushed ice with vigorous stirring.

  • Neutralization & Isolation: The acidic solution is then neutralized with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The precipitated solid is the crude 1,3,4-oxadiazole.

  • Purification: Collect the product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Visualization of Synthetic Workflow

G A 1-Methylpiperidine-4- carbohydrazide C Step 1: Acylation Pyridine, 0°C to RT A->C B Aromatic Acid Chloride (R-COCl) B->C D Diacylhydrazine Intermediate C->D E Step 2: Cyclodehydration POCl₃, Reflux D->E F 2-Aryl-5-(1-methylpiperidin-4-yl) -1,3,4-oxadiazole E->F

Caption: Two-step workflow for 1,3,4-oxadiazole synthesis.

Representative Antimicrobial Activity Data

Substituents on the 2-aryl ring significantly modulate the antimicrobial profile of the resulting 1,3,4-oxadiazole.

Compound IDR-Group on 2-Aryl RingMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. K. pneumoniaeReference
OX-01 Phenyl128256[13][15]
OX-02 4-Chlorophenyl3264[15]
OX-03 4-Nitrophenyl1632[15]
OX-04 2,4-Dichlorophenyl816[16]

Synthetic Pathway III: Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile intermediates and bioactive molecules in their own right, known to exhibit a wide range of biological activities including antibacterial and antifungal properties.[17][18][19] They are synthesized through the addition of a hydrazide to an isothiocyanate. These derivatives can also serve as precursors for the synthesis of other important heterocycles like thiadiazoles and triazoles.

Scientific Rationale & Mechanistic Insight

The synthesis of thiosemicarbazides is a straightforward addition reaction. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate (-N=C=S) group. This forms a stable C-N bond, resulting in the thiosemicarbazide product. The reaction typically requires heating in a protic solvent like ethanol and proceeds without the need for a catalyst.

Experimental Protocol: Synthesis of 4-Aryl-1-(1-methylpiperidine-4-carbonyl)thiosemicarbazides
  • Reagent Preparation: Dissolve this compound (1.0 mmol, 157.2 mg) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition of Isothiocyanate: Add an equimolar amount (1.0 mmol) of the selected aryl isothiocyanate to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours, with stirring. Monitor the reaction by TLC.

  • Isolation: After cooling the reaction mixture to room temperature, the solid thiosemicarbazide product usually precipitates.

  • Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted isothiocyanate.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazide derivative.

Visualization of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Conditions A This compound C Ethanol (Solvent) Reflux, 6-8h A->C B Aryl Isothiocyanate (R-NCS) B->C D 4-Aryl-1-(1-methylpiperidine-4- carbonyl)thiosemicarbazide C->D

Caption: Workflow for the synthesis of thiosemicarbazide derivatives.

Conclusion

This compound stands out as a superior starting material for the construction of novel heterocyclic compounds with potential antimicrobial applications. The protocols detailed in this guide for the synthesis of hydrazones, 1,3,4-oxadiazoles, and thiosemicarbazides are reliable, scalable, and founded on well-understood chemical principles. By strategically modifying the aromatic substituents introduced in these reactions, researchers can generate extensive chemical libraries. This diversity is crucial for navigating the complex structure-activity relationships that govern antimicrobial efficacy and for developing lead compounds in the ongoing fight against infectious diseases.

References

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  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
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  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Journal of Chemical Reviews.
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  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
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  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
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  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.Biomedical and Pharmacology Journal.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • An efficient synthesis, characterization and antibacterial activity of novel N'-arylidene-4-(2-(piperidin-1-yl) ethoxy)
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Antibacterial Activity of Heterocyclic Compounds.Encyclopedia.pub.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC.NIH.
  • (PDF) Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol.
  • A Review on Synthesis of Carbohydrazide Deriv
  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC.PubMed Central.
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  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety.
  • Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Comput
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  • Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiprolifer
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived
  • Antimicrobial activity and SAR study of some novel thiosemicarbazide deriv
  • Antimicrobial and antioxidant studies of Schiff base, 2-(2-hydroxy-2-methyl-1-phenylpropylidene) hydrazine carbothioamide and it.JMPAS.

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Application Notes and Protocols: 1-Methylpiperidine-4-carbohydrazide as a Novel Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—stands as a cornerstone technology.[1][2] The success of complex biologics, such as antibody-drug conjugates (ADCs), relies heavily on the thoughtful design of the linker that connects the targeting moiety (e.g., an antibody) to the functional molecule (e.g., a cytotoxic payload).[][4] A well-designed linker must ensure stability in circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target cell.[4][5]

This document provides a detailed technical guide on the application of 1-Methylpiperidine-4-carbohydrazide , a novel linker that combines the advantageous properties of a pH-sensitive hydrazone linkage with the favorable physicochemical attributes of a piperidine scaffold.

This compound: A Linker with Purpose

This compound is an innovative linker designed for bioconjugation strategies that require controlled, acid-catalyzed release of a payload. Its structure features two key functional components: a terminal carbohydrazide group and a tertiary amine-containing piperidine ring.

  • The Carbohydrazide Moiety: The hydrazide group (-CO-NH-NH₂) is a highly reactive nucleophile that readily reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[6][7] This reaction is a cornerstone of bioconjugation due to its high specificity and the ability to proceed under mild, physiological conditions.[6][8]

  • The 1-Methylpiperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, known for enhancing the druggability of molecules.[9][10] Its inclusion in a linker can confer several benefits:

    • Improved Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which can enhance the in vivo half-life of the bioconjugate.[9]

    • Enhanced Solubility: The tertiary amine in the 1-methylpiperidine moiety can be protonated at physiological pH, potentially increasing the aqueous solubility of the linker and the overall bioconjugate.[11][12] This is particularly advantageous when working with hydrophobic payloads.

    • Rigidity and Defined Conformation: The rigid structure of the piperidine ring can help to control the spatial orientation between the biomolecule and the payload, which can be crucial for efficacy.[11]

Mechanism of Action: pH-Sensitive Hydrazone Linkage

The primary mechanism of payload release for bioconjugates utilizing this linker is the acid-catalyzed hydrolysis of the hydrazone bond. Hydrazone linkages are relatively stable at the neutral pH of the bloodstream (pH ~7.4) but are susceptible to cleavage in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells.[13][] This pH-dependent stability allows for selective drug release at the site of action, minimizing systemic toxicity.[]

The formation of the hydrazone bond is a reversible reaction, and the equilibrium can be shifted towards the formation of the conjugate under appropriate reaction conditions.[15] The reaction proceeds fastest at a slightly acidic pH (around 4.5), where there is a balance between the protonation of the carbonyl group and the availability of the nucleophilic hydrazide.[15]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via Hydrazone Bond Formation

This protocol describes the general steps for conjugating a hydrazide-functionalized linker, such as this compound, to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Biomolecule (e.g., antibody, protein) with an accessible aldehyde or ketone group.

  • This compound linker.

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5.

  • Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer).

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule does not have a native aldehyde or ketone, one must be introduced. For glycoproteins, this can be achieved by gentle oxidation of cis-diols in the carbohydrate moieties using sodium periodate.

    • Dissolve the biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, DMF, or the Conjugation Buffer) at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. The molar excess of the linker will depend on the desired drug-to-antibody ratio (DAR) and the reactivity of the biomolecule. A typical starting point is a 10- to 50-fold molar excess.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent can be added to consume any unreacted aldehyde/ketone groups on the biomolecule. Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification:

    • Remove the excess linker and other small molecules from the reaction mixture.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for purifying antibody conjugates.

    • Dialysis/Buffer Exchange: Dialyze the reaction mixture against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the bioconjugate using a UV-Vis spectrophotometer.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: pH-Mediated Release Assay

This assay is designed to confirm the pH-sensitive nature of the hydrazone linkage.

Materials:

  • Purified bioconjugate.

  • Release Buffer A: PBS, pH 7.4.

  • Release Buffer B: 100 mM Sodium Acetate, pH 5.0.

  • Analytical HPLC system with a suitable column (e.g., reverse-phase C18).

Procedure:

  • Sample Preparation:

    • Dilute the purified bioconjugate to a final concentration of 1 mg/mL in both Release Buffer A and Release Buffer B.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

    • Analyze the aliquots by analytical HPLC to quantify the amount of released payload.

  • Data Analysis:

    • Plot the percentage of released payload versus time for both pH conditions. A significantly faster release rate should be observed at pH 5.0 compared to pH 7.4.

Data Presentation

Table 1: Recommended Reaction Parameters for Hydrazone Conjugation
ParameterRecommended RangeRationale
pH 4.5 - 5.5Optimal for hydrazone formation, balancing carbonyl protonation and hydrazide nucleophilicity.[15]
Temperature Room Temperature - 37°CProvides sufficient energy for the reaction without denaturing most biomolecules.
Linker Molar Excess 10x - 50xDrives the reaction equilibrium towards conjugate formation. The exact ratio needs to be optimized.
Reaction Time 2 - 16 hoursDependent on the reactivity of the specific biomolecule and linker concentration.
Table 2: Expected Hydrolysis Profile of Hydrazone Linkage
pHIncubation Time (hours)Expected Payload ReleaseStability
7.4 (Bloodstream)24< 5%High
5.0 (Lysosomes)24> 90%Low

Visualizations

Diagram 1: Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (with Aldehyde/Ketone) Reaction Hydrazone Formation (pH 4.5-5.5) Biomolecule->Reaction Linker 1-Methylpiperidine- 4-carbohydrazide Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Crude Conjugate Characterization Characterization (DAR, Purity) Purification->Characterization Purified Conjugate

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Mechanism of Hydrazone Formation and Cleavage

Hydrazone_Mechanism cluster_formation Conjugation (pH 4.5-5.5) cluster_cleavage Payload Release (pH < 6.0) Biomolecule_CHO Biomolecule-CHO Hydrazone Biomolecule-CH=N-NH-Linker-Payload Biomolecule_CHO->Hydrazone + Linker_H2N Payload-Linker-NH-NH2 Linker_H2N->Hydrazone Hydrazone_Cleavage Biomolecule-CH=N-NH-Linker-Payload Released_Payload Payload-Linker-NH-NH2 Hydrazone_Cleavage->Released_Payload H2O, H+

Caption: Formation and acid-catalyzed cleavage of the hydrazone bond.

Conclusion

This compound represents a promising linker for the development of advanced bioconjugates, particularly those requiring pH-controlled payload release. The integration of a stable, solubility-enhancing piperidine scaffold with a cleavable hydrazone linkage offers a sophisticated tool for researchers in drug development and targeted therapeutics. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this novel linker in bioconjugation workflows.

References

  • AxisPharm. (n.d.). Hydrazide PEG. Retrieved from [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Kale, A., & Torchilin, V. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(2), 363–370. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]

  • Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. L. (2016). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 14(22), 5078-5081. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Paavola, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugations leading to carbon-nitrogen bond formation – hydrazone.... Retrieved from [Link]

  • Trifiró, P., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • Sridhar, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • IP Indexing. (n.d.). A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. Retrieved from [Link]

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Application Notes and Protocols for N-Functionalization of the Piperidine Ring in Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Piperidine Carbohydrazides in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a remarkable number of approved pharmaceuticals and clinical candidates.[1][2] Its conformational pre-organization and ability to engage in crucial hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological receptors. The carbohydrazide functional group, OC(N₂H₃)₂, and its derivatives are also significant pharmacophores, known for their diverse biological activities and their utility as versatile synthetic intermediates.[3][4] The strategic combination of these two moieties—a piperidine ring bearing a carbohydrazide substituent—and the subsequent N-functionalization of the piperidine nitrogen, opens a vast chemical space for the development of novel therapeutics with finely tuned pharmacological profiles.[5]

This guide provides a comprehensive overview of the primary synthetic methodologies for the N-functionalization of piperidine rings within carbohydrazide-containing molecules. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and discuss the critical aspects of chemoselectivity and potential challenges arising from the presence of the carbohydrazide group.

Core Methodologies for N-Functionalization

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various chemical transformations. The choice of method depends on the desired substituent (alkyl, aryl, acyl, etc.) and the overall complexity of the starting material.

N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine nitrogen. The two most prevalent methods are direct alkylation via nucleophilic substitution and reductive amination.

This classical approach involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism.

Mechanistic Considerations: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[6] The choice of base is critical to avoid side reactions. While strong bases like sodium hydride can be used, milder inorganic bases such as potassium carbonate are often sufficient and more compatible with sensitive functional groups.[6]

Challenges and Solutions with Carbohydrazide Substrates: The carbohydrazide moiety contains multiple N-H bonds which could potentially compete in the alkylation reaction. However, the piperidine nitrogen is generally more nucleophilic than the hydrazide nitrogens. To ensure selectivity:

  • Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents).[6]

  • Add the alkyl halide slowly to the reaction mixture to maintain a low concentration and favor reaction at the more nucleophilic site.[6]

  • Employ milder reaction conditions (e.g., room temperature) to exploit the inherent nucleophilicity difference.[6][7]

Experimental Protocol: Direct N-Alkylation

Materials:

  • Piperidine carbohydrazide derivative (1.0 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine carbohydrazide derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF or MeCN to dissolve/suspend the reactants.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive amination is a powerful and often preferred method for N-alkylation, especially for introducing more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.

Mechanistic Considerations: The piperidine amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the iminium ion to the corresponding tertiary amine.[8] NaBH(OAc)₃ is often favored due to its mildness and tolerance of a wider range of functional groups.

Advantages for Carbohydrazide Substrates: Reductive amination is generally highly chemoselective for the secondary amine of the piperidine over the less nucleophilic and more sterically hindered nitrogens of the carbohydrazide. The mild reaction conditions are also well-suited for complex molecules.

Experimental Protocol: Reductive Amination

Materials:

  • Piperidine carbohydrazide derivative (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the piperidine carbohydrazide derivative (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) if necessary to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl group onto the piperidine nitrogen is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being the state-of-the-art method.[9][10]

Mechanistic Considerations: The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the piperidine nitrogen, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylpiperidine product and regenerates the Pd(0) catalyst.[9] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being commonly employed.[9]

Applicability to Carbohydrazide Substrates: The Buchwald-Hartwig amination is known for its excellent functional group tolerance. The carbohydrazide moiety is generally stable under these conditions. However, optimization of the base and ligand may be necessary to achieve high yields.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • Piperidine carbohydrazide derivative (1.0 eq)

  • Aryl halide (e.g., bromide or iodide) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[11]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[9]

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5 eq)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the piperidine carbohydrazide derivative (1.0 eq), aryl halide (1.2 eq), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 eq) to an oven-dried Schlenk flask.[9]

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[9]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Acylation: Synthesis of Amides

N-acylation is a straightforward method to introduce an acyl group, forming a stable amide bond. This is typically achieved using acylating agents like acyl chlorides or anhydrides.

Mechanistic Considerations: The reaction is a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, a base is typically added to scavenge the HCl byproduct. For anhydrides, a base may also be used to accelerate the reaction.[12]

Chemoselectivity with Carbohydrazides: Similar to direct alkylation, the piperidine nitrogen is significantly more nucleophilic than the carbohydrazide nitrogens, allowing for selective acylation under controlled conditions. The use of a non-nucleophilic base like triethylamine or pyridine is recommended.

Experimental Protocol: N-Acylation

Materials:

  • Piperidine carbohydrazide derivative (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the piperidine carbohydrazide derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation and Workflow Visualization

Table 1: Comparison of N-Functionalization Methods
MethodReagentsSolventTemperatureAdvantagesDisadvantages
Direct Alkylation Alkyl halide, Base (K₂CO₃)DMF, MeCNRoom Temp.Simple procedure, readily available reagents.[6]Risk of over-alkylation, potential for lower chemoselectivity.[7]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, DCERoom Temp.High chemoselectivity, mild conditions, broad substrate scope.Requires a carbonyl compound precursor.
Buchwald-Hartwig Aryl halide, Pd catalyst, Ligand, BaseToluene, Dioxane80-110 °CExcellent for N-arylation, high functional group tolerance.[9]Requires inert atmosphere, expensive catalysts and ligands.[10]
N-Acylation Acyl chloride/anhydride, Base (Et₃N)DCM0 °C to Room Temp.Fast and efficient, high yielding.[12]Acylating agents can be moisture sensitive.
Diagrams of Experimental Workflows

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine carbohydrazide and aldehyde/ketone in DCM B Add NaBH(OAc)₃ A->B Wait 30-60 min C Stir at Room Temperature B->C D Quench with NaHCO₃ (aq) C->D Upon completion E Extract with DCM D->E F Dry, Concentrate E->F G Column Chromatography F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine reactants, catalyst, ligand, and base in flask B Add anhydrous toluene A->B C Heat to 80-110 °C B->C D Cool and dilute with EtOAc C->D Upon completion E Filter through Celite D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Conclusion

The N-functionalization of piperidine carbohydrazides is a critical step in the synthesis of novel compounds for drug discovery. By understanding the mechanisms and applying the detailed protocols for direct alkylation, reductive amination, Buchwald-Hartwig amination, and N-acylation, researchers can efficiently and selectively modify these valuable scaffolds. Careful consideration of chemoselectivity, particularly in the context of the carbohydrazide moiety, is paramount for successful synthesis. The methods outlined in this guide provide a robust toolkit for chemists to expand the chemical diversity of piperidine-based compounds and accelerate the discovery of new therapeutic agents.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Wikipedia. Carbohydrazide. Available from: [Link]

  • Vitomirov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4744. Available from: [Link]

  • Hu, X., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Available from: [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available from: [Link]

  • Taylor & Francis Online. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Available from: [Link]

  • Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available from: [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(12), 953-965. Available from: [Link]

  • O'Neil, G. W. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(46), 9167-9199. Available from: [Link]

  • The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2019). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 141(32), 12791-12797. Available from: [Link]

  • Taylor & Francis. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • YouTube. Carbohydrate Chemistry Part 3. Protecting Groups. Available from: [Link]

  • Ataman Kimya. Carbohydrazide. Available from: [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available from: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Available from: [Link]

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One-Pot Synthesis of Heterocyclic Compounds Using 1-Methylpiperidine-4-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the application of 1-methylpiperidine-4-carbohydrazide as a versatile building block in the one-pot synthesis of medicinally relevant heterocyclic compounds. As a senior application scientist, this document aims to provide not only step-by-step protocols but also the underlying chemical principles and practical insights to empower researchers in drug discovery and organic synthesis. The methodologies presented herein are designed for efficiency, atom economy, and adaptability, reflecting the modern demands of pharmaceutical research.

Introduction: The Strategic Value of this compound

The 1-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, modulate basicity (pKa), and improve pharmacokinetic profiles. When combined with a reactive carbohydrazide functional group, this compound emerges as a powerful bifunctional reagent for the construction of a diverse array of heterocyclic systems. Its carbohydrazide portion (-CONHNH₂) provides the necessary nucleophilicity and structural backbone for cyclization reactions, leading to the formation of stable aromatic rings like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocyclic cores are ubiquitous in pharmaceuticals, valued for their metabolic stability and ability to engage in various biological interactions.

This guide will focus on one-pot syntheses, which are highly advantageous in drug development for their ability to reduce reaction steps, minimize waste, and accelerate the generation of compound libraries for screening.

I. One-Pot Synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole-2-thiol scaffold is a key pharmacophore with a wide range of biological activities. The following one-pot protocol provides a straightforward and efficient method for its synthesis from this compound.

Mechanistic Rationale

The reaction proceeds through a two-step sequence within a single pot. Initially, the nucleophilic hydrazide moiety of this compound attacks the electrophilic carbon of carbon disulfide in a basic medium. This addition reaction forms a potassium dithiocarbazate salt intermediate. Subsequent intramolecular cyclization with concomitant elimination of water and hydrogen sulfide, driven by heating, leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring. The use of a base like potassium hydroxide is crucial for the initial deprotonation of the hydrazide, enhancing its nucleophilicity.

G start 1-Methylpiperidine-4- carbohydrazide intermediate Potassium Dithiocarbazate Intermediate start->intermediate Nucleophilic Attack cs2 Carbon Disulfide (CS2) + KOH cs2->intermediate product 5-(1-Methylpiperidin-4-yl)- 1,3,4-oxadiazole-2-thiol intermediate->product Intramolecular Cyclization (Heat)

Caption: One-pot synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

Detailed Experimental Protocol

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.57 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add potassium hydroxide (0.62 g, 11 mmol) and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 0.6 mL, 10 mmol) dropwise over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in distilled water (50 mL) and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 5-6 with a dilute solution of hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 5-(1-methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol.

ParameterValue
Typical Yield 80-90%
Appearance White to off-white solid
Reaction Time 5-7 hours
Purification Recrystallization

II. One-Pot Synthesis of 4-Aryl-5-(1-methylpiperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

1,2,4-Triazole-3-thiones are another class of heterocyclic compounds with significant biological activities, including antimicrobial and antitubercular properties.[1] This one-pot protocol details their synthesis from this compound and various isothiocyanates.

Mechanistic Rationale

This one-pot synthesis involves two key transformations. First, the nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate. This initial addition reaction is typically fast and occurs at room temperature. The second step is a base-mediated intramolecular cyclization. The base, such as sodium hydroxide, facilitates the deprotonation of a nitrogen atom, which then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring upon dehydration. This cyclization is usually promoted by heating.

G start 1-Methylpiperidine-4- carbohydrazide intermediate Thiosemicarbazide Intermediate start->intermediate Nucleophilic Addition reagent Aryl Isothiocyanate reagent->intermediate product 4-Aryl-5-(1-methylpiperidin-4-yl)- 1,2,4-triazole-3-thione intermediate->product Base-mediated Cyclization (Heat)

Caption: One-pot synthesis of a 1,2,4-triazole-3-thione derivative.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve this compound (1.57 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask with magnetic stirring.

  • Add the substituted aryl isothiocyanate (10 mmol) to the solution and stir the mixture at room temperature for 2 hours. The formation of the thiosemicarbazide intermediate can be monitored by TLC.

  • After the initial reaction is complete, add a 2M aqueous solution of sodium hydroxide (10 mL) to the flask.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with cold water (50 mL) and filter to remove any unreacted starting material.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6 while cooling in an ice bath.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 4-aryl-5-(1-methylpiperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

ParameterValue
Typical Yield 75-85%
Appearance Varies with aryl substituent (typically a solid)
Reaction Time 8-10 hours
Purification Recrystallization

III. One-Pot Synthesis of 1-(1-Methylpiperidin-4-yl)-carbonyl-3,5-disubstituted-pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs.[2] The Knorr pyrazole synthesis and its variations provide a classic and reliable method for their construction. This one-pot protocol adapts this reaction for the synthesis of pyrazoles bearing the 1-methylpiperidine moiety.

Mechanistic Rationale

This synthesis is a cyclocondensation reaction between a hydrazide and a 1,3-dicarbonyl compound. The reaction is typically catalyzed by acid. The mechanism involves the initial formation of a hydrazone by the reaction of the carbohydrazide with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the remaining hydrazide nitrogen onto the second carbonyl group, leading to a five-membered ring intermediate. Dehydration of this intermediate results in the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound.

G start 1-Methylpiperidine-4- carbohydrazide intermediate Hydrazone Intermediate start->intermediate Condensation reagent 1,3-Dicarbonyl Compound reagent->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization & Dehydration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methylpiperidine-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, providing field-proven insights to optimize your reaction yield and purity.

Synthetic Overview

This compound is a valuable building block in medicinal chemistry, often used as a key intermediate in the development of novel therapeutics.[1] Its synthesis is typically achieved through a two-stage process: first, the formation of an ester intermediate, methyl 1-methylpiperidine-4-carboxylate, followed by its conversion to the final carbohydrazide product via hydrazinolysis.

Two primary pathways exist for synthesizing the ester intermediate, starting from isonipecotic acid (piperidine-4-carboxylic acid).[1]

  • Route A: N-methylation of isonipecotic acid followed by esterification of the resulting 1-methylpiperidine-4-carboxylic acid.

  • Route B: Esterification of isonipecotic acid to form methyl isonipecotate, followed by N-methylation.

This guide will focus on a robust and widely applicable method combining elements of both routes for clarity and efficiency.

Synthesis_Workflow cluster_0 Stage 1: Ester Intermediate Synthesis cluster_1 Stage 2: Hydrazinolysis start Isonipecotic Acid (Piperidine-4-carboxylic acid) ester Methyl Isonipecotate start->ester Esterification (e.g., SOCl2, MeOH) methyl_ester Methyl 1-Methylpiperidine-4-carboxylate ester->methyl_ester N-Methylation (Eschweiler-Clarke Reaction) final_product This compound methyl_ester->final_product Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthetic pathway to this compound.

Stage 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

The first critical stage involves the N-methylation of the piperidine ring. The Eschweiler-Clarke reaction is a highly effective method for this transformation as it is a reductive amination process that reliably stops at the tertiary amine stage, preventing the formation of undesirable quaternary ammonium salts.[2][3]

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the N-methylation of methyl isonipecotate.

  • Reaction Setup: In a round-bottom flask, dissolve methyl isonipecotate (1.0 eq) in methanol.

  • Reagent Addition: Sequentially add formic acid (~1.7 eq) and an aqueous solution of formaldehyde (~5.0 eq, 40%).[4]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Dissolve the residue in water and basify the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. Extract the product with dichloromethane (DCM) or ethyl acetate (3x).[4]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate, often as a clear or brown liquid.[4] The product can be further purified by vacuum distillation if necessary.[5]

Troubleshooting Guide: Stage 1
IssueQuestionPotential Causes & Solutions
Low Yield Q1: My yield of the N-methylated ester is significantly lower than expected. What went wrong? A1: This often points to incomplete reaction or loss during workup.Causality & Actionable Advice:Incomplete Reaction: The Eschweiler-Clarke reaction's driving force is the formation of CO₂, which is irreversible.[3] However, insufficient heating or reaction time can lead to a stalled reaction. Solution: Ensure the reaction is maintained at a steady reflux for at least 3 hours. Use TLC to confirm the disappearance of the starting material before proceeding to workup. • Improper pH during Extraction: The product is a tertiary amine, which will be protonated and water-soluble under acidic conditions. Solution: Ensure the aqueous layer is sufficiently basic (pH 8-9) before extraction. Check the pH with litmus paper after adding sodium bicarbonate. Extracting with DCM multiple times will ensure complete recovery.[4]
Impure Product Q2: My final liquid is dark brown and shows multiple spots on TLC. What are the impurities? A2: Impurities can include unreacted starting material or side products from the formaldehyde.Causality & Actionable Advice:Unreacted Methyl Isonipecotate: This is the most common impurity if the reaction is incomplete. Solution: Increase the reflux time or ensure the molar equivalents of formic acid and formaldehyde are correct.[4] • Formaldehyde Polymers: Formaldehyde can polymerize, especially in aqueous solutions. Solution: Use a fresh, high-quality source of formaldehyde. While minor polymerization shouldn't significantly impact the reaction, excessive polymerization can reduce the effective concentration of the reagent. • Purification: A dark color often indicates minor impurities that can typically be removed. Solution: Purify the crude product by vacuum distillation for a clear, colorless oil.[5]
Reaction Fails to Start Q3: There is no evidence of reaction after an hour at reflux. Why? A3: This usually indicates a problem with the reagents, particularly the formic acid.Causality & Actionable Advice:Formic Acid Quality: Formic acid serves as the hydride source to reduce the iminium ion intermediate formed between the amine and formaldehyde.[6] If the formic acid has degraded, the reaction will not proceed. Solution: Use a fresh bottle of formic acid (≥90% purity). • Incorrect Starting Material: Ensure you are starting with methyl isonipecotate and not isonipecotic acid. The free carboxylic acid can interfere with the reaction.
Data Summary: N-Methylation
ParameterRecommended ValueRationale
Methyl Isonipecotate1.0 eqLimiting reagent.
Formic Acid1.5 - 2.0 eqActs as the reducing agent (hydride source).[4]
Formaldehyde (40% aq.)3.0 - 5.0 eqCarbon source for the methyl group; used in excess.[4]
TemperatureRefluxProvides activation energy for iminium ion formation and reduction.
Reaction Time3 - 4 hoursTypically sufficient for complete conversion.
Typical Yield85 - 95%High-yielding reaction when performed correctly.[4][7]

Stage 2: Hydrazinolysis of the Ester

The second stage is a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester to form the desired carbohydrazide.[1] This reaction is generally straightforward but requires careful control to maximize yield and purity.

Experimental Protocol: Hydrazinolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethanol.

  • Reagent Addition: Add hydrazine hydrate (typically 80% solution in water, ~3.0-5.0 eq) to the solution. The use of excess hydrazine drives the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Workup & Crystallization: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine. The crude product may solidify upon cooling or can be induced to crystallize from a suitable solvent.

  • Purification: Recrystallize the crude solid from a solvent such as ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.[8] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Troubleshooting Guide: Stage 2

Troubleshooting_Hydrazinolysis start Low Yield or Purity Issue in Hydrazinolysis? q1 Is the product 'oiling out' instead of crystallizing? start->q1 q2 Is the reaction incomplete (checked by TLC)? q1->q2 No ans1_yes Cause: Supersaturation or fast cooling. Solution: Reheat, add more solvent, cool slowly, seed. q1->ans1_yes Yes q3 Is the final product still in solution? q2->q3 No ans2_yes Cause: Insufficient hydrazine or reaction time. Solution: Add more hydrazine, increase reflux time. q2->ans2_yes Yes ans3_yes Cause: Solution not saturated or product is too soluble. Solution: Concentrate solution, scratch flask, change to a poorer solvent (e.g., add water). q3->ans3_yes Yes end_node Problem Resolved ans1_yes->end_node ans2_yes->end_node ans3_yes->end_node

Caption: Troubleshooting workflow for the hydrazinolysis stage.
IssueQuestionPotential Causes & Solutions
Low Yield Q4: My final yield is poor after recrystallization. Where did my product go? A4: The most common causes are an incomplete reaction or loss of product due to its solubility in the crystallization solvent.Causality & Actionable Advice:Incomplete Reaction: Hydrazinolysis is an equilibrium process. Solution: Use a significant excess of hydrazine hydrate (3-5 equivalents) and ensure a sufficient reflux period (at least 4 hours) to drive the reaction towards the product. Confirm full conversion of the starting ester by TLC before workup. • Product Solubility: The carbohydrazide product may have some solubility even in cold crystallization solvents. Solution: Use a minimal amount of hot solvent to dissolve the crude product. When filtering, wash the collected crystals with a very small volume of ice-cold solvent to minimize loss. Consider using a mixed solvent system (e.g., ethanol/water) to decrease solubility at cold temperatures.[8]
Purification Issues Q5: My product "oiled out" during crystallization instead of forming crystals. What should I do? A5: Oiling out occurs when the product separates from the solution as a liquid above its melting point because the solution is too concentrated or cooled too quickly.[8]Causality & Actionable Advice:Supersaturation/Cooling Rate: Rapid cooling of a highly concentrated solution prevents the ordered arrangement of molecules into a crystal lattice. Solution: Reheat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a previously obtained pure crystal can help initiate proper crystallization.[8]
No Product Formed Q6: The reaction did not work at all; I recovered only my starting ester. Why? A6: This points to a critical failure in the reaction conditions or reagents.Causality & Actionable Advice:Inactive Hydrazine: Hydrazine hydrate can degrade over time, especially if not stored properly. Solution: Use a fresh bottle of hydrazine hydrate. Ensure it is a reputable grade. • Insufficient Heat: The reaction requires thermal energy to overcome the activation barrier for nucleophilic attack. Solution: Ensure the reaction mixture is genuinely refluxing. A heating mantle with a temperature controller is recommended for stable heating.
Data Summary: Hydrazinolysis
ParameterRecommended ValueRationale
Methyl 1-Methylpiperidine-4-carboxylate1.0 eqLimiting reagent.
Hydrazine Hydrate (80% aq.)3.0 - 5.0 eqUsed in excess to drive the reaction to completion.
SolventEthanolA good solvent for both the ester and the carbohydrazide at reflux.
TemperatureRefluxProvides sufficient energy for the nucleophilic substitution.
Reaction Time4 - 8 hoursEnsures complete conversion of the starting material.
Typical Yield70 - 90%Good yields are achievable with proper workup and crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to this compound? A: The two main routes start with isonipecotic acid. The first involves N-methylating the piperidine ring, followed by esterifying the carboxylic acid, and finally reacting with hydrazine. The second route starts with the esterification of isonipecotic acid, followed by N-methylation, and then hydrazinolysis.[1]

Q: Why is the Eschweiler-Clarke reaction preferred for N-methylation? A: The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde and formic acid. Its key advantage is that it cleanly converts primary or secondary amines to tertiary amines without producing quaternary ammonium salts, which can be a significant side reaction when using alkylating agents like methyl iodide.[3][6]

Q: Are there alternative methods for the initial esterification of isonipecotic acid or its N-methylated derivative? A: Yes. Besides using thionyl chloride in methanol[7], classic Fischer esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) in refluxing methanol is also a viable method.[9] However, the thionyl chloride method is often faster and proceeds under milder temperature conditions.

Q: What are the critical safety precautions when working with reagents like hydrazine and thionyl chloride? A: Both reagents are highly corrosive and toxic.

  • Thionyl Chloride (SOCl₂): Reacts violently with water, releasing toxic HCl and SO₂ gases. It must be handled in a well-ventilated fume hood, away from moisture. Always add thionyl chloride dropwise to the cooled alcohol solution.[9]

  • Hydrazine Hydrate (N₂H₄·H₂O): It is a suspected carcinogen and is highly toxic and corrosive. Always handle it in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[10]

Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. For the N-methylation step, you can monitor the disappearance of the secondary amine starting material (methyl isonipecotate). For the hydrazinolysis step, you can monitor the disappearance of the ester. Using a suitable stain (like potassium permanganate or ninhydrin for the secondary amine) can help visualize the spots.

References

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link]

  • PrepChem. Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Available from: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. Available from: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. Available from: [Link]

  • National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

  • Spiral. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available from: [Link]

  • Google Patents. US2745838A - Preparation of isonicotinic acid esters.
  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. Scheme. Isonicotinic acid esterification reaction with ethanol for.... Available from: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

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Technical Support Center: Purification of 1-Methylpiperidine-4-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-Methylpiperidine-4-carbohydrazide via recrystallization. It addresses common challenges and offers scientifically grounded solutions to ensure the successful isolation of a high-purity product.

I. Scientific Principles of Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound, this compound, sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or insoluble, allowing for their removal through hot filtration.

The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: "Oiling Out" - The Product Separates as a Liquid Instead of Crystals.

Root Cause Analysis:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon can be attributed to several factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture, causing it to liquefy at the temperature of crystallization.[2][3]

  • Low Melting Point of the Solute: If the melting point of this compound is below the boiling point of the chosen solvent, it may melt before it has a chance to crystallize.[2]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal structure.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or too "poor," causing it to crash out of solution prematurely as an oil.

Solutions:

  • Reheat and Add More Solvent: If oiling out occurs, reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool more slowly.[2][4]

  • Slow Cooling: To encourage the formation of well-ordered crystals, slow the cooling process. This can be achieved by allowing the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.[4]

  • Solvent System Modification: Consider using a mixed-solvent system. For a compound like this compound, which has polar functional groups, a combination of a polar solvent (like ethanol or methanol) and a less polar co-solvent could be effective. The compound should be dissolved in the "good" solvent, and the "poor" solvent is then added dropwise until turbidity is observed, after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.[3]

  • Seeding: Introduce a seed crystal of pure this compound to the cooled solution. This provides a nucleation site for crystal growth to begin.[5]

  • Charcoal Treatment: If colored impurities are suspected, they can sometimes contribute to oiling out. Adding activated charcoal to the hot solution before filtration can help adsorb these impurities.[6]

Problem 2: Poor or No Crystal Formation Upon Cooling.

Root Cause Analysis:

The failure of crystals to form is a common issue that can stem from several experimental parameters:

  • Insufficient Saturation: The most frequent cause is the use of an excessive amount of solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[4]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature, but lacks a nucleation point to initiate crystal growth.[4]

  • Presence of Soluble Impurities: Certain impurities can inhibit crystal formation by interfering with the alignment of solute molecules into a crystal lattice.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[2]

    • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystallization.[2]

  • Concentrate the Solution: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again.[2][4]

  • Extended Cooling: Cool the solution in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.[7]

Problem 3: Low Yield of Purified Product.

Root Cause Analysis:

A low recovery of the purified compound can be disappointing and is often due to:

  • Excessive Solvent Use: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[2]

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the hot filtration step, the product can crystallize in the filter funnel, leading to loss.[7]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][9]

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution through. This can be done by passing hot solvent through the setup immediately before filtering the product solution.[7]

  • Optimize Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.[8]

  • Second Crop Recovery: The mother liquor can be concentrated by evaporation to yield a second, though likely less pure, crop of crystals.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure, which contains a polar carbohydrazide group and a tertiary amine, polar protic solvents are a good starting point. Ethanol, methanol, or isopropanol are likely candidates. A mixed solvent system, such as ethanol/water or ethanol/ether, could also be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[10]

Q2: How can I determine the optimal solvent for recrystallization?

A2: Small-scale solubility tests are recommended. Place a small amount of the crude product in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Common impurities may include unreacted starting materials, such as the corresponding ester (e.g., ethyl 1-methylpiperidine-4-carboxylate) and hydrazine.[10] Side-products from the reaction or degradation products could also be present.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is necessary if there are insoluble impurities (e.g., dust, solid reagents) or if activated charcoal has been used to remove colored impurities. If the hot solution is clear, this step can be omitted.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]

  • Drying: Allow the crystals to dry completely. The melting point of the purified crystals can be taken to assess their purity.

Table 1: Quantitative Data for Recrystallization

ParameterRecommended ValueRationale
Solvent Volume Minimal amount to dissolve at boilingTo ensure the solution is saturated for optimal yield.
Cooling Rate Slow cooling to room temperature, then ice bathPromotes the formation of larger, purer crystals.
Washing Solvent Ice-cold recrystallization solventMinimizes loss of purified product.

V. Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimal Hot Solvent B 2. Hot Filtration (if necessary) A->B Insoluble impurities present C 3. Cool Solution Slowly A->C No insoluble impurities B->C D 4. Induce Crystallization (if necessary) C->D No crystals form E 5. Isolate Crystals (Vacuum Filtration) C->E Crystals form D->E F 6. Wash with Cold Solvent E->F G 7. Dry Pure Crystals F->G Oiling_Out_Troubleshooting Start Problem: 'Oiling Out' Occurs Action1 Reheat to Dissolve Oil Start->Action1 Action2 Add Small Amount of Additional Hot Solvent Action1->Action2 Action3 Cool Solution Slowly Action2->Action3 Check1 Does it Oil Out Again? Action3->Check1 Action4 Consider Solvent System Modification (e.g., mixed solvents) Check1->Action4 Yes Success Successful Crystallization Check1->Success No Action4->Action3 Action5 Try Seeding with Pure Crystal Action4->Action5 Failure Further Optimization Needed Action4->Failure Action5->Action3

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

VI. References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • BOC Sciences. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide. Retrieved from

  • Unknown. (n.d.). Recrystallization - Part 2. Retrieved from

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Retrieved from

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common side reactions in the synthesis of carbohydrazides from esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of carbohydrazides from esters via hydrazinolysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing carbohydrazides from esters?

The most common and direct method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding carboxylic ester.[1] This is a nucleophilic acyl substitution reaction where the lone pair of electrons on a nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) of the ester is subsequently eliminated, forming the carbohydrazide and an alcohol as a byproduct.[2][3]

Q2: Why is hydrazine hydrate typically used in excess?

Hydrazine hydrate is often used in excess to drive the reaction to completion, especially for less reactive esters.[4] According to Le Chatelier's principle, increasing the concentration of a reactant (hydrazine) will shift the equilibrium towards the products. This is particularly important for esters that may be sterically hindered or electronically deactivated, which could otherwise lead to slow or incomplete conversion.

Q3: What are the most common solvents used for this reaction?

Alcohols, such as ethanol or methanol, are the most frequently used solvents for the hydrazinolysis of esters.[4][5][6][7] This is because the starting ester and the hydrazine hydrate are often soluble in these solvents. Additionally, the alcohol byproduct of the reaction is the same as the solvent, which simplifies the reaction medium. In some cases, the reaction can be run neat (without a solvent) if the ester is a liquid and miscible with hydrazine hydrate.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting ester spot and the appearance of a new, more polar spot corresponding to the carbohydrazide product indicates the reaction is proceeding. The identity of the spots should be confirmed with appropriate standards if available.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might encounter during the synthesis of carbohydrazides from esters.

Issue 1: Low Yield of the Desired Carbohydrazide

Potential Cause A: Incomplete Reaction

  • Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or the use of a sterically hindered or electronically deactivated ester. Less reactive esters may require more forcing conditions to achieve a high conversion.[1]

  • Recommended Solution:

    • Increase Reaction Time: Continue to reflux the reaction mixture and monitor its progress by TLC until the starting ester is no longer visible.

    • Increase Temperature: If the reaction is being run at room temperature or a low reflux temperature, consider increasing the temperature to the boiling point of the solvent.

    • Use a Higher Boiling Point Solvent: If the reaction is still sluggish, switching to a higher boiling point solvent (e.g., n-butanol) can allow for higher reaction temperatures.

    • Increase the Excess of Hydrazine: A larger excess of hydrazine hydrate can help to drive the reaction forward.

Potential Cause B: Formation of 1,2-Diacylhydrazine

  • Explanation: This is a common side reaction where two molecules of the ester react with one molecule of hydrazine, resulting in a symmetrical diacylhydrazine.[8][9] This is more likely to occur if the newly formed carbohydrazide is reactive enough to compete with hydrazine for the remaining ester.

  • Recommended Solution:

    • Control Stoichiometry: Use a larger excess of hydrazine hydrate to favor the formation of the mono-acylated product (the carbohydrazide).

    • Slow Addition of Ester: Add the ester dropwise to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the chance of the carbohydrazide reacting with the ester.

Issue 2: Presence of an Unexpected Byproduct in Analytical Data (NMR, Mass Spec)

Potential Cause A: Formation of a Hydrazone

  • Explanation: If your starting ester contains a ketone or aldehyde functionality, or if such functionalities are generated under the reaction conditions, hydrazine can react with them to form a hydrazone.[10][11] This is a condensation reaction that is often rapid.

  • Recommended Solution:

    • Protecting Groups: If your starting material contains a ketone or aldehyde, consider protecting it before the hydrazinolysis reaction. The protecting group can be removed in a subsequent step.

    • Purification: Hydrazones can often be separated from the desired carbohydrazide by column chromatography or recrystallization due to differences in polarity and solubility.

Potential Cause B: Michael Addition (for α,β-unsaturated esters)

  • Explanation: If you are working with an α,β-unsaturated ester, hydrazine can act as a nucleophile in a Michael addition reaction, adding to the β-carbon of the double bond.[12] This can lead to the formation of pyrazolidinone derivatives or other complex mixtures.

  • Recommended Solution:

    • Lower Reaction Temperature: Michael additions can sometimes be suppressed by running the reaction at a lower temperature.

    • Alternative Synthetic Route: If Michael addition is a significant problem, you may need to consider an alternative synthetic route to the desired carbohydrazide that avoids the use of an α,β-unsaturated ester.

Issue 3: Difficulty in Purifying the Carbohydrazide Product

Potential Cause A: Removing Excess Hydrazine Hydrate

  • Explanation: Due to its high boiling point (113.5 °C), removing excess hydrazine hydrate by simple evaporation can be challenging and may require high vacuum and elevated temperatures, which can lead to product decomposition.

  • Recommended Solution:

    • Azeotropic Removal: Hydrazine can be removed by azeotropic distillation with a solvent like toluene or ethanol.

    • Acid-Base Extraction: Hydrazine is basic and can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1M HCl). However, be cautious as your carbohydrazide product may also be acid-sensitive or form a salt.

    • Precipitation: In many cases, the carbohydrazide product is a solid that will precipitate from the reaction mixture upon cooling.[13] The excess hydrazine will remain in the mother liquor. The collected solid can then be washed with a cold solvent to remove residual hydrazine.

Potential Cause B: Product is an Oil or Difficult to Crystallize

  • Explanation: The presence of impurities can often inhibit crystallization. Even small amounts of unreacted starting material, side products, or residual solvent can prevent the formation of a crystalline solid.

  • Recommended Solution:

    • Column Chromatography: Purification by silica gel column chromatography is a very effective method for separating the desired carbohydrazide from impurities.[7][14]

    • Trituration: If the product is an amorphous solid or a thick oil, trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can help to induce crystallization.

    • Solvent Screening for Recrystallization: Systematically screen different solvents or solvent mixtures to find suitable conditions for recrystallization.

Visualizing Reaction Pathways

Main Reaction and Side Reactions

cluster_main Desired Pathway cluster_side Side Reaction Ester Ester (R-COOR') Carbohydrazide Carbohydrazide (R-CONHNH2) Ester->Carbohydrazide + Hydrazine Hydrazine Hydrazine (NH2NH2) Diacylhydrazine 1,2-Diacylhydrazine (R-CONHNHCO-R) Carbohydrazide->Diacylhydrazine + Ester Alcohol Alcohol (R'-OH)

Caption: Desired vs. side reaction pathways in carbohydrazide synthesis.

Troubleshooting Workflow

Start Reaction Complete? LowYield Low Yield Start->LowYield No ImpureProduct Impure Product Start->ImpureProduct Yes, but... IncreaseTimeTemp Increase Time/Temp Increase Hydrazine Excess LowYield->IncreaseTimeTemp Incomplete Reaction ControlStoichiometry Control Stoichiometry Slow Ester Addition LowYield->ControlStoichiometry Diacylhydrazine Formation Purification Purification (Recrystallization/Chromatography) ImpureProduct->Purification IncreaseTimeTemp->Start ControlStoichiometry->Start Success Pure Carbohydrazide Purification->Success

Caption: A troubleshooting workflow for common issues.

Data Summary Table

ParameterRecommendation for High Yield & PurityRationale
Hydrazine Stoichiometry 2-10 fold excessDrives the reaction to completion and minimizes diacylhydrazine formation.
Temperature Reflux in a suitable solvent (e.g., ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time Monitor by TLC until completion (typically 4-24 hours)Ensures complete conversion of the starting ester.
Solvent Methanol or EthanolGood solubility for reactants and inert under reaction conditions.
Purification Method Recrystallization or Column ChromatographyEffective for removing unreacted starting materials and side products.[7][14]

Experimental Protocols

General Protocol for the Synthesis of a Carbohydrazide
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ester (1.0 equivalent).

  • Add ethanol as the solvent (approximately 5-10 mL per gram of ester).

  • Add hydrazine hydrate (3.0 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove any residual hydrazine hydrate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) or by column chromatography on silica gel.

Protocol for the Purification of a Carbohydrazide by Recrystallization
  • Transfer the crude carbohydrazide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

  • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC - NIH.
  • Thiocarbohydrazides: Synthesis and Reactions - Scientific & Academic Publishing.
  • How do we purify the product (carbohydrate chemistry)
  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transform
  • Can we synthesize Diacyl hydrazine from ester and acylhydrazine?
  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state | Request PDF - ResearchG
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.
  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Deriv
  • Acetylation of hydrazine and the formation of 1,2-diacetylhydrazine in vivo - PubMed.
  • Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures - Benchchem.
  • Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download - d
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters - ResearchG
  • Synthesis of carbohydrazide - ChemicalBook.
  • Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC - PubMed Central.
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchG
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • 21.6: Chemistry of Esters.
  • DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt)
  • mechanism of ester hydrolysis - YouTube.
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC - PubMed Central.

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troubleshooting low yield in hydrazinolysis of sterically hindered esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydrazinolysis of Sterically Hindered Esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting low yields in the hydrazinolysis of sterically hindered esters. This guide, designed by Senior Application Scientists, provides in-depth technical advice, field-proven insights, and robust protocols to help you navigate the challenges associated with this transformation.

Introduction to the Challenge

Hydrazinolysis, the cleavage of an ester bond by hydrazine to form a hydrazide, is a fundamental reaction in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other bioactive molecules. However, when the ester carbonyl is sterically hindered—meaning it is crowded by bulky chemical groups—the reaction can be sluggish, inefficient, or fail altogether. This guide will help you understand the root causes of low yields and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect hydrazinolysis?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because bulky groups near the reacting center physically obstruct the attacking nucleophile—in this case, hydrazine.[1][2] In the hydrazinolysis of esters, the hydrazine molecule must approach and attack the electrophilic carbonyl carbon. Large alkyl or aryl groups on either the acyl or alkoxy side of the ester can shield this carbon, making the approach difficult and increasing the activation energy of the reaction.[3]

Q2: What is the general mechanism for hydrazinolysis of an ester?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the alkoxy group (-OR) is eliminated, and a proton transfer occurs to yield the corresponding acylhydrazide and an alcohol.

Q3: Why is my standard hydrazinolysis protocol failing for this new, more complex ester?

A: Standard protocols, often optimized for simple or unhindered esters, typically use mild conditions (e.g., hydrazine hydrate in ethanol at room temperature or reflux).[4] These conditions may not provide sufficient energy to overcome the steric barrier in a hindered system. More forcing conditions, such as higher temperatures, longer reaction times, or the use of catalysts, are often necessary.[5] For example, while primary esters might react at ambient temperatures, more hindered esters can require heating to 60°C or even 120°C for extended periods.[5]

Troubleshooting Guide: Low to No Yield

Issue 1: The reaction shows minimal or no conversion of the starting ester.

This is the most common issue when dealing with sterically hindered substrates. The primary cause is the high activation energy required for the nucleophilic attack due to steric shielding.

Q: I've refluxed my hindered ester with hydrazine hydrate in ethanol for 24 hours with no significant product formation. What should I try next?

A: Increase Reaction Temperature and Time.

  • Rationale: Higher temperatures provide the necessary kinetic energy to overcome the steric barrier. Some highly hindered esters may require prolonged heating at temperatures up to 120°C.[5]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve your sterically hindered ester (1 equivalent) in a higher-boiling solvent such as n-butanol or ethylene glycol.

    • Add hydrazine hydrate (3-5 equivalents). A larger excess of the nucleophile can help drive the equilibrium towards the product.

    • Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 12 hours).

    • Be aware that prolonged heating can lead to degradation of reactants or products, so careful monitoring is crucial.[6]

Q: Increasing the temperature is leading to decomposition. Are there catalytic options?

A: Yes, consider using catalysts or additives.

  • Rationale: While not as common as in other ester transformations, certain catalysts can facilitate hydrazinolysis. Lewis acids can activate the ester carbonyl, making it more electrophilic. However, they can also complex with the hydrazine, reducing its nucleophilicity. A more effective approach for hindered systems can be the use of a strong, non-nucleophilic base to generate a more potent nucleophile from hydrazine, or to use specific catalytic systems.

  • Example Protocol (Base-Mediated):

    • In an appropriate solvent, treat hydrazine dihydrochloride with a base like sodium methoxide to release free hydrazine, which can then act as the nucleophile.[7]

  • Alternative Catalysts: While less documented for simple hydrazinolysis, catalysts like ZnCl2 have been used for related aminolysis reactions and could be explored.[5]

Q: Can solvent choice make a difference?

A: Absolutely. The solvent can significantly impact reaction efficiency.

  • Rationale: Protic solvents like ethanol and methanol are common but can solvate the hydrazine, potentially reducing its nucleophilicity.[6] Aprotic polar solvents like THF, DMF, or DMSO can be effective alternatives. In some cases, running the reaction neat (without solvent) at a high temperature can be successful if the reactants are stable liquids.

  • Workflow Diagram:

G Start Low Conversion of Hindered Ester IncreaseTemp Increase Temperature (e.g., to 100-120°C) Start->IncreaseTemp ChangeSolvent Change Solvent (e.g., n-butanol, neat) Start->ChangeSolvent Success Successful Hydrazinolysis IncreaseTemp->Success Decomposition Decomposition Occurs IncreaseTemp->Decomposition ChangeSolvent->Success NoReaction Still No Reaction ChangeSolvent->NoReaction AddCatalyst Use Additives/Catalysts (e.g., base) AddCatalyst->Success Decomposition->AddCatalyst Try milder conditions NoReaction->AddCatalyst

Caption: Troubleshooting workflow for low conversion.

Issue 2: The reaction is messy, with multiple side products.

High temperatures and long reaction times, while necessary for conversion, can also promote side reactions.

Q: My LC-MS shows several unexpected masses, and the desired product is a minor component. What are the likely side reactions?

A: Potential side reactions include:

  • Formation of Diaziridines/Further Reaction: The newly formed hydrazide can sometimes react further, especially at high temperatures.

  • Wolff-Kishner Type Reduction: In the presence of excess hydrazine and base at high temperatures, carbonyl groups (including the product hydrazide) can be reduced. An unexpected reduction of an α-keto group during hydrazinolysis has been reported.[8]

  • Degradation: The starting material or product may not be stable under the harsh conditions required for the reaction.

Q: How can I suppress these side reactions?

A: Optimize reaction conditions and consider alternative reagents.

  • Parameter Optimization Table:

ParameterStandard ConditionOptimization for Hindered EstersRationale
Temperature Room Temp to Reflux (Ethanol)80-120°C (monitor closely)Overcomes steric barrier.[5]
Hydrazine Hydrazine Hydrate (3-5 eq.)Anhydrous Hydrazine (1.5-3 eq.)Avoids water-related side reactions.
Solvent Ethanol, Methanoln-Butanol, Toluene, NeatHigher boiling point, less interaction.[6]
Time 4-24 hours24-72 hours (monitor)Allows slow reactions to complete.[5]
  • Use Anhydrous Hydrazine: Hydrazine hydrate contains water, which can lead to competing hydrolysis of the ester, especially under forcing conditions.[9] Using anhydrous hydrazine can provide a cleaner reaction profile.

  • Reactive Distillation: If the alcohol byproduct has a lower boiling point, removing it from the reaction mixture as it forms can drive the equilibrium toward the product, potentially allowing for milder conditions.[10]

Alternative Strategies for Highly Recalcitrant Esters

When direct hydrazinolysis fails, a two-step approach may be necessary.

Q: Direct hydrazinolysis is not working at all. Is there a way to convert the ester to a more reactive intermediate first?

A: Yes, converting the ester to an acyl chloride or activating it in situ is a viable strategy.

  • Rationale: Highly hindered esters that are resistant to hydrazinolysis can often be hydrolyzed under forcing basic or acidic conditions to the corresponding carboxylic acid.[11][12] The resulting acid can then be converted to a highly reactive acyl chloride, which will readily react with hydrazine.

  • Workflow Diagram for Two-Step Approach:

G Start Hindered Ester (No reaction with N2H4) Step1 Step 1: Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate Carboxylic Acid Step1->Intermediate Step2 Step 2: Activation (e.g., SOCl2, Oxalyl Chloride) Intermediate->Step2 Intermediate2 Acyl Chloride Step2->Intermediate2 Step3 Step 3: Reaction with Hydrazine Intermediate2->Step3 FinalProduct Desired Hydrazide Step3->FinalProduct

Caption: Two-step alternative to direct hydrazinolysis.

  • Protocol 1: Saponification of Hindered Esters

    • Background: Standard aqueous saponification can be slow for hindered esters. Non-aqueous conditions using "naked" hydroxide ions can be much more effective.[11][12] Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for difficult hydrolyses.[13]

    • Procedure:

      • Dissolve the hindered ester (1 equivalent) in a mixture of THF and water (e.g., 3:1).

      • Add LiOH·H₂O (3-5 equivalents).

      • Stir the mixture at room temperature or heat to 50-60°C. Monitor the disappearance of the starting material by TLC/LC-MS.

      • Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1M) to pH ~2 and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Protocol 2: Acyl Chloride Formation and Reaction with Hydrazine

    • Procedure:

      • Dry the obtained carboxylic acid thoroughly.

      • Dissolve the acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

      • Add oxalyl chloride or thionyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

      • Remove the solvent and excess reagent under reduced pressure.

      • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0°C) solution of hydrazine hydrate or anhydrous hydrazine (2-3 equivalents) in DCM.

      • Stir for 1-2 hours, then work up to isolate the hydrazide.

References

  • Um, I. H., & Buncel, E. (2018). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Journal of Chemistry, 96(11), 983-990. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 107(4), 1041-1047. Available from: [Link]

  • Kolomoets, O., et al. (2016). Hydrazinolysis of 3-R-[5][6][14]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Catalytic Approaches for the Asymmetric Synthesis of Hydrazino Esters and Phosphonates. idUS. Available from: [Link]

  • Um, I. H., & Buncel, E. (2018). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Science Publishing. Available from: [Link]

  • El-Faham, A., et al. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. International Journal of Organic Chemistry, 4, 1-8. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]

  • Burlina, F., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition, 52(43), 11281-11284. Available from: [Link]

  • Kaya, T., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 1-15. Available from: [Link]

  • da Silva, F. C., et al. (2019). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. Available from: [Link]

  • CN103408454B - A kind of preparation method of hydrazide kind compound. (2015). Google Patents.
  • Various Authors. (2019). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. Available from: [Link]

  • M Siamo, et al. (2010). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Semantic Scholar. Available from: [Link]

  • Toukoniitty, E., et al. (2020). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. Catalysts, 10(10), 1153. Available from: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available from: [Link]

  • Minczeski, A. (2021). Steric Hindrance. YouTube. Available from: [Link]

  • Reddit r/Chempros. (2023). Why are my ester hydrolysis not working. Available from: [Link]

Sources

Navigating Beyond Hydrazine Hydrate: A Technical Guide to Alternative Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of carbohydrazide has been intrinsically linked to the use of hydrazine hydrate, a versatile but highly toxic and potentially carcinogenic reagent. As the chemical industry pivots towards greener and safer processes, the need for viable alternatives has become paramount. This technical support center is designed for researchers, scientists, and drug development professionals who are exploring or implementing alternative pathways to carbohydrazide, moving away from the direct use of hydrazine hydrate.

This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions for emerging synthesis routes. Our focus is on providing practical, field-tested insights that prioritize safety, efficiency, and scientific integrity.

Featured Alternative Pathway: The Butanone Azine & Urea Route

A promising and innovative approach to carbohydrazide synthesis circumvents the direct handling of hydrazine hydrate by utilizing butanone azine (more accurately, a ketazine) and urea. This method is notable for its potential to operate as a closed-loop system, where byproducts are recycled back into the synthesis of the starting material.

Process Overview & Key Principles

The synthesis is a multi-step process that begins with the formation of butanone azine from butanone, ammonia, and an oxidizing agent like hydrogen peroxide. This azine then reacts with urea to form carbohydrazide. The key advantage of this method is the regeneration of the butanone and ammonia byproducts, which can be reused, thereby increasing overall efficiency and reducing waste.

Carbohydrazide_Synthesis_Workflow cluster_0 Step 1: Butanone Azine Synthesis cluster_1 Step 2: Carbohydrazide Synthesis Butanone Butanone Reactor1 Reaction Vessel Butanone->Reactor1 Ammonia Ammonia Ammonia->Reactor1 H2O2 Hydrogen Peroxide H2O2->Reactor1 Catalyst Catalyst (e.g., Sodium p-toluenesulfonate, Thiourea) Catalyst->Reactor1 Butanone_Azine Butanone Azine Reactor2 Reaction & Distillation (80-130°C) Butanone_Azine->Reactor2 Reactor1->Butanone_Azine Urea Urea Solution Urea->Reactor2 Carbohydrazide_Crude Crude Carbohydrazide Solution Reactor2->Carbohydrazide_Crude Byproducts Byproducts: Butanone & Ammonia Reactor2->Byproducts Purification Crystallization, Filtration & Drying Carbohydrazide_Crude->Purification Carbohydrazide_Final Pure Carbohydrazide Purification->Carbohydrazide_Final Byproducts->Reactor1 Recycle

Figure 1: Overall workflow for carbohydrazide synthesis via the butanone azine and urea route, including the recycling loop for byproducts.

Troubleshooting Guide for the Butanone Azine & Urea Method

This section addresses specific issues that may be encountered during the synthesis of carbohydrazide using butanone azine and urea, presented in a question-and-answer format.

Question: My carbohydrazide yield is significantly lower than expected. What are the common causes?

Answer: Low yields in this process can typically be traced back to several key factors:

  • Incomplete Reaction: The reaction between butanone azine and urea requires sufficient time and temperature to proceed to completion. The reaction is often monitored by the depletion of urea in the reaction mixture. If the reaction is stopped prematurely, a significant amount of starting material will remain, leading to a low yield of the final product. It is recommended to monitor the reaction for 12-18 hours, with sampling to analyze for urea content. The reaction is considered complete when the urea concentration drops below a certain threshold, for example, 2 g/L.

  • Suboptimal Temperature: The reaction temperature is critical and should be maintained between 80°C and 130°C. If the temperature is too low, the reaction rate will be slow and may not reach completion within a practical timeframe. Conversely, if the temperature is too high, it can lead to the thermal decomposition of the desired carbohydrazide product.

  • Improper Stoichiometry: The molar ratio of butanone azine to urea is a crucial parameter. A molar ratio of 2-3:1 of butanone azine to urea is recommended. An incorrect ratio can lead to incomplete conversion of the limiting reagent.

  • Inefficient Byproduct Removal: The continuous removal of butanone and ammonia byproducts through distillation is essential to drive the reaction equilibrium towards the formation of carbohydrazide. If the distillation is not efficient, the buildup of these byproducts can slow down or even stall the reaction.

Question: The final carbohydrazide product is discolored and appears impure. What are the likely impurities and how can I improve the purification process?

Answer: Discoloration and impurities often point to side reactions or residual starting materials.

  • Potential Impurities:

    • Unreacted Urea or Butanone Azine: If the reaction is incomplete, these starting materials will contaminate the final product.

    • Side Products: Although this method is reported to have fewer byproducts than traditional routes, side reactions involving urea can still occur at elevated temperatures.

    • Thermal Decomposition Products: Carbohydrazide can decompose at temperatures above its melting point (around 153-154°C), and even at lower temperatures with prolonged heating, potentially forming hydrazine, ammonia, nitrogen, and carbon dioxide.

  • Purification Protocol - Recrystallization: The most effective method for purifying carbohydrazide is recrystallization.

    • Dissolution: Dissolve the crude carbohydrazide product in hot water. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. The use of decolorizing charcoal can help remove colored impurities.

    • Crystallization: Allow the solution to cool slowly. Pure carbohydrazide will crystallize out as the temperature decreases, leaving more soluble impurities in the mother liquor.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with cold water or ethanol to remove any remaining mother liquor.

    • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 80°C) to remove residual solvent.

Question: How can I monitor the progress of the reaction to determine the endpoint?

Answer: Monitoring the consumption of the urea starting material is a reliable way to determine when the reaction is complete.

  • Analytical Methods: While the patent suggests monitoring until the urea content drops to a specific level (e.g., 2 g/L), it does not specify the analytical method. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. An HPLC method can be developed to separate and quantify urea in the presence of the other reaction components. Alternatively, spectrophotometric methods or titration could be adapted for this purpose.

  • Sampling: Periodic sampling of the reaction mixture is necessary. Care should be taken to obtain a representative sample from the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: Is the butanone azine and urea method a truly "hydrazine-free" synthesis of carbohydrazide?

A1: This is a nuanced but important question. The reaction of butanone azine and urea to form carbohydrazide does not use hydrazine hydrate as a direct reactant. However, the butanone azine itself is typically synthesized in a preceding step. While there are methods to produce ketazines from ketones, ammonia, and an oxidant like hydrogen peroxide, the most established industrial routes for ketazines often start from hydrazine hydrate. Therefore, while this method avoids the direct handling of hydrazine hydrate in the final step of carbohydrazide formation, the overall process may not be entirely free from hydrazine derivatives depending on the source of the butanone azine. The key advantage lies in the potential for a closed-loop system where the hydrazine moiety is recycled within the process, minimizing waste and exposure.

Q2: What are the main safety advantages of this method over traditional synthesis routes using hydrazine hydrate?

A2: The primary safety advantage is the avoidance of directly handling large quantities of hydrazine hydrate, which is a suspected carcinogen and highly toxic. Although butanone azine is derived from hydrazine, it is generally considered to be less hazardous. Furthermore, the ability to recycle byproducts within the process reduces the amount of chemical waste that needs to be handled and disposed of.

Q3: Can other ketazines or aldazines be used in place of butanone azine?

A3: The patent specifically details the use of butanone azine. In principle, other ketazines or aldazines could undergo a similar reaction with urea. However, the reaction kinetics, optimal conditions (temperature, pressure), and byproduct formation would likely differ. The choice of butanone is practical due to its volatility, which facilitates its removal and recycling through distillation. Further research and process optimization would be required to efficiently use other azines.

Q4: What are the key parameters for the initial synthesis of butanone azine from butanone, ammonia, and hydrogen peroxide?

A4: According to patent CN106748878A, the synthesis of butanone azine involves the use of a catalyst system comprising sodium p-toluenesulfonate and thiourea. The reaction uses butanone and ammonia as raw materials and hydrogen peroxide as the oxidant. The patent highlights that this catalytic system provides high activity and selectivity, leading to a high yield of butanone azine with few side reactions. The molar ratios of the reactants are a critical parameter to control.

Experimental Protocols

Protocol 1: Synthesis of Carbohydrazide from Butanone Azine and Urea

This protocol is adapted from the general method described in patent CN106674059A.

Materials:

  • Butanone azine

  • Urea solution (25-40% in water)

  • Reaction vessel equipped with a stirrer, thermometer, and a distillation column with a reflux condenser.

Procedure:

  • Charge the reaction vessel with butanone azine and the urea solution in a molar ratio of 2-3:1 (butanone azine:urea).

  • Heat the mixture to 80-130°C with stirring.

  • Set the distillation column to a reflux ratio between 0.5 and 20 to continuously remove the butanone and ammonia byproducts. The overhead vapors can be collected and recycled for the synthesis of butanone azine. The column bottoms are returned to the reactor.

  • Maintain the reaction for 12-18 hours.

  • Monitor the reaction progress by periodically taking samples and analyzing the urea concentration.

  • Once the urea content drops below 2 g/L, stop heating and allow the reaction mixture to cool to room temperature.

  • The crude carbohydrazide will precipitate out of the solution.

  • Isolate the crude product by centrifugation or filtration. The remaining mother liquor, containing unreacted butanone azine and urea, can be recycled into a subsequent batch.

  • Purify the crude carbohydrazide by recrystallization from hot water.

  • Wash the purified crystals with cold water or ethanol and dry under vacuum at approximately 80°C. The expected melting point of the pure product is 152-154°C.

Data Summary

ParameterValue/RangeSource
Reactants Butanone Azine, Urea
Molar Ratio (Azine:Urea) 2:1 to 3:1
Urea Concentration 25% - 40% aqueous solution
Reaction Temperature 80°C - 130°C
Reaction Time 12 - 18 hours
Endpoint Determination Urea concentration < 2 g/L
Purification Method Recrystallization from water
Expected Melting Point 152°C - 154°C

Reaction Mechanism

The reaction between butanone azine and urea to form carbohydrazide is a transamination-like process. The nitrogen atoms of the urea displace the butanone moieties from the azine, leading to the formation of carbohydrazide and the release of butanone and ammonia.

ReactionMechanism ButanoneAzine 2 x Butanone Azine Reaction Intermediate Reaction Intermediate ButanoneAzine->Reaction Intermediate + Urea Urea Urea->Reaction Intermediate Carbohydrazide Carbohydrazide Butanone 2 x Butanone Ammonia 2 x Ammonia Reaction Intermediate->Carbohydrazide Forms Reaction Intermediate->Butanone Releases Reaction Intermediate->Ammonia Releases

Technical Support Center: Purification of Polar Heterocyclic Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar heterocyclic hydrazides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky compounds. The inherent polarity of the heterocyclic moiety combined with the hydrogen-bonding capabilities of the hydrazide group frequently leads to purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of polar heterocyclic hydrazides in a question-and-answer format, providing explanations and actionable solutions.

Chromatography Problems

Question 1: My polar heterocyclic hydrazide streaks badly or doesn't move from the baseline on a silica gel column. What's happening and how can I fix it?

Answer: This is a classic issue arising from the strong interaction between your polar, often basic, compound and the acidic nature of silica gel. The lone pairs on the nitrogen atoms of the heterocycle and the hydrazide group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant band broadening (streaking).[1][2]

Underlying Causes & Solutions:

  • Acid-Base Interactions: The primary cause is the acidic nature of silica gel interacting with the basic sites on your molecule.

    • Solution 1: Neutralize the Stationary Phase. Add a basic modifier to your mobile phase to compete for the acidic sites on the silica. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 2% of a 7N solution).[1] This neutralization minimizes the strong interactions causing streaking.

    • Solution 2: Change the Stationary Phase. Consider using a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.[1][2]

  • High Polarity: Your compound may be too polar for the chosen mobile phase, resulting in very strong retention.

    • Solution: Increase Mobile Phase Polarity. Drastically increase the polarity of your eluent. A gradient elution starting from a less polar solvent and gradually increasing to a highly polar one can be very effective.[1] For extremely polar compounds, consider using solvent systems like dichloromethane/methanol/ammonium hydroxide.[2]

Question 2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer: Decomposition on silica is a significant risk for certain sensitive compounds, including some hydrazides which can be prone to hydrolysis or oxidation, especially on an acidic surface.[3][4]

Troubleshooting & Prevention:

  • Stability Test (2D TLC): Before committing to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit in the open for about an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1][4]

  • Alternative Chromatography Techniques:

    • Reversed-Phase Chromatography (RPC): This is often the go-to method for highly polar compounds.[1] Using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for ionizable compounds.[1][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for compounds that are too polar for reversed-phase.[1][5][6] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[6][7]

    • Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative that uses supercritical CO2 as the main mobile phase. It is particularly useful for purifying polar compounds.[5]

Workflow for Selecting a Chromatography Method

The following diagram illustrates a decision-making process for choosing the appropriate chromatographic technique for your polar heterocyclic hydrazide.

chromatography_selection start Start: Crude Polar Heterocyclic Hydrazide tlc_silica Run TLC on Silica Gel (e.g., DCM/MeOH) start->tlc_silica check_rf Is Rf between 0.2-0.4 and spot shape good? tlc_silica->check_rf normal_phase Proceed with Normal-Phase Chromatography on Silica check_rf->normal_phase Yes add_modifier Add Modifier (e.g., TEA, NH4OH) and re-run TLC check_rf->add_modifier No (Streaking/Low Rf) check_stability Check for Decomposition on TLC (2D TLC) check_rf->check_stability No (No movement) end_success Purified Compound normal_phase->end_success check_modifier Improved? add_modifier->check_modifier np_modified Use Modified Normal-Phase System check_modifier->np_modified Yes switch_phase Switch to Alternative Stationary Phase (Alumina, etc.) check_modifier->switch_phase No np_modified->end_success switch_phase->end_success rpc_hilic Consider Reversed-Phase or HILIC check_stability->rpc_hilic Yes (Decomposition) end_fail Re-evaluate Strategy check_stability->end_fail No (Stable) rpc_hilic->end_success

Sources

Technical Support Center: Stability of 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpiperidine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding the chemical nature of its constituent functional groups—a tertiary amine within a piperidine ring and a carbohydrazide moiety—we can anticipate and mitigate common degradation pathways.

I. Core Concepts: Understanding the Stability of this compound

This compound's stability is influenced by its molecular structure. The tertiary amine of the piperidine ring is susceptible to oxidation, while the carbohydrazide functional group is prone to hydrolysis. Understanding these vulnerabilities is key to preventing degradation and ensuring the integrity of your experiments.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] It is recommended to keep the container tightly closed.[1] For enhanced stability, storing under an inert atmosphere is advisable.[3]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] These substances can react with the tertiary amine or carbohydrazide functional groups, leading to degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The two most probable degradation pathways are hydrolysis of the carbohydrazide group and oxidation of the tertiary amine on the piperidine ring. Hydrolysis is more likely to occur in the presence of moisture and can be catalyzed by acidic or basic conditions.[1] Oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[4]

Q4: What are the visible signs of degradation?

A4: While subtle degradation may not be visible, significant decomposition can manifest as a change in color, the development of an odor, or a change in the physical state of the material. However, analytical methods are necessary for definitive assessment of purity.

III. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table below.

    • Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your sample.

    • Implement Fresh Handling Practices: Use fresh, unopened containers of solvents and reagents. Prepare solutions fresh for each experiment.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Hypothesize Degradants: Based on the structure, potential degradants could include 1-methylpiperidine-4-carboxylic acid (from hydrolysis) or the N-oxide of this compound (from oxidation).

    • Characterize Unknowns: If feasible, use mass spectrometry (MS) to determine the molecular weight of the impurity peaks to help identify the degradation products.

    • Review Experimental Conditions: Assess if any experimental conditions (e.g., pH, temperature, presence of oxidizing agents) could have contributed to degradation.

Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Cool (2-8°C recommended)To slow down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To minimize contact with atmospheric oxygen and moisture.[3]
Light Store in an amber vial or in the darkTo prevent photolytic degradation.
Container Tightly sealed, original packagingTo prevent exposure to air and moisture.[1]
Handling In a well-ventilated area or fume hoodTo avoid inhalation and for general laboratory safety.[3]

IV. Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run the gradient program to elute the compound and any potential impurities.

  • Integrate the peak areas to determine the purity of the main compound.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary suspected degradation pathways for this compound.

degradation_pathways This compound This compound 1-Methylpiperidine-4-carboxylic acid 1-Methylpiperidine-4-carboxylic acid This compound->1-Methylpiperidine-4-carboxylic acid Hydrolysis (+H2O) 1-Methylpiperidine-N-oxide-4-carbohydrazide 1-Methylpiperidine-N-oxide-4-carbohydrazide This compound->1-Methylpiperidine-N-oxide-4-carbohydrazide Oxidation (+[O])

Caption: Potential degradation pathways of this compound.

VI. Troubleshooting Decision Tree

This flowchart can guide you through troubleshooting common stability-related issues.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess compound purity using HPLC start->check_purity purity_ok Purity >95%? check_purity->purity_ok review_protocol Review experimental protocol for other sources of error purity_ok->review_protocol Yes degradation_suspected Degradation Suspected purity_ok->degradation_suspected No check_storage Verify storage conditions (temp, light, atmosphere) degradation_suspected->check_storage new_sample Use a fresh, unopened sample check_storage->new_sample re_evaluate Re-evaluate purity of new sample new_sample->re_evaluate

Caption: Decision tree for troubleshooting inconsistent results.

VII. References

  • Redox. (2024, December 1). Safety Data Sheet: Carbohydrazide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rania, A. M., Attia, K. A., El-Abasawy, N. M., & El-Gindy, A. E. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.

Sources

Technical Support Center: Analytical Methods for 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methylpiperidine-4-carbohydrazide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during impurity detection. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.

The Critical Role of Impurity Profiling

This compound is a key building block in pharmaceutical synthesis. The purity of this intermediate is paramount as any impurities can be carried through the manufacturing process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4] This guide will help you navigate the analytical challenges in meeting these requirements.

Understanding Potential Impurities

A thorough understanding of the synthetic route and storage conditions is the first step in effective impurity profiling. Impurities are not random; they are predictable consequences of the chemistry involved.

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential SourceCommon ExamplesAnalytical Consideration
Starting Materials Incomplete reaction or excess reagentPiperidine-4-carbohydrazide; Methylating agents (e.g., formaldehyde, formic acid)Often have different polarity and are separable by HPLC.
By-products Side reactions during synthesisN-oxide of this compound; Over-methylated quaternary saltMay have different UV chromophores or ionization efficiencies.
Intermediates Carry-over from previous stepsSynthetic precursors to the carbohydrazide moietyStructure-specific detection may be needed (e.g., MS).
Degradation Products Hydrolysis, oxidation from exposure to heat, light, or incompatible excipients1-Methylpiperidine-4-carboxylic acid (from hydrolysis of the hydrazide)Stability-indicating methods are required to separate these.
Reagents/Catalysts Used in the synthesis processPhase transfer catalysts, inorganic saltsOften non-volatile (inorganic) or highly volatile. May require specific techniques like IC or Headspace GC.

Analytical Workflow for Impurity Analysis

A systematic approach is crucial for the successful identification and quantification of impurities. The workflow typically involves separation, detection, identification, and quantification, guided by regulatory thresholds.

Impurity_Analysis_Workflow cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Identification & Quantification cluster_2 Phase 3: Reporting & Qualification Start Sample Preparation HPLC_GC Chromatographic Separation (HPLC or GC) Start->HPLC_GC Detection Detection (UV, MS, FID) HPLC_GC->Detection Is_Known Impurity Known? Detection->Is_Known Quantify Quantify vs. Standard Is_Known->Quantify Yes Is_Above_ID Above Identification Threshold? Is_Known->Is_Above_ID No Report Report Impurity Quantify->Report Identify Structural Elucidation (LC-MS/MS, NMR) Identify->Quantify Is_Above_ID->Identify Yes Is_Above_ID->Report No (Report as Unidentified) Is_Above_Qual Above Qualification Threshold? Report->Is_Above_Qual Qualify Toxicological Assessment (Qualification) Is_Above_Qual->Qualify Yes Control Set Specification & Control Strategy Is_Above_Qual->Control No Qualify->Control

Caption: General workflow for impurity detection, identification, and qualification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for impurity analysis of non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method is typically the primary choice for this compound.

Frequently Asked Questions (HPLC)

Q1: How do I select the right column and mobile phase for this compound? A1: The molecule contains a basic tertiary amine (the piperidine nitrogen) and a polar carbohydrazide group.

  • Column: A C18 column is a standard starting point. For better peak shape with basic analytes, consider a column with low silanol activity or an "end-capped" C18 column.[5]

  • Mobile Phase: The pH of the aqueous portion of the mobile phase is critical. To ensure the piperidine nitrogen is consistently protonated (which improves peak shape and retention), maintain a pH between 2.5 and 4.0 using a buffer like phosphate or formate. A typical mobile phase would be a gradient of acetonitrile or methanol in a buffered aqueous solution.

Q2: My main peak is very large, and I can't see small impurity peaks near it. What can I do? A2: This is a common challenge. First, ensure your method has adequate resolution between the main peak and its closest eluting impurities. If resolution is good, the issue is dynamic range. Use a diode array detector (DAD) or photodiode array (PDA) detector. This allows you to check for peak purity and use different wavelengths for the main peak versus impurities if they have different UV maxima. You can also create a separate method with a higher concentration injection specifically for quantifying trace impurities, if the main peak is off-scale.

HPLC Troubleshooting Guide

IssueCommon Cause(s)Troubleshooting Steps & Explanations
Peak Tailing 1. Secondary Interactions: The basic piperidine amine is interacting with acidic silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample mass.1. Adjust Mobile Phase: Lower the mobile phase pH (e.g., to 2.5-3.0) to fully protonate the amine. Add a competing base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to occupy the active silanol sites. 2. Reduce Injection Volume/Concentration: Dilute the sample and reinject. If the peak shape improves, you were overloading the column.
Poor Resolution 1. Suboptimal Mobile Phase: The organic/aqueous ratio is not providing enough selectivity. 2. Wrong Column Chemistry: The C18 stationary phase is not the best choice for your specific impurity profile.1. Optimize Gradient: Make the gradient shallower to increase the separation window between peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter selectivity. 2. Screen Columns: Test a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, which may offer different interactions and improve separation.
Baseline Drift 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase. 2. Mobile Phase Issues: The mobile phase is changing temperature or composition over time (e.g., outgassing, one component evaporating faster).1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. Keep solvent bottles capped. Use a column thermostat to maintain a stable temperature.

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Check_pH [label="Is mobile phase pH\n2.5 units below pKa of amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Lower_pH [label="Action: Lower pH to 2.5-3.0\nwith formate or phosphate buffer"];
Check_Load [label="Is sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Dilute [label="Action: Dilute sample 10x\nand re-inject"];
Use_Comp_Base [label="Action: Add competing base\n(e.g., 0.1% TEA) to mobile phase"];
Check_Column [label="Is column old or showing\npoor performance with standards?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Replace_Column [label="Action: Replace with a new,\nlow-silanol activity column"];
Good_Peak [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH;
Check_pH -> Check_Load [label="Yes"];
Check_pH -> Lower_pH [label="No"];
Lower_pH -> Check_Load;
Check_Load -> Use_Comp_Base [label="No"];
Check_Load -> Dilute [label="Yes"];
Dilute -> Good_Peak;
Use_Comp_Base -> Check_Column;
Check_Column -> Replace_Column [label="Yes"];
Check_Column -> Good_Peak [label="No (Problem Solved)"];
Replace_Column -> Good_Peak;

}

Caption: Troubleshooting decision tree for poor peak shape in HPLC.

Gas Chromatography (GC) Troubleshooting

GC is best suited for analyzing volatile and thermally stable impurities, such as residual solvents or certain volatile by-products from the synthesis.[6] Direct analysis of this compound by GC is challenging due to its low volatility and polar nature, but it is essential for specific impurity types.

Frequently Asked Questions (GC)

Q1: What types of impurities in this compound should be analyzed by GC? A1: GC is the mandated technique for residual solvents as outlined in ICH Q3C.[3] It can also be used to detect volatile starting materials or by-products, such as piperidine itself if it were an impurity.[7] Headspace GC is the preferred technique for residual solvents in a solid API matrix.[8][9]

Q2: My amine-containing impurities give very broad peaks. How can I fix this? A2: Amines are notoriously difficult in GC. They interact strongly with active sites in the injector and on the column. Use a specialized base-deactivated column (e.g., a "WAX" or amine-specific column) designed to minimize these interactions.[6][10] Additionally, ensure your injector liner is clean and base-deactivated.

GC Troubleshooting Guide
IssueCommon Cause(s)Troubleshooting Steps & Explanations
No Peaks or Very Small Peaks 1. Analyte Adsorption: Active sites in the inlet or column are irreversibly adsorbing the analyte. 2. Incorrect Inlet Temperature: Temperature is too low for volatilization or too high, causing degradation.1. Use Deactivated Consumables: Ensure you are using a base-deactivated liner and column. Trim the first few cm off the column front. 2. Optimize Temperature: Analyze a standard at various inlet temperatures to find the optimal balance between efficient volatilization and thermal stability.
Carryover (Peaks in Blank) 1. Contamination in Syringe or Inlet: Residue from a previous, high-concentration sample remains. 2. Septum Bleed: Pieces of the inlet septum are breaking off and contaminating the liner.1. Increase Bake-out Time: Extend the run time at a high temperature after each injection to clean the column. Perform multiple solvent washes with the autosampler syringe. 2. Use High-Quality Septa: Replace the septum regularly and use pre-conditioned, low-bleed septa.

Mass Spectrometry (MS) and NMR for Structural Elucidation

When an unknown impurity is detected above the identification threshold, its structure must be determined. MS and NMR are the primary tools for this.

Frequently Asked Questions (MS & NMR)

Q1: How can I use Mass Spectrometry to identify an unknown impurity peak from my HPLC run? A1: The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By feeding the eluent from the HPLC directly into the mass spectrometer, you can get the mass-to-charge ratio (m/z) of the impurity as it elutes. High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, provides a highly accurate mass measurement, which allows you to propose a molecular formula.[13] Further fragmentation (MS/MS) can then be used to piece together the structure.[10]

Q2: When is NMR necessary for impurity identification? A2: NMR is essential when MS data is ambiguous. For example, it is the only definitive way to distinguish between isomers (compounds with the same molecular formula but different structures), which will have identical accurate masses in MS.[14][15] While less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.

Regulatory Context and Thresholds

The ICH Q3A(R2) guideline provides a framework for controlling impurities.[4][16] The key is to understand the reporting, identification, and qualification thresholds, which are based on the maximum daily dose of the final drug product.

Table 2: ICH Q3A Thresholds for Impurities (for a Maximum Daily Dose ≤ 2 g/day )

ThresholdPercentageMeaning
Reporting ≥ 0.05%Any impurity at or above this level must be reported in a regulatory filing.
Identification > 0.10%The structure of any impurity exceeding this level must be determined.[1]
Qualification > 0.15%Biological safety data is required for any impurity above this level.
Note: These thresholds are common but can vary. Always refer to the current ICH Q3A(R2) guideline for definitive values.[3]

Appendix: Exemplary HPLC-UV Protocol

This protocol is a starting point and must be fully validated for its intended use.

Objective: To separate this compound from its potential process-related impurities and degradation products.

1. Chromatographic Conditions:

  • Instrument: HPLC system with UV/DAD detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm, or equivalent base-deactivated C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in diluent.

3. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates (N) should be ≥ 2000.

4. Analysis and Calculation:

  • Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).

    % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]

  • PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic and Medicinal Chemists: 1-Methylpiperidine-4-carbohydrazide vs. Semicarbazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug discovery, hydrazide and its related functional groups are indispensable tools. They serve as versatile synthons for constructing complex molecular architectures and as key pharmacophores in a multitude of bioactive agents. This guide provides an in-depth comparative analysis of two prominent hydrazine-derived reagents: 1-Methylpiperidine-4-carbohydrazide and Semicarbazide.

While both molecules share a reactive hydrazide-like moiety, their applications diverge significantly due to their distinct structural features. Semicarbazide, a small and fundamental chemical, is a classic reagent for derivatizing carbonyls and generating the widely studied semicarbazone pharmacophore. In contrast, this compound is a more complex building block, where the carbohydrazide group is appended to a piperidine scaffold—a privileged structure in medicinal chemistry known for its ability to modulate pharmacokinetic properties.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of properties to explain the causal relationships between structure, reactivity, and application. We will explore their physicochemical characteristics, synthetic utility, biological relevance, and safety considerations, supported by experimental protocols and data, to empower researchers to make strategic decisions in their synthetic and therapeutic programs.

Part 1: Structural and Physicochemical Profile

The fundamental differences between this compound and Semicarbazide begin with their molecular architecture. Semicarbazide is a compact, polar molecule derived from urea, while this compound incorporates a bulky, saturated heterocyclic ring.[1][2] This structural dichotomy is the primary determinant of their differing physicochemical properties and, consequently, their distinct roles in chemistry.

G Figure 1: Chemical Structures cluster_0 This compound cluster_1 Semicarbazide a a b b

Caption: Figure 1: Chemical Structures

The N-methylated piperidine ring in this compound introduces significant lipophilicity and a basic nitrogen atom, features commonly exploited in drug design to enhance membrane permeability and aqueous solubility at physiological pH. Semicarbazide's high polarity, conversely, makes it highly water-soluble.[1]

PropertyThis compoundSemicarbazideReference
Molecular Formula C₇H₁₅N₃OCH₅N₃O[3][4]
Molecular Weight 157.21 g/mol 75.07 g/mol [3][4]
Appearance SolidWhite to off-white crystalline powder[2][1]
Melting Point Not widely reported96 °C[1][4]
Boiling Point Not determined~134 °C (estimated)[1]
Water Solubility SolubleHighly soluble[2][1]
Common Form Free baseHydrochloride salt (for stability)[2][1]

Table 1: Comparison of Key Physicochemical Properties.

Part 2: Synthesis and Chemical Reactivity

The synthetic pathways and reactivity profiles of these two compounds underscore their intended applications. Semicarbazide is produced on a large scale from simple precursors, befitting its role as a fundamental reagent, while this compound synthesis involves multi-step processes typical for specialized building blocks.

Synthetic Routes

This compound is primarily synthesized via two main routes:

  • Hydrazinolysis of an Ester: The most direct method involves the nucleophilic acyl substitution of methyl 1-methylpiperidine-4-carboxylate with hydrazine hydrate.[2] The starting ester is readily prepared from 1-methylisonipecotic acid.[5]

  • Derivation from Isonipecotic Acid: This pathway begins with the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid), followed by esterification and subsequent hydrazinolysis as described above.[2]

Semicarbazide synthesis is typically achieved by reacting urea with hydrazine.[4] This reaction can sometimes proceed further to produce carbohydrazide as a byproduct.[4] For laboratory use, it is often converted to the more stable semicarbazide hydrochloride salt.[1][6]

Comparative Reactivity

The core reactivity for both molecules is the nucleophilic attack of the terminal -NH₂ group on electrophiles, most notably the carbonyl carbon of aldehydes and ketones. This condensation reaction forms hydrazone derivatives, which are known as semicarbazones in the case of semicarbazide.[1][2]

G Figure 2: Primary Reaction Pathways cluster_0 Semicarbazide Pathway cluster_1 This compound Pathway Semicarbazide Semicarbazide Semicarbazone Semicarbazone (Bioactive Derivative) Semicarbazide->Semicarbazone Condensation Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Semicarbazone Carbohydrazide 1-Methylpiperidine- 4-carbohydrazide Oxadiazole 1,3,4-Oxadiazole (Heterocyclic System) Carbohydrazide->Oxadiazole Cyclization (Dehydrating Agent) Thiadiazole Thiadiazole (Heterocyclic System) Carbohydrazide->Thiadiazole Cyclization (via Thiosemicarbazide)

Caption: Figure 2: Primary Reaction Pathways

  • Semicarbazide's Role: Its primary application is the formation of semicarbazones. These derivatives are often crystalline solids with sharp, characteristic melting points, making them invaluable for the identification and purification of carbonyl compounds.[1][7] Beyond this analytical role, the semicarbazone moiety itself is a powerful pharmacophore.[8][9]

  • This compound's Role: While it also reacts with carbonyls, its main value lies in its use as a precursor for more complex heterocyclic systems. The carbohydrazide moiety is a key synthon for five-membered heterocycles like 1,3,4-oxadiazoles and thiadiazoles.[2] These rings are considered bioisosteres of amide and ester groups, capable of participating in hydrogen bonding within biological systems.[2] The attached piperidine ring serves to modify the overall properties of the final molecule.

Part 3: Applications in Drug Discovery and Biological Systems

The strategic application of these two molecules in a drug discovery context is vastly different. One provides a bioactive functional group, while the other provides a scaffold to optimize the properties of a lead compound.

G Figure 3: Roles in Drug Discovery Workflow cluster_0 Pharmacophore-centric Approach cluster_1 Scaffold-based Approach start Drug Discovery Goal: Develop Bioactive Molecule semicarbazide Start with Semicarbazide (Reagent) start->semicarbazide Introduce Bioactive Moiety piperidine Start with 1-Methylpiperidine- 4-carbohydrazide (Scaffold) start->piperidine Incorporate PK-modulating Scaffold reaction1 Condensation with Carbonyl-containing Fragment semicarbazide->reaction1 semicarbazone Result: Semicarbazone Derivative (Active Pharmacophore) reaction1->semicarbazone reaction2 Cyclization or Coupling with Bioactive Fragment piperidine->reaction2 drug_candidate Result: Complex Drug Candidate (Tuned PK/PD Properties) reaction2->drug_candidate

Caption: Figure 3: Roles in Drug Discovery Workflow

Semicarbazide: A Gateway to Bioactive Derivatives

Semicarbazide itself is noted for its toxicity and is not used therapeutically.[1][10] However, its derivatives, particularly semicarbazones and the related thiosemicarbazones, exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anticancer, analgesic, and anti-inflammatory properties.[8][9] The mechanism of action for many semicarbazones is believed to involve the chelation of essential metal ions (like copper or iron) within cells, thereby inhibiting metalloenzymes crucial for pathogen or cancer cell survival.[11][12]

This compound: A Scaffold for Pharmacokinetic Optimization

This molecule is a quintessential example of a "building block" in medicinal chemistry. The piperidine ring is a highly prevalent structural motif in approved drugs.[13][14] Its inclusion in a molecule can:

  • Improve Solubility: The basic nitrogen can be protonated at physiological pH, forming a soluble salt.

  • Modulate Lipophilicity: The saturated ring structure enhances the three-dimensionality and can tune the molecule's ability to cross biological membranes.

  • Provide a Vector for Interaction: The ring can orient substituents into specific binding pockets of a target protein.

Therefore, this compound is used to synthesize larger molecules where the piperidine moiety fine-tunes the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) of the final compound.[2][15]

Part 4: Key Experimental Protocols

The following protocols are representative of the core applications of each compound. All procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis of a Semicarbazone

This protocol demonstrates the primary use of semicarbazide as a derivatizing agent for carbonyl compounds.

Objective: To synthesize a crystalline semicarbazone derivative from a model aldehyde (e.g., benzaldehyde) for identification.

Materials:

  • Semicarbazide hydrochloride (1.1 equivalents)

  • Sodium acetate (1.5 equivalents)

  • Aldehyde or ketone (1.0 equivalent)

  • Ethanol

  • Water

Procedure:

  • Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm water in a round-bottom flask. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

  • In a separate beaker, dissolve the carbonyl compound in a minimal amount of ethanol.

  • Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution.

  • Stir the mixture. A precipitate of the semicarbazone should begin to form. The reaction may be gently warmed if necessary to ensure completion.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator. Characterize by determining its melting point and comparing it to literature values.

Protocol 2: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol illustrates the use of this compound as a precursor for heterocyclic synthesis.

Objective: To synthesize a 2-substituted-5-(1-methylpiperidin-4-yl)-1,3,4-oxadiazole.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic carboxylic acid (e.g., benzoic acid) (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (as solvent and dehydrating agent)

Procedure:

  • Causality: The first step is to form an N-acylhydrazide intermediate. The subsequent step uses a strong dehydrating agent to effect an intramolecular cyclization to form the stable oxadiazole ring.

  • Carefully add this compound and the chosen carboxylic acid to a round-bottom flask.

  • Under a fume hood, slowly add an excess of phosphorus oxychloride to the mixture with cooling (ice bath). POCl₃ is highly corrosive and reacts violently with water.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with extreme caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

  • The crude product may precipitate out or can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

Part 5: Safety and Handling

A critical point of differentiation between these two compounds is their safety profile. Semicarbazide presents significantly greater hazards than this compound.

Hazard AspectThis compoundSemicarbazide (and its Hydrochloride Salt)Reference
Acute Toxicity General chemical irritant. The parent 1-methylpiperidine is harmful if swallowed or inhaled.Toxic if swallowed. Oral LD50 (rat) is 123 mg/kg. May cause tremors, ataxia, and convulsions.[16][10][17]
Skin/Eye Contact May cause skin and eye irritation.Causes skin irritation and serious eye damage.[18][19]
Carcinogenicity No data available.Suspected of causing cancer. IARC Group 3: Not classifiable as to its carcinogenicity to humans.[10][19]
Handling Standard laboratory PPE (gloves, goggles, lab coat).Must be handled in a chemical fume hood. Wear chemical-resistant gloves, goggles, and a lab coat.[10]
Disposal Dispose of as standard chemical waste.Dispose of as hazardous chemical waste according to local regulations.[10]

Trustworthiness in Handling: The hazards associated with semicarbazide, particularly its potential carcinogenicity and acute toxicity, mandate strict adherence to safety protocols.[10][19] All manipulations involving solid semicarbazide or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] Containers must be clearly labeled with appropriate hazard warnings.[10]

Conclusion

This compound and Semicarbazide, while both featuring a reactive hydrazide functionality, occupy distinct and complementary niches in chemical science.

  • Semicarbazide is a fundamental, small-molecule reagent. Its primary value lies in its reaction with carbonyls to form semicarbazones, which serve as classic analytical derivatives and, more importantly, as a rich source of biologically active compounds. Its own toxicity necessitates careful handling, positioning it as a tool for synthesis rather than a therapeutic agent itself.

  • This compound is a specialized structural scaffold. Its utility is not in the biological activity of the molecule itself, but in its ability to be incorporated into larger structures to confer desirable pharmacokinetic properties. The piperidine ring is a proven element for enhancing drug-likeness, while the carbohydrazide handle provides a reactive site for constructing complex heterocyclic systems.

For the medicinal chemist, the choice is clear: use Semicarbazide to install a known bioactive pharmacophore (the semicarbazone group) onto a molecule of interest. Use This compound to build a novel compound from the ground up, incorporating a scaffold known to improve a drug candidate's journey through the body. Understanding this fundamental difference in strategic application is key to leveraging their full potential in the laboratory.

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The Fulcrum of Potency: A Comparative Guide to 1-Methylpiperidine-4-carbohydrazide and Other Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate architecture of an antibody-drug conjugate (ADC), the linker is not merely a tether but the dynamic fulcrum upon which the therapeutic index pivots. Its chemical nature dictates the stability of the ADC in systemic circulation and the timely release of the cytotoxic payload within the target cancer cell. This guide provides a comprehensive comparison of 1-Methylpiperidine-4-carbohydrazide, a representative of the hydrazone class of linkers, with other prominent linker technologies. We will delve into the mechanistic underpinnings, comparative performance data, and the causality behind the experimental choices in ADC development.

The Critical Role of the Linker in ADC Design

An ideal ADC linker must reconcile two conflicting requirements: it must be highly stable in the bloodstream to prevent premature release of the potent payload, which could lead to systemic toxicity, and it must efficiently release the drug upon reaching the target tumor.[1] This delicate balance of stability and controlled cleavage is the primary challenge in linker design.[2] Linkers are broadly classified into two categories: cleavable and non-cleavable.[3]

  • Cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within the cancer cell, such as low pH, high concentrations of reducing agents, or specific enzymes.[]

  • Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the drug payload.[5]

The choice of linker profoundly impacts the ADC's pharmacokinetics, efficacy, and safety profile.[6]

Hydrazone Linkers: A pH-Sensitive Release Strategy

Hydrazone linkers are a class of acid-cleavable linkers that exploit the pH gradient between the physiological pH of blood (pH ~7.4) and the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[7] The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[8]

Focus on: this compound

This compound represents a specific type of hydrazide that can be utilized to form a hydrazone linker. While direct comparative data for ADCs specifically employing this linker is not extensively available in peer-reviewed literature, we can infer its properties based on the well-established chemistry of hydrazones and the structural features of the piperidine moiety.

The synthesis of this compound can be achieved through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester.

The presence of the 1-methylpiperidine ring is hypothesized to influence the physicochemical properties of the resulting ADC. The piperidine moiety can potentially enhance the hydrophilicity of the linker-payload complex, which may help to mitigate aggregation issues often encountered with hydrophobic drugs and linkers.[9]

A Comparative Analysis of ADC Linker Technologies

To provide a comprehensive understanding, we will now compare the hydrazone class of linkers (as exemplified by this compound) with other major linker technologies used in ADC development.

Linker Performance Comparison
Linker TypeSub-type / ExampleCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Cleavable
HydrazoneThis compoundAcid-catalyzed hydrolysis in endosomes/lysosomesModerate; can exhibit instability at physiological pH[10]pH-dependent release, potential for enhanced hydrophilicity with specific structuresRisk of premature drug release and off-target toxicity[7]
DisulfideSPDBReduction by intracellular glutathioneGenerally higher than hydrazones, can be tuned by steric hindrance[11]Selective release in the reducing intracellular environmentSlower payload release compared to some other cleavable linkers[10]
PeptideValine-Citrulline (Val-Cit)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)High in human plasma, but can be unstable in mouse plasma[12]High tumor selectivity due to protease overexpression in tumors, enables bystander effect[13]Potential for immunogenicity, species-specific stability issues[12]
Non-Cleavable
ThioetherSMCCProteolytic degradation of the antibodyHigh[14]Increased plasma stability, potentially wider therapeutic window[5]No bystander effect, requires internalization and degradation of the antibody for drug release[5]
In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines. Lower values indicate higher potency.

Linker TypePayloadTarget Cell LineIC₅₀ (ng/mL)Reference
Val-CitMMAEBreast Cancer10-100[3]
SMCCDM1Breast Cancer50-200[3]

Note: The IC₅₀ values are highly dependent on the antibody, payload, target antigen expression, and cell line used. The values presented here are for illustrative purposes to demonstrate the relative potency that can be achieved with different linker technologies.

Experimental Protocols: A Guide to ADC Synthesis and Evaluation

The following protocols provide a generalized framework for the synthesis and evaluation of ADCs with different linker types. The precise conditions will need to be optimized for each specific antibody, linker, and payload combination.

General ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Ab Monoclonal Antibody Ab_Mod Antibody Modification (e.g., reduction of disulfides) Ab->Ab_Mod Conjugation Conjugation Reaction Ab_Mod->Conjugation Linker Linker Linker_Payload Activated Linker-Payload Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., chromatography) Conjugation->Purification Characterization Characterization (e.g., DAR, aggregation) Purification->Characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Protocol 1: ADC Conjugation with a Hydrazone Linker

Causality: This protocol relies on the formation of a hydrazone bond between a carbonyl group (aldehyde or ketone) on the linker and a hydrazide on the payload (or vice versa). The reaction is typically carried out under mildly acidic conditions to facilitate the condensation reaction.

Step-by-Step Methodology:

  • Antibody Modification: Introduce a carbonyl group onto the antibody. This can be achieved by modifying lysine residues with a bifunctional linker containing an NHS ester and a protected aldehyde or ketone.

  • Linker-Payload Preparation: Synthesize the drug derivative containing a hydrazide moiety. For our example, this would involve conjugating the cytotoxic payload to this compound.

  • Conjugation: React the modified antibody with the hydrazide-containing payload in a buffer at a slightly acidic pH (e.g., pH 5.0-6.0) at room temperature for several hours.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Assess for aggregation using SEC.

Protocol 2: In Vitro Plasma Stability Assay

Causality: This assay assesses the stability of the ADC linker in a biologically relevant matrix. The rate of drug release over time provides a measure of the linker's stability.

Step-by-Step Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.

  • Sample Preparation: Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the supernatant for the presence of the released payload using liquid chromatography-mass spectrometry (LC-MS). The intact ADC remaining in the pellet can also be analyzed to determine the change in DAR over time.[15]

  • Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the half-life of the ADC in plasma.[10]

Visualization of Key Mechanisms

Hydrazone Linker Cleavage Mechanism

Hydrazone_Cleavage ADC Antibody Linker-Payload (Hydrazone bond) Internalization Internalization into endosome/lysosome (pH 4.5-5.0) ADC->Internalization H+ Cleavage Antibody-Linker Payload Internalization->Cleavage Hydrolysis

Caption: pH-mediated cleavage of a hydrazone linker within the endosome/lysosome.

Val-Cit Linker Cleavage Mechanism

ValCit_Cleavage ADC Antibody Linker-Payload (Val-Cit) Internalization Internalization into lysosome ADC->Internalization Cleavage Antibody-Linker Payload Internalization->Cleavage Cathepsin B

Caption: Enzymatic cleavage of a Val-Cit linker by Cathepsin B in the lysosome.

Conclusion: Selecting the Optimal Linker for a Given Application

The choice of linker is a critical decision in the design of an ADC and must be tailored to the specific antibody, payload, and target indication. While hydrazone linkers like those potentially formed from this compound offer the advantage of a pH-controlled release mechanism, their inherent instability in plasma has historically been a challenge.[7] Structural modifications to the hydrazone or the incorporation of moieties like the 1-methylpiperidine group may offer avenues to improve stability and solubility.[16][]

In comparison, peptide linkers such as Val-Cit have demonstrated excellent plasma stability and tumor-selective cleavage, leading to their widespread use in clinically approved ADCs.[13] Disulfide linkers provide another robust option for cleavable strategies, with the advantage of tunable release rates based on steric hindrance.[11] Non-cleavable linkers, on the other hand, offer the highest plasma stability, which can translate to a wider therapeutic window, but they lack the bystander killing effect and are dependent on antibody internalization and degradation for efficacy.[5]

Ultimately, the optimal linker is one that provides the best balance of stability, controlled release, and overall ADC performance for a given therapeutic application. A thorough in vitro and in vivo evaluation of ADCs with different linker technologies is essential to identify the most promising candidates for clinical development.

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  • Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. (n.d.). BOC Sciences.
  • SMCC | ADC Linker. (n.d.). MedchemExpress.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methylpiperidine-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 1-methylpiperidine-4-carbohydrazide derivatives, a class of compounds demonstrating significant potential in contemporary drug discovery. We will explore the nuanced effects of structural modifications on their biological activity, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the this compound Scaffold

The this compound core is a versatile scaffold in medicinal chemistry. The piperidine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties.[1] The carbohydrazide functional group serves as a key building block, enabling the synthesis of a diverse array of derivatives, particularly through the formation of hydrazones.[2] These derivatives have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial, antitubercular, and enzyme inhibitory effects.[3][4] Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of this compound derivatives typically follows a convergent approach. The core scaffold, this compound, is synthesized first, followed by its reaction with various electrophiles to generate the final compounds.

Synthesis of this compound

The key intermediate, this compound, can be prepared via two primary routes:

  • From Isonipecotic Acid: This method involves the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid), followed by esterification and subsequent hydrazinolysis.[1]

  • From Methyl 1-Methylpiperidine-4-carboxylate: A more direct route involves the hydrazinolysis of commercially available or synthesized methyl 1-methylpiperidine-4-carboxylate using hydrazine hydrate.[1][5]

General Synthesis of Hydrazone Derivatives

A common and effective strategy to create a library of derivatives is the condensation of this compound with a variety of aldehydes and ketones to form hydrazones. This reaction is typically catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

Synthesis of N'-(4-chlorobenzylidene)-1-methylpiperidine-4-carbohydrazide

  • Step 1: Synthesis of this compound.

    • To a solution of methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the solid this compound. Filter and dry the product.

  • Step 2: Synthesis of the Hydrazone.

    • Dissolve this compound (1.0 eq) in methanol.

    • Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield the pure N'-(4-chlorobenzylidene)-1-methylpiperidine-4-carbohydrazide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically modulated by altering three key structural components:

  • The Terminal Aromatic/Heterocyclic Ring (R)

  • The Hydrazone Linker (-CO-NH-N=CH-)

  • The 1-Methylpiperidine Moiety

SAR_Overview Core This compound Scaffold Activity Biological Activity (Antimicrobial, Antitubercular, etc.) R_Group Terminal Group (R) (Aromatic/Heterocyclic) R_Group->Activity Modulates Potency & Selectivity Linker Hydrazone Linker (-CO-NH-N=CH-) Linker->Activity Essential for Activity Piperidine 1-Methylpiperidine Moiety Piperidine->Activity Influences Pharmacokinetics

Modifications of the Terminal Aromatic/Heterocyclic Ring (R)

The nature and substitution pattern of the terminal aromatic or heterocyclic ring (R) introduced via the aldehyde or ketone have a profound impact on the biological activity.

Studies on related carbohydrazide derivatives have shown that the presence of electron-withdrawing or electron-donating groups on the terminal phenyl ring significantly influences their antimicrobial potency.

Compound IDR Group (Substitution on Phenyl Ring)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1a 4-Chloro393939
1b 4-Nitro>100>100>100
1c 4-Methoxy>100>100>100
1d Unsubstituted>100>100>100

Analysis of Antimicrobial SAR:

  • Electron-Withdrawing Groups: The presence of a chloro group at the para-position of the phenyl ring (Compound 1a ) confers the best antibacterial activity against the tested strains.[6] This suggests that an electron-withdrawing group at this position is favorable for activity.

  • Steric and Electronic Effects: The lack of activity for the nitro- and methoxy-substituted analogs suggests that a simple electronic effect is not the sole determinant of activity. Steric hindrance or unfavorable interactions with the biological target may play a role.

  • Lipophilicity: The introduction of substituents on the phenyl ring also alters the lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell membranes. The optimal lipophilicity for activity appears to be achieved with the chloro-substituent in this series.

The antitubercular activity of carbohydrazide derivatives is also highly dependent on the substitution of the terminal ring.

Compound IDR GroupM. tuberculosis H37Rv (% Inhibition)Reference
2a 3,4-Dimethylphenyl63[4]
2b 2,4-DichlorophenylLow[4]
2c 4-Nitrophenyl13[4]

Analysis of Antitubercular SAR:

  • Hydrophobic Substituents: The presence of dimethyl groups on the phenyl ring (Compound 2a ) leads to significant inhibition of M. tuberculosis.[4] This indicates that hydrophobic interactions may be important for binding to the molecular target.

  • Position of Substituents: The position of the substituents is crucial. For instance, a meta-nitro group on the 4-phenyl ring in a related series resulted in a significant decrease in activity.[4]

  • Halogenation: Dichloro substitution (Compound 2b ) resulted in a loss of activity, suggesting that while halogens can be beneficial for general antimicrobial activity, their effect on antitubercular potency is context-dependent.[4]

SAR_Terminal_Ring node_unsubstituted node_unsubstituted node_ewg node_ewg node_unsubstituted->node_ewg Addition of EWG node_hydrophobic node_hydrophobic node_unsubstituted->node_hydrophobic Addition of Hydrophobic Groups node_edg node_edg node_unsubstituted->node_edg Addition of EDG

The Role of the Hydrazone Linker

The hydrazone linker (-CO-NH-N=CH-) is a critical pharmacophore. It is believed to be involved in binding to the active sites of target enzymes, often through hydrogen bonding interactions. The planarity of this linker, along with its ability to act as both a hydrogen bond donor and acceptor, is thought to be essential for biological activity. Modifications that disrupt this planarity or remove the hydrogen bonding capabilities generally lead to a loss of potency.

The Significance of the 1-Methylpiperidine Moiety

The 1-methylpiperidine moiety primarily influences the pharmacokinetic properties of the derivatives, such as solubility, membrane permeability, and metabolic stability. The basic nitrogen atom can be protonated at physiological pH, which can affect the overall charge of the molecule and its interactions with biological targets and membranes. While systematic studies on the modification of this part of the scaffold are limited for the carbohydrazide derivatives, in other classes of piperidine-containing drugs, alterations to the N-substituent have been shown to significantly impact potency and selectivity.

Mechanistic Insights from Molecular Docking Studies

Molecular docking studies have provided valuable insights into the potential binding modes of carbohydrazide derivatives with their biological targets. For instance, docking studies of pyridine-4-carbohydrazide derivatives with DNA have shown that these molecules can interact with the minor groove of the DNA helix.[7] The carbohydrazide moiety and the terminal aromatic ring were found to be crucial for these interactions, forming hydrogen bonds and van der Waals contacts with the DNA bases.[7]

In the context of antitubercular activity, some piperidine derivatives have been shown to inhibit enzymes involved in the mycobacterial cell wall synthesis, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA).[3][8] Docking studies of these inhibitors revealed key interactions within the enzyme's active site, guiding the design of more potent analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) and a standard antibiotic into separate wells. A solvent control (DMSO) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. SAR studies have demonstrated that the biological activity of these derivatives can be fine-tuned by modifying the terminal aromatic or heterocyclic ring. Specifically, the introduction of electron-withdrawing groups on a terminal phenyl ring appears to enhance antimicrobial activity, while hydrophobic substituents are favorable for antitubercular potency. The hydrazone linker is a key pharmacophoric element, and the 1-methylpiperidine moiety plays a crucial role in determining the pharmacokinetic profile.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the chemical space around all three key components of the molecule is needed to develop more predictive SAR models.

  • Mechanism of action studies: Identifying the specific molecular targets of the most active compounds will be crucial for understanding their mode of action and for designing more selective inhibitors.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more physiologically relevant setting.

By leveraging the insights from SAR studies and employing a rational drug design approach, the this compound scaffold holds the potential to deliver next-generation therapeutics to address unmet medical needs.

References

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A Researcher's Guide to the In Vitro Biological Evaluation of 1-Methylpiperidine-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The 1-methylpiperidine-4-carbohydrazide scaffold has emerged as a promising starting point for the synthesis of new chemical entities with diverse biological activities. This guide provides a comprehensive overview of the in vitro biological evaluation of analogs derived from this core structure, offering a comparative analysis of their potential as antimicrobial, anticancer, antioxidant, and acetylcholinesterase inhibitory agents. This document is designed to be a practical resource, detailing the causality behind experimental choices and providing field-proven insights into the evaluation process.

The Significance of the this compound Scaffold

The 1-methylpiperidine moiety is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and bioavailability. The carbohydrazide group, on the other hand, is a versatile functional group known to be a key pharmacophore in a variety of therapeutic agents. The combination of these two structural motifs in this compound creates a unique scaffold for the development of novel drug candidates with a wide range of potential applications.

General Synthesis of this compound Analogs

The synthesis of this compound analogs, particularly Schiff bases, is a common strategy to generate a library of compounds for biological screening. The general synthetic route involves the condensation of this compound with various substituted aldehydes or ketones. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The resulting Schiff bases can then be purified and characterized using standard analytical techniques like IR, NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis Reactant1 This compound Condensation Condensation Reaction Reactant1->Condensation Reactant2 Substituted Aldehyde/Ketone Reactant2->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Condensation Heat Reflux Heat->Condensation Product This compound Analog (Schiff Base) Condensation->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Characterization (IR, NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound analogs.

Comparative In Vitro Biological Evaluation

This section details the in vitro assays used to evaluate the biological activities of this compound analogs and presents a comparative analysis of their performance against other alternatives, supported by experimental data from related compounds.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Carbohydrazide derivatives have shown promise in this area.[1] The in vitro antimicrobial activity of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Test Compounds: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data for Related Carbohydrazide Analogs

CompoundOrganismMIC (µg/mL)
Analog 4 Pseudomonas aeruginosa (ATCC 27853)4-16
Proteus mirabilis (ATCC 12453)4-16
Analog 6 Staphylococcus aureus (ATCC 29213)2
Candida glabrata16
Fluconazole Candida glabrata20
Ampicillin/Cloxacillin Pseudomonas aeruginosa (ATCC 27853)8

Data sourced from Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.[1]

Causality and Insights: The variation in antimicrobial activity among different analogs can often be attributed to the nature of the substituent on the aromatic ring. Electron-withdrawing or lipophilic groups can enhance the compound's ability to penetrate the microbial cell wall and interact with its target.

Anticancer Activity

The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery of novel anticancer therapies. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are maintained in an appropriate culture medium. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Comparative Data for Related Schiff Bases

The following table presents the IC50 values of some Schiff base compounds against HeLa and MCF-7 cancer cell lines, offering a reference for the potential anticancer activity of this compound analogs.[2]

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
L1 15.4 ± 1.118.2 ± 1.5
L2 12.8 ± 0.914.5 ± 1.2
L4 10.5 ± 0.812.1 ± 1.0
L5 8.2 ± 0.69.8 ± 0.7
Carboplatin 25.6 ± 2.030.4 ± 2.5

Data sourced from Synthesis, characterization, and anticancer activity of Schiff bases.[2]

Causality and Insights: The cytotoxic activity of these compounds is often linked to their ability to induce apoptosis. The pro-apoptotic mechanism can be further investigated through assays such as fluorescence microscopy for morphological changes, cell cycle analysis, and measurement of caspase activity.[2]

Apoptosis_Pathway cluster_trigger Inducing Agent cluster_pathway Apoptotic Signaling Compound This compound Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by bioactive compounds.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of novel compounds.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compounds are dissolved in methanol at various concentrations. An aliquot of each concentration is added to the DPPH solution.

  • Incubation and Measurement: The reaction mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Comparative Data for Related Piperidine and Carbohydrazide Derivatives

The following table shows the antioxidant activity of some piperidine and carbohydrazide derivatives, which can be used as a reference for evaluating new analogs.[6][7]

CompoundAssayIC50 (µg/mL)
Piperidine Derivative 1 DPPH> 250
N-acylhydrazone 4e DPPH45.3
N-acylhydrazone 4f DPPH55.8
Ascorbic Acid (Standard) DPPH106.85

Data sourced from Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation[6] and Antioxidant IC50 values of compounds 4(a-f).[7]

Causality and Insights: The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic ring of the analog can significantly enhance its antioxidant capacity.

Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.[8][9][10]

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. Then, add the AChE solution and incubate for a short period.

  • Initiation of Reaction and Measurement: The reaction is initiated by the addition of the substrate, acetylthiocholine. The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is monitored by measuring the change in absorbance at 412 nm over time.

  • Calculation of Inhibition: The rate of the reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Comparative Data for Related Piperidine and Thiazole Derivatives

The following table provides IC50 values for AChE inhibition by some piperidine and thiazole derivatives, which can serve as a comparative benchmark.[8][9][10]

CompoundTargetIC50 (nM)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE5.7
Thiazole-piperazine derivative (R=benzyl) AChE11
Donepezil (Standard) AChE54

Data sourced from Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds[9] and The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.[8][10]

Causality and Insights: The inhibitory activity of these compounds is dependent on their ability to bind to the active site of the AChE enzyme. Molecular docking studies can be employed to understand the binding interactions and guide the design of more potent inhibitors. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the piperidine and aromatic rings play a crucial role in determining the inhibitory potency.[9][11]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has provided a framework for the in vitro biological evaluation of its analogs, covering antimicrobial, anticancer, antioxidant, and acetylcholinesterase inhibitory activities. By employing the detailed experimental protocols and considering the comparative data and insights provided, researchers can effectively screen and identify promising lead compounds for further development. The key to success lies in a systematic approach that combines rational design, efficient synthesis, and robust biological evaluation, ultimately contributing to the discovery of new medicines to address unmet medical needs.

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  • Combined structure–activity relationship (SAR) based on IC50 values and docking study … (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone. (2012). Medicinal Chemistry Research. Retrieved from [Link]

  • Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. (2023). Molecules, 28(3), 1349. Retrieved from [Link]

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A Comparative Guide to the Metabolic Stability of Piperidine vs. Morpholine Carbohydrazides for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its success as a therapeutic agent. For researchers and drug development professionals, the selection of appropriate chemical scaffolds is a pivotal decision in the lead optimization phase. This guide provides an in-depth, objective comparison of the predicted metabolic stability of two common heterocyclic scaffolds, piperidine and morpholine, when incorporated as carbohydrazides.

While direct, head-to-head experimental data for this specific compound class is not extensively available in the public domain, this guide synthesizes established principles of drug metabolism to provide a robust predictive analysis. By understanding the metabolic liabilities and advantages of each moiety, researchers can make more informed decisions in the design of novel drug candidates with optimized pharmacokinetic properties.

The Decisive Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly impacts its half-life (t1/2) and in vivo clearance (CL). Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to potential toxicity. Early-stage assessment of metabolic stability using in vitro assays is therefore an essential component of the drug discovery pipeline, enabling the ranking and selection of candidates with favorable pharmacokinetic profiles.

The liver is the primary site of drug metabolism, where a host of enzymes, including cytochrome P450s (CYPs), work to modify xenobiotics. Understanding how a drug candidate interacts with these enzymatic systems is paramount. This guide focuses on two six-membered saturated heterocycles, piperidine and morpholine, which are frequently employed in medicinal chemistry. The substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant changes to the molecule's physicochemical properties, which in turn affects its metabolic fate.

Predicted Metabolic Pathways: A Tale of Two Rings and a Linker

The metabolic stability of piperidine and morpholine carbohydrazides is predicted to be governed by the distinct metabolic pathways of the heterocyclic rings and the connecting carbohydrazide linker.

Morpholine: The More Stable Contender

The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. This increased stability is attributed to the electron-withdrawing nature of the oxygen atom, which reduces the basicity of the nitrogen atom and decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 enzymes. However, it is not metabolically inert. The predicted major metabolic pathways for a morpholine-containing compound include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the morpholine ring, often initiated by a cytochrome P450.

Piperidine: Prone to Oxidation

The piperidine ring is a common motif in many approved drugs but is often a site of metabolic transformation, which can lead to more rapid clearance. The primary metabolic pathways for piperidine-containing compounds include:

  • Alpha-carbon Hydroxylation: Oxidation of the carbon atoms adjacent to the nitrogen, often catalyzed by CYP3A4, can lead to the formation of a lactam, a common metabolic fate for piperidine rings.

  • N-dealkylation: Similar to morpholine, cleavage of the N-substituent can occur.

  • Ring Opening: Enzymatic cleavage of the piperidine ring is also a possible metabolic route.

  • N-oxidation: The nitrogen atom itself can be oxidized.

The Carbohydrazide Linker: A Potential Point of Cleavage

The carbohydrazide linker, while providing a connection point, also introduces potential metabolic liabilities. Hydrazide and hydrazone-containing compounds are known to undergo metabolic transformations. The metabolism of the carbohydrazide moiety could proceed via:

  • Hydrolysis: Cleavage of the amide-like bonds, potentially releasing the piperidine or morpholine ring.

  • Oxidation: The hydrazine moiety can be oxidized by CYPs, which could lead to the formation of reactive intermediates.

The following diagram illustrates the predicted metabolic pathways for both piperidine and morpholine carbohydrazides.

Caption: Predicted metabolic pathways for piperidine and morpholine carbohydrazides.

Experimental Evaluation of Metabolic Stability

To experimentally determine the metabolic stability of drug candidates, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide crucial data for calculating intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.

Liver Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 enzymes. It is a cost-effective and high-throughput method for assessing Phase I metabolism.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and test compound. The final concentration of the test compound is typically 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. It is considered the "gold standard" for in vitro metabolism studies as it more closely mimics the in vivo environment.

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Prepare a suspension of hepatocytes in a suitable incubation medium (e.g., Williams' Medium E).

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described previously, expressing CLint in µL/min/10^6 cells.

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Metabolic Stability: A Predictive Summary

Based on the known metabolic pathways of the individual moieties, a predictive comparison of the metabolic stability of piperidine and morpholine carbohydrazides is presented below. It is anticipated that the morpholine carbohydrazide will exhibit greater metabolic stability.

ParameterPiperidine Carbohydrazide (Predicted)Morpholine Carbohydrazide (Predicted)Rationale
Primary Metabolic Pathways α-Carbon Hydroxylation, N-Dealkylation, Ring Opening, N-Oxidation, HydrolysisN-Dealkylation, Ring Opening, HydrolysisThe piperidine ring is more susceptible to CYP-mediated oxidation, particularly at the carbons alpha to the nitrogen.
Predicted Half-life (t½) in HLM ShorterLongerThe additional metabolic pathways for the piperidine ring are expected to lead to faster clearance.
Predicted Intrinsic Clearance (CLint) HigherLowerHigher clearance is a direct consequence of a shorter half-life and more extensive metabolism.
Key Metabolites Lactams, N-dealkylated product, ring-opened products, N-oxide, hydrolysis productsN-dealkylated product, ring-opened products, hydrolysis productsThe formation of a lactam is a characteristic metabolite of piperidine ring oxidation.

Discussion and Implications for Drug Design

The bioisosteric replacement of a piperidine ring with a morpholine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability. The underlying principle is the reduction of the electron density of the heterocyclic ring system through the introduction of the electron-withdrawing oxygen atom in the morpholine ring. This makes the morpholine ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

For carbohydrazide derivatives, this principle is expected to hold true. The primary metabolic liability of a piperidine carbohydrazide is likely to be the piperidine ring itself, with α-carbon hydroxylation leading to lactam formation being a significant clearance pathway. By replacing the piperidine with a morpholine, this major metabolic route is eliminated, thereby increasing the overall stability of the molecule.

While the carbohydrazide linker presents a potential site for hydrolysis or oxidation for both molecules, the difference in the stability of the heterocyclic rings is predicted to be the dominant factor in determining their overall metabolic fate. Therefore, in a lead optimization campaign where metabolic stability is a key parameter to be improved, the morpholine carbohydrazide would be the preferred scaffold over the piperidine analog.

It is crucial to note that while this guide provides a strong predictive framework, empirical validation through the experimental protocols described is essential for any specific drug candidate. The actual metabolic stability will be influenced by the overall molecular context, including the nature of other substituents on the molecule.

Conclusion

In the rational design of drug candidates, a deep understanding of metabolic pathways is indispensable. The choice between a piperidine and a morpholine scaffold can have profound implications for the pharmacokinetic profile of a carbohydrazide-based molecule. Based on established principles of drug metabolism, it is predicted that morpholine carbohydrazides will exhibit significantly greater metabolic stability compared to their piperidine counterparts. This is primarily due to the reduced susceptibility of the morpholine ring to oxidative metabolism. For drug discovery and development professionals, leveraging this knowledge can guide the selection of more robust scaffolds during lead optimization, ultimately increasing the probability of identifying drug candidates with desirable pharmacokinetic properties.

References

  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Support Team. December 2025.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Cambridge MedChem Consulting. Ring Bioisosteres. 2024.
  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. 2023.
  • Creative Bioarray. In Vitro Metabolic Stability.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025.
  • PubMed Central. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

A Comparative Guide to the Purity Validation of 1-Methylpiperidine-4-carbohydrazide by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. 1-Methylpiperidine-4-carbohydrazide, a versatile building block in medicinal chemistry, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps, ultimately affecting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how these methods serve as a self-validating system.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has its own set of advantages and limitations. A compound might appear pure by HPLC-UV, for instance, if an impurity lacks a UV chromophore. Similarly, NMR might not detect trace-level impurities that are well-resolved by HPLC. Therefore, employing orthogonal methods—techniques that measure the same property based on different chemical or physical principles—provides a more complete and trustworthy assessment of a compound's purity. For this compound, the combination of HPLC for high-resolution separation and quantification of impurities and NMR for structural confirmation and detection of a broader range of impurities offers a robust and comprehensive validation strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a polar, basic compound like this compound, a reverse-phase HPLC method is a suitable choice, though careful method development is required to achieve good peak shape and retention.

Causality of Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase, and detector is critical for a successful separation.

  • Stationary Phase: A C18 column is a common starting point for reverse-phase chromatography. However, for polar and basic analytes, residual silanols on the silica surface can lead to peak tailing. Therefore, a modern, end-capped C18 column or a polar-embedded column is often preferred to minimize these secondary interactions and improve peak symmetry.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The choice of buffer and its pH is crucial for controlling the ionization state of the basic piperidine nitrogen. A slightly acidic pH (e.g., pH 3-4) will ensure the amine is protonated, which can improve peak shape on some columns. The organic modifier, typically acetonitrile or methanol, is adjusted to achieve optimal retention and separation of the main peak from any impurities.

  • Detector: As this compound lacks a strong UV chromophore, a UV detector set to a low wavelength (e.g., 210 nm) can be used for detection, although sensitivity may be limited. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be more suitable for detecting a wider range of potential impurities, including those without a UV chromophore. For the purpose of this guide, we will describe a standard HPLC-UV method.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by area percent, assuming all impurities have a similar response factor at 210 nm.

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of organic molecules. For purity assessment, quantitative NMR (qNMR) offers a primary method of measurement where the signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate determination of purity without the need for a reference standard of the analyte itself.[1][2]

Causality of Experimental Choices in qNMR
  • Solvent Selection: The choice of deuterated solvent is critical. The solvent must fully dissolve the analyte and the internal standard, and its residual peaks should not overlap with the signals of interest. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices for polar compounds. For this guide, we will use D₂O to ensure complete dissolution of the potentially salt-like carbohydrazide.

  • Internal Standard: A suitable internal standard must be of high purity, stable, and have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals. For qNMR in D₂O, maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are excellent choices.

  • Acquisition Parameters: To ensure accurate quantification, NMR data must be acquired under specific conditions. A long relaxation delay (D1) is crucial to allow all protons to fully relax between scans, ensuring that the signal integrals are directly proportional to the number of protons. A 90° pulse angle is also used to maximize the signal.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Determination

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterium oxide (D₂O).

  • Transfer the solution to an NMR tube.

NMR Acquisition:

  • Solvent: D₂O

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (D1): 30 seconds (or at least 5 times the longest T₁ of the analyte and internal standard).

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

Data Processing and Calculation:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Caption: Workflow for qNMR purity analysis of this compound.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of individual components in a mixture.Structural elucidation and absolute quantification.
Strengths - High sensitivity for trace impurities. - Excellent resolution of closely related compounds. - Well-established for routine quality control.- Provides structural confirmation of the main component. - Can identify and quantify a wide range of impurities, including those without a chromophore. - A primary method for absolute quantification (qNMR).[3][4]
Weaknesses - May not detect impurities without a chromophore (with UV detection). - Requires reference standards for impurity identification and quantification. - Relative quantification (area %) can be inaccurate if response factors differ.- Lower sensitivity compared to HPLC for trace impurities. - Signal overlap can complicate quantification in complex mixtures. - Requires careful experimental setup for accurate quantification.
Application to this compound Ideal for detecting and quantifying process-related impurities and degradation products that are structurally similar to the main compound.Confirms the identity of the material, provides an absolute purity value, and can detect unexpected impurities and residual solvents.

A Self-Validating System: The Synergy of HPLC and NMR

The true power of this dual-technique approach lies in its self-validating nature. HPLC provides a high-resolution "fingerprint" of the sample, separating out even minor impurities. The area percent purity from HPLC can then be compared to the absolute purity value obtained from qNMR. A good correlation between these two values provides a high degree of confidence in the purity assessment.

For example, if HPLC analysis indicates a purity of 98.5% by area, and qNMR analysis yields an absolute purity of 98.2%, this strong agreement validates both methods and provides a reliable purity value. Conversely, a significant discrepancy would signal a potential issue. For instance, if HPLC shows 99.8% purity, but qNMR indicates 90%, it could suggest the presence of a significant impurity that is not detected by the HPLC method (e.g., an inorganic salt or a compound without a UV chromophore). This would prompt further investigation to identify the unknown impurity.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and consistency of research and development in the pharmaceutical industry. While both HPLC and NMR are powerful analytical techniques, their combined use provides a comprehensive and robust assessment that is greater than the sum of its parts. HPLC excels at the separation and quantification of trace impurities, while NMR offers definitive structural confirmation and an absolute measure of purity. By employing these orthogonal methods, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This dual-pronged approach aligns with the principles of scientific integrity and is a hallmark of best practices in modern drug development.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Available at: [Link]

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(7), 1935-1943. Available at: [Link]

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A Comparative Guide to the Efficacy of Catalytic Systems for Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrazide (CH), a versatile molecule with applications ranging from an efficient oxygen scavenger in high-pressure boilers to a precursor in the synthesis of pharmaceuticals and energetic materials, is of significant industrial interest.[1][2][3] Its synthesis, primarily achieved through the reaction of hydrazine with either urea or dialkyl carbonates, presents ongoing opportunities for process optimization. While the direct catalytic synthesis of carbohydrazide remains an area of limited exploration in published literature, this guide provides a comparative analysis of the predominant synthesis methodologies, treating each as a distinct system. We will delve into the mechanistic nuances, compare their efficiencies based on available experimental data, and explore potential avenues for catalytic enhancement. This guide is intended to serve as a valuable resource for researchers and process chemists seeking to understand and improve upon the synthesis of this important compound.

Introduction: The Significance of Carbohydrazide

Carbohydrazide (H₂NNHCONHNH₂) is a white, water-soluble solid that serves as a safer alternative to hydrazine in many applications.[2] Its role as an oxygen scavenger is critical in preventing corrosion in industrial boiler systems.[1][3] In the realm of organic chemistry, its two hydrazine functionalities make it a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential biological activity.[4][5] The industrial production of carbohydrazide primarily relies on two well-established, though not explicitly catalyzed, routes.[1]

Comparative Analysis of Primary Synthesis Routes

The two principal industrial methods for carbohydrazide synthesis are the reaction of urea with hydrazine and the reaction of dialkyl carbonates with hydrazine. While dedicated catalysts for these direct syntheses are not widely reported, the reaction conditions and choice of reagents themselves dictate the efficiency and outcome of the process.

The Urea-Hydrazine Route: A Traditional Approach

The synthesis of carbohydrazide from urea and hydrazine is a long-standing industrial method.[1] The overall reaction is as follows:

OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃ [1]

This process is typically carried out by refluxing urea with an excess of hydrazine hydrate for an extended period. While seemingly straightforward, this method presents several challenges that impact its overall efficiency and cost-effectiveness.

Key Experimental Parameters and Performance:

ParameterValueReference
Reactants Urea, Hydrazine Hydrate[1]
Temperature Reflux[6]
Reaction Time 40 hours or more[6]
Yield ≥65.7%[6]
Byproducts Ammonia[1]

Causality Behind Experimental Choices:

The use of a significant excess of hydrazine hydrate helps to drive the reaction towards the formation of carbohydrazide and minimizes the formation of byproducts such as biurea and semicarbazide. The prolonged reflux at elevated temperatures is necessary to overcome the activation energy of the reaction, which involves the nucleophilic attack of hydrazine on the carbonyl carbon of urea and the subsequent elimination of ammonia.

Limitations:

The primary drawbacks of this route are the long reaction times and the high energy consumption associated with prolonged reflux. Furthermore, the handling of large quantities of hydrazine hydrate poses safety and environmental concerns. A Chinese patent describes a method using butanone azine and urea, which reportedly offers high yield and fewer by-products, with the added benefit of recycling the generated ammonia and butanone.[6][7]

The Dialkyl Carbonate Route: A Two-Step Refinement

A more refined approach to carbohydrazide synthesis involves the reaction of a dialkyl carbonate, most commonly dimethyl carbonate or diethyl carbonate, with hydrazine.[8][9][10] This method is typically a two-stage process, which allows for greater control over the reaction and can lead to a purer product.

Step 1: Formation of Alkyl Carbazate

R'O-CO-OR' + N₂H₄ → R'O-CO-NHNH₂ + R'OH

Step 2: Conversion to Carbohydrazide

R'O-CO-NHNH₂ + N₂H₄ → H₂NNH-CO-NHNH₂ + R'OH

This two-step process allows for the removal of the alcohol byproduct from the first stage, which can help to drive the second stage of the reaction to completion.

Key Experimental Parameters and Performance (from Dimethyl Carbonate):

ParameterValueReference
Reactants Dimethyl Carbonate, Hydrazine Hydrate[9]
Temperature (Step 1) Below 80°C[8]
Temperature (Step 2) 64°C to 77°C[8]
Reaction Time (Step 2) 8 hours[8]
Overall Yield 43.4% (from diethyl carbonate) to 75% (from dimethyl carbonate)[8][9]
Byproducts Alkanol[9]

Causality Behind Experimental Choices:

The initial reaction to form the alkyl carbazate is carried out at a lower temperature to control the reaction rate and minimize side reactions. The subsequent reaction with additional hydrazine to form carbohydrazide is conducted at a slightly higher temperature to ensure complete conversion. This staged approach allows for better process control and can result in higher purity carbohydrazide compared to the one-pot urea method. A process described in a Chinese patent utilizing a microchannel reactor for the reaction of dimethyl carbonate and hydrazine hydrate reports a very high yield of 99% with a remarkably short reaction time of 3 seconds at 75°C, highlighting the potential for process intensification.

Potential for Catalytic Enhancement: A Look to the Future

While the direct catalysis of carbohydrazide synthesis remains underexplored, examining catalysts used in related reactions can provide valuable insights into potential avenues for future research.

Acid-Base Catalysis

The synthesis of carbohydrazide derivatives often employs acid or base catalysts to facilitate condensation reactions. For instance, the synthesis of N-aryllidenequinoline-3-carbohydrazides utilizes glacial acetic acid as a catalyst.[11] Similarly, the formation of pyrazine carbohydrazide derivatives involves the use of sulfuric acid.[11] These examples suggest that the nucleophilic attack of hydrazine on the carbonyl source could potentially be accelerated by either protonating the carbonyl oxygen (acid catalysis) or by increasing the nucleophilicity of the hydrazine (base catalysis).

Hypothetical Application:

Solid acid catalysts, such as zeolites or sulfated zirconia, or solid base catalysts, like hydrotalcites, could potentially be employed to improve the reaction kinetics of both the urea and dialkyl carbonate routes. These heterogeneous catalysts would offer the advantage of easy separation from the reaction mixture, leading to a more streamlined and environmentally friendly process.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has been shown to be effective in the synthesis of 1,5-diacyl carbohydrazides from their thiocarbohydrazide precursors. While not a direct synthesis of carbohydrazide, this demonstrates the potential of PTC to facilitate reactions involving hydrazine derivatives.

Hypothetical Application:

In the reaction of dialkyl carbonates with hydrazine, which can be a two-phase system, a phase-transfer catalyst could potentially enhance the reaction rate by facilitating the transfer of the hydrazine nucleophile into the organic phase where the dialkyl carbonate resides.

Experimental Protocols

Uncatalyzed Synthesis of Carbohydrazide from Urea and Hydrazine

Materials:

  • Urea

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Combine 240 g of urea and 600 g of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for at least 40 hours. Ammonia gas will be evolved during the reaction.

  • After the reaction is complete, distill off the excess hydrazine hydrate.

  • To the residue, add 250-300 ml of ethanol and stir.

  • Collect the precipitated carbohydrazide by suction filtration.

Two-Step Synthesis of Carbohydrazide from Dimethyl Carbonate and Hydrazine Hydrate

Materials:

  • Dimethyl carbonate

  • Hydrazine hydrate

  • Methanol

Procedure: Step 1: Formation of Methyl Carbazate

  • React hydrazine hydrate with dimethyl carbonate at a temperature below 80°C.

  • Remove the methanol byproduct from the reaction mixture, for example, by distillation.

Step 2: Formation of Carbohydrazide

  • To the methyl carbazate from Step 1, add additional hydrazine hydrate.

  • Heat the mixture to between 64°C and 77°C and maintain for approximately 8 hours.

  • Cool the reaction mixture to crystallize the carbohydrazide.

  • Collect the carbohydrazide crystals by filtration, wash with methanol, and dry under vacuum.[8]

Visualizing the Synthesis Pathways

Urea-Hydrazine Synthesis Workflow

G cluster_0 Step 1: Reaction cluster_1 Step 2: Workup Urea Urea Reflux (≥40h) Reflux (≥40h) Urea->Reflux (≥40h) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux (≥40h) Reaction Mixture Reaction Mixture Reflux (≥40h)->Reaction Mixture Distillation Distillation Reaction Mixture->Distillation Precipitation (Ethanol) Precipitation (Ethanol) Distillation->Precipitation (Ethanol) Filtration Filtration Precipitation (Ethanol)->Filtration Carbohydrazide Carbohydrazide Filtration->Carbohydrazide

Caption: Workflow for the synthesis of carbohydrazide from urea and hydrazine.

Dimethyl Carbonate-Hydrazine Synthesis Workflow

G cluster_0 Step 1: Methyl Carbazate Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Step 3: Purification Dimethyl Carbonate Dimethyl Carbonate Reaction (<80°C) Reaction (<80°C) Dimethyl Carbonate->Reaction (<80°C) Hydrazine Hydrate (1) Hydrazine Hydrate (1) Hydrazine Hydrate (1)->Reaction (<80°C) Methyl Carbazate Methyl Carbazate Reaction (<80°C)->Methyl Carbazate Reaction (64-77°C, 8h) Reaction (64-77°C, 8h) Methyl Carbazate->Reaction (64-77°C, 8h) Hydrazine Hydrate (2) Hydrazine Hydrate (2) Hydrazine Hydrate (2)->Reaction (64-77°C, 8h) Crude Carbohydrazide Crude Carbohydrazide Reaction (64-77°C, 8h)->Crude Carbohydrazide Crystallization Crystallization Crude Carbohydrazide->Crystallization Filtration Filtration Crystallization->Filtration Carbohydrazide Carbohydrazide Filtration->Carbohydrazide

Caption: Two-step workflow for carbohydrazide synthesis from dimethyl carbonate.

Conclusion and Future Outlook

The synthesis of carbohydrazide is dominated by two primary industrial methods: the reaction of urea with hydrazine and the reaction of dialkyl carbonates with hydrazine. While both methods are effective, they are characterized by long reaction times and/or high temperatures, suggesting significant room for improvement through catalysis. The dialkyl carbonate route, particularly with dimethyl carbonate, appears to offer better control and potentially higher yields, especially with advanced process technologies like microreactors.

The future of carbohydrazide synthesis will likely focus on the development of efficient and reusable catalysts. Heterogeneous acid-base catalysts and phase-transfer catalysts present promising avenues for research. The development of a truly "green" and catalytic process for carbohydrazide synthesis would not only improve the economics of its production but also enhance its profile as a safer and more environmentally friendly alternative to hydrazine. Further research into novel catalytic systems is crucial to unlocking the full potential of this important industrial chemical.

References

  • Olin Corporation. (1986). Process for making carbohydrazide. EP0103400B1.
  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

  • Olin Corporation. (1985). Process for making carbohydrazide. US4496761A.
  • Zhang, J., et al. (2008). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. International Journal of Quantum Chemistry, 108(9), 1555-1564. [Link]

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  • Weifang Kairui Chemical Co., Ltd. (2017). Process for improving yield of carbohydrazide. CN106397275A.
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  • Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. [Link]

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  • Rahman, M. M., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 34-41. [Link]

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A Researcher's Guide to 1-Methylpiperidine-4-carbohydrazide: A Critical Assessment as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement—the substitution of one functional group for another with similar physicochemical or biological properties—stands as a cornerstone of this optimization process[1][2]. This guide provides an in-depth assessment of 1-Methylpiperidine-4-carbohydrazide as a potential, albeit unconventional, bioisostere for the carbohydrazide functional group. We will dissect its properties, compare it to established bioisosteres, and provide the experimental frameworks necessary for its validation in a research setting.

The Carbohydrazide Moiety: A Double-Edged Sword in Medicinal Chemistry

The carbohydrazide functional group (-CONHNH₂) and its derivatives are found in numerous biologically active molecules[3]. They can act as crucial hydrogen bond donors and acceptors, forming key interactions within a target's binding site. However, this moiety is not without its liabilities. The acylhydrazone linkage, a common derivative, is susceptible to hydrolysis under acidic conditions, and the hydrazide group itself can be a substrate for metabolic enzymes, including cytochrome P450s[4][5]. This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and in some cases, the formation of reactive metabolites, posing potential toxicity risks[4][5]. These challenges often necessitate the search for more stable and robust bioisosteric replacements.

Profiling the Challenger: this compound

This compound integrates a basic, saturated heterocyclic scaffold (the 1-methylpiperidine ring) with the carbohydrazide functional group. This unique combination presents a distinct set of properties compared to a simple, linear carbohydrazide.

  • Structure: The molecule features a tertiary amine within the piperidine ring and the terminal hydrazide group.

  • Basicity: The most prominent feature is the basicity of the piperidine nitrogen. The pKa of N-methylpiperidine is approximately 10.08, making this center significantly protonated and positively charged at physiological pH (7.4)[6][7][8]. The hydrazide nitrogens are substantially less basic, with predicted pKa values well outside the physiological range[3].

  • Lipophilicity: The calculated LogP (cLogP) for this compound is approximately -0.7, suggesting a generally hydrophilic nature, though significantly less so than a simple acylhydrazide[5].

The core hypothesis for its use as a bioisostere is that the piperidine ring acts as a rigid scaffold, presenting the hydrazide group to the target, while fundamentally altering the molecule's overall physicochemical profile from that of a simple carbohydrazide.

A Head-to-Head Comparison: Physicochemical Properties

To properly assess this compound, we must compare it not only to a model acylhydrazide but also to well-established, non-classical bioisosteres often used to replace amides, carboxylic acids, or related groups. The tetrazole and 1,3,4-oxadiazole rings are common choices[1][9].

PropertyAcetohydrazide (Model)This compound Tetrazole (as -COOH mimic)1,3,4-Oxadiazole (as amide mimic)
Primary Nature Neutral, H-bond donor/acceptorBasic, H-bond donor/acceptorAcidic, H-bond donor/acceptorNeutral, H-bond acceptor
pKa ~13.5 (very weakly basic)[3]~10.1 (piperidine N) [6][7]~4.5 - 5.0[10]Non-ionizable
Charge at pH 7.4 NeutralPredominantly Positive Predominantly NegativeNeutral
Calculated LogP -1.6[5]-0.7 [5]Generally lower than parent acid[10]Lower than 1,2,4-isomer[11]
Metabolic Liability Hydrolysis, CYP metabolism[4][5]N-dealkylation, ring oxidation [12][13]Generally stable[10]Generally stable

Interpretation:

This comparison highlights the radical difference in strategy. While tetrazoles and oxadiazoles aim to mimic the electronic and steric properties of the original group while improving stability, this compound fundamentally changes the molecule's character from neutral to basic. This would be a high-risk, high-reward substitution. It would drastically alter solubility, protein binding, and cell permeability. Such a change would only be viable if the introduction of a positive charge is beneficial for target engagement (e.g., interacting with a key acidic residue like aspartate or glutamate) or for improving pharmacokinetic properties like solubility.

Experimental Validation: A Framework for Assessment

Every bioisosteric replacement is context-dependent and requires rigorous experimental validation. The following protocols provide a self-validating system to assess the true properties of your compound and its alternatives.

Workflow for Bioisostere Assessment

The following diagram outlines the logical flow for evaluating a potential bioisostere.

Bioisostere_Assessment_Workflow cluster_0 In Silico & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Biology cluster_3 Decision Start Hypothesize Bioisosteric Replacement Synthesis Synthesize Parent & Analogues Start->Synthesis pKa Determine pKa Synthesis->pKa LogP Measure LogP/LogD Synthesis->LogP Solubility Assess Aqueous Solubility Synthesis->Solubility MetStab Microsomal Stability Assay pKa->MetStab LogP->MetStab Perm Permeability (e.g., PAMPA) LogP->Perm Activity In Vitro Biological Assay MetStab->Activity Perm->Activity Analysis Analyze Data: Potency vs. Properties Activity->Analysis Go Proceed to In Vivo Studies Analysis->Go Favorable Profile NoGo Redesign/ Re-evaluate Analysis->NoGo Unfavorable Profile

Caption: Workflow for evaluating a novel bioisostere.

Protocol: Potentiometric pKa Determination

Causality: Determining the pKa is critical because ionization state governs solubility, receptor interaction, and membrane permeability. A potentiometric titration directly measures the pH at which 50% of the molecule is ionized, providing an accurate pKa value.

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1-10 mM solution of the test compound in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using 0.15 M potassium chloride[12].

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

  • Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M HCl solution (for a basic compound) in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve[12].

Protocol: Shake-Flask LogP Determination

Causality: Lipophilicity (LogP) is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard," directly measuring the partitioning of a compound between an aqueous and an immiscible organic phase.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase to a concentration where it can be accurately measured by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: Add an equal volume of the presaturated n-octanol to the aqueous solution in a sealed flask.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using the chosen analytical method.

  • Calculation: The LogP is calculated as: Log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).

Protocol: Liver Microsomal Stability Assay

Causality: This assay provides a crucial early indication of metabolic clearance. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. By measuring the rate of disappearance of the parent compound, we can estimate its metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4)[6][14].

    • Prepare a solution of the test compound (e.g., at 2x final concentration) in buffer.

    • Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity[3][6].

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture. The final concentration of the test compound is typically 1 µM.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a multiple volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard[3][14]. The T=0 sample represents 100% of the compound.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k[6].

Conclusion and Strategic Perspective

The assessment of this compound reveals it to be a non-classical and transformative bioisostere rather than a conservative one.

  • Trustworthiness of the Replacement: Replacing a neutral carbohydrazide with this moiety is a profound structural and physicochemical leap. It introduces a permanent positive charge at physiological pH, which will dominate the molecule's behavior. This is not a simple substitution but a fundamental redesign. The key advantage is the likely enhancement of metabolic stability by removing the labile acylhydrazide group, though the N-methylpiperidine scaffold introduces its own metabolic pathways (e.g., N-dealkylation)[12][13].

  • Expertise-Driven Application: This bioisostere should not be used as a default replacement. Its application is best suited for specific, hypothesis-driven scenarios:

    • Targeting an Acidic Pocket: If structural biology data reveals a key acidic residue (Asp/Glu) in the target's binding site, the positive charge of the piperidinium ion could form a strong, favorable salt bridge, significantly boosting potency.

    • Improving Aqueous Solubility: For highly lipophilic parent molecules, introducing this ionizable group could dramatically improve solubility and suitability for certain formulations.

  • Authoritative Grounding: The decision to employ such a bioisostere must be grounded in a thorough understanding of the structure-activity relationship (SAR) of the series and the nature of the biological target. The experimental protocols provided here are the essential tools to validate this decision, ensuring that any theoretical benefits translate into measurable improvements in the compound's profile.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
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  • Drug Design Org. (n.d.). Bioisosterism.
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  • ChemicalBook. (n.d.). Acethydrazide.
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comparative review of synthetic routes for substituted piperidine carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Piperidine Carbohydrazides

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] When functionalized with a carbohydrazide group (-CONHNH₂), the resulting piperidine carbohydrazide moiety serves as a versatile building block for synthesizing a diverse array of heterocyclic compounds and potential drug candidates.[2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties.[3][4] The hydrazide functional group is a key synthon, enabling the construction of more complex molecules such as hydrazones, pyrazoles, and oxadiazoles, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development.[2][5]

This guide provides a comparative review of the most prevalent and effective synthetic routes for preparing substituted piperidine carbohydrazides. We will delve into the mechanistic rationale behind key experimental choices, present comparative data to inform methodological selection, and provide detailed, field-proven protocols for researchers.

Overview of Core Synthetic Strategies

The synthesis of piperidine carbohydrazides generally revolves around the formation of the hydrazide moiety from a piperidine carboxylic acid or its ester derivative. The substitution on the piperidine ring, particularly on the nitrogen atom, is a critical aspect for modulating biological activity and is typically incorporated either before or after the formation of the carbohydrazide. Two primary strategies dominate the landscape:

  • The Two-Step Esterification-Hydrazinolysis Pathway: This is the most traditional and widely employed method. It involves the conversion of a piperidine carboxylic acid to a more reactive ester intermediate, which is subsequently reacted with hydrazine hydrate.

  • Direct Coupling of Carboxylic Acid with Hydrazine: This approach streamlines the process by forming the hydrazide bond in a single step from the carboxylic acid using peptide coupling agents.

This guide will compare these two fundamental routes, providing the technical details necessary to select the optimal pathway based on starting material availability, desired scale, and overall efficiency.

Route 1: The Esterification-Hydrazinolysis Pathway

This robust, two-step method is the workhorse for synthesizing carbohydrazides due to its reliability and the commercial availability of various piperidine-4-carboxylic acid esters. The strategy hinges on activating the carboxylic acid as an ester, which is more susceptible to nucleophilic attack by hydrazine than the parent acid's carboxylate anion.

Workflow Overview

The process begins with a substituted piperidine-4-carboxylic acid, which is first esterified. The resulting ester is then refluxed with hydrazine hydrate to yield the final piperidine carbohydrazide. Substituents on the piperidine nitrogen are often introduced at the ester stage.

G start Substituted Piperidine-4-Carboxylic Acid ester Piperidine-4-Carboxylate Ester start->ester Esterification (e.g., SOCl₂/MeOH or Acid/Alcohol) hydrazide Substituted Piperidine Carbohydrazide ester->hydrazide Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux)

Caption: General workflow for the Esterification-Hydrazinolysis pathway.

Mechanistic Considerations & Experimental Rationale
  • Esterification: The conversion of the carboxylic acid to an ester is a critical activation step. The Fischer esterification (refluxing the acid in an alcohol like methanol or ethanol with a catalytic amount of strong acid) is a classic choice. However, for more sensitive substrates or to achieve higher yields under milder conditions, thionyl chloride (SOCl₂) in alcohol is frequently used. SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride in situ, which is then immediately attacked by the alcohol solvent to form the ester. This method is often preferred as it proceeds at lower temperatures and drives the reaction to completion.

  • Hydrazinolysis: The core of the synthesis is the nucleophilic acyl substitution reaction where hydrazine attacks the electrophilic carbonyl carbon of the ester. Hydrazine hydrate (NH₂NH₂·H₂O) is used in excess to ensure the complete conversion of the ester and to minimize the formation of undesired di-acylated hydrazine byproducts. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate and has a suitable boiling point for refluxing the reaction.[4] The reaction is typically heated to reflux to provide the necessary activation energy for the reaction to proceed at a practical rate.[6]

Comparative Data: N-Substituted Piperidine Carbohydrazide Synthesis

This pathway is particularly well-suited for creating libraries of N-substituted analogs by starting with a common intermediate like ethyl piperidine-4-carboxylate.

EntryN-Substituent (Acyl Group)Starting MaterialYield of Ester (Step 1)Yield of Hydrazide (Step 2)Reference
14-SulfamoylbenzoylEthyl piperidine-4-carboxylate77%78%[6]
2BenzoylEthyl 4-oxopiperidine-1-carboxylate-(Used directly for hydrazone synthesis)[5]
3(Not Applicable)Ethyl 2-(N-piperidyl)acetate-High (95.9% for acetic acid analog)[4]
Experimental Protocol: Synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide[6]

This protocol exemplifies the pathway by first N-acylating a commercially available piperidine ester, followed by hydrazinolysis.

Part A: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3)

  • To a solution of 4-sulfamoylbenzoic acid (1) and ethyl piperidine-4-carboxylate (2) in dry acetonitrile (CH₃CN), add 1-hydroxybenzotriazole hydrate (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

  • Stir the mixture at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Triturate the residue with isopropyl ether to induce precipitation. Filter the solid to obtain the product (3). Yield: 77% .

Part B: Synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide (4)

  • Suspend the ester (3) (1.0 eq) in absolute ethanol.

  • Add hydrazine monohydrate (3.0 eq).

  • Reflux the reaction mixture overnight.

  • Cool the mixture to room temperature, allowing the product to precipitate.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the solid to obtain the final carbohydrazide (4). Yield: 78% .

Route 2: Direct Coupling of Piperidine Carboxylic Acid with Hydrazine

This method offers a more convergent approach by eliminating the need for a separate esterification step. It employs standard peptide coupling reagents to directly form the amide bond between the piperidine carboxylic acid and hydrazine.

Workflow Overview

This one-pot strategy combines the carboxylic acid, a coupling agent, and hydrazine in a suitable solvent to directly yield the carbohydrazide.

G start Substituted Piperidine-4-Carboxylic Acid coupling Active Ester Intermediate (e.g., DCC/HOBt Adduct) start->coupling Activation with Coupling Agent (e.g., DCC, EDCI/HOBt) hydrazide Substituted Piperidine Carbohydrazide coupling->hydrazide Nucleophilic Attack (Hydrazine)

Caption: Workflow for the direct coupling pathway to form piperidine carbohydrazides.

Mechanistic Considerations & Experimental Rationale
  • Carboxylic Acid Activation: The success of this route depends on the in situ activation of the carboxylic acid. Coupling agents like dicyclohexylcarbodiimide (DCC) or EDCI in the presence of an additive like HOBt are used for this purpose. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an active HOBt-ester, which is more stable and less prone to side reactions.

  • Nucleophilic Attack: Hydrazine then acts as the nucleophile, attacking the activated ester to form the desired hydrazide. A significant challenge is the potential for the newly formed, highly nucleophilic product hydrazide to react with another activated acid molecule. This is typically suppressed by using a large excess of hydrazine or by using a protected form of hydrazine, though the former is more common. A common coupling system involves using N,N-dicyclohexylcarbodiimide (DCC) for activation.[7]

Comparative Analysis: Advantages and Disadvantages
FeatureRoute 1: Esterification-HydrazinolysisRoute 2: Direct Coupling
Steps Two distinct stepsOne-pot reaction
Efficiency Can be less atom-economicalMore convergent and potentially faster
Reagents Simple reagents (alcohols, SOCl₂, NH₂NH₂·H₂O)Requires specialized coupling agents (DCC, EDCI)
Byproducts Fewer problematic byproductsDicyclohexylurea (DCU) from DCC can be difficult to remove
Scalability Generally straightforward to scale upRemoval of coupling byproducts can complicate large-scale synthesis
Substrate Scope Very broad and reliableCan be sensitive to sterically hindered acids
Experimental Protocol: DCC Coupling of N-Phthaloyl Amino Acids with Piperidine-4-carboxylic acid methyl ester[7]

While this specific literature example couples an amino acid to a piperidine ester and then performs hydrazinolysis, the coupling step itself is representative of the direct activation method that could be adapted for direct reaction with hydrazine.

  • Dissolve the piperidine-4-carboxylic acid methyl ester and an N-phthaloyl protected amino acid in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-dicyclohexylcarbodiimide (DCC) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with acid, base, and brine to remove unreacted starting materials and impurities.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the coupled product. (Note: For direct hydrazide synthesis, hydrazine would be used as the nucleophile in place of the piperidine ester).

Conclusion

Both the Esterification-Hydrazinolysis Pathway and the Direct Coupling Route are viable and effective methods for the synthesis of substituted piperidine carbohydrazides.

  • Route 1 (Esterification-Hydrazinolysis) is highly reliable, robust, and generally easier to perform and scale up, especially when considering purification. Its two-step nature makes it ideal for projects where a common ester intermediate can be used to generate a library of final compounds.[4][6]

  • Route 2 (Direct Coupling) offers the advantage of being a more rapid, one-pot procedure. It is particularly useful for small-scale synthesis or when the starting carboxylic acid is sensitive to the conditions required for esterification. However, the choice of coupling agent and the subsequent purification from its byproducts must be carefully considered.[7]

The selection of the synthetic route should be guided by the specific goals of the research, including the scale of the reaction, the nature of the substituents on the piperidine ring, the availability of starting materials, and the purification strategy. For most applications, particularly for library synthesis and scale-up, the traditional esterification-hydrazinolysis pathway remains the most dependable and frequently utilized approach.

References

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the synthesis and handling of novel chemical entities. Among these, 1-Methylpiperidine-4-carbohydrazide stands out for its utility in creating complex molecular scaffolds. However, with great utility comes the great responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for laboratory personnel who handle this compound and is grounded in established safety principles and regulatory frameworks. It is important to note that specific data on the ecotoxicity and degradation pathways of this compound are not extensively documented in public literature. Therefore, this procedure adopts a conservative, risk-based approach, treating the compound as hazardous based on the known properties of its constituent functional groups: the piperidine ring and the carbohydrazide moiety.

Hazard Assessment: A Principle-Based Approach

Understanding the potential hazards is the foundation of safe disposal. Lacking a specific Safety Data Sheet (SDS), we must infer the risks from structurally related compounds.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable liquids that can cause severe skin burns and eye damage. They are also recognized as being harmful if swallowed or inhaled.

  • Carbohydrazide Moiety: Carbohydrazide is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[1][2][3][4] Critically, it is also recognized as being toxic to aquatic life with long-lasting effects.[1][3] The hydrazide functional group is structurally related to hydrazine, a known carcinogen and reactive substance, which necessitates careful handling.[5][6]

Based on this analysis, this compound must be handled as a hazardous substance with the potential for skin and eye irritation, acute toxicity, and significant environmental hazard to aquatic ecosystems.

Hazard Class Inferred From Primary Disposal Consideration
Skin/Eye Irritant Carbohydrazide, Piperidine DerivativesAvoid all personal contact.[7] Ensure waste is securely contained.
Acute Toxicity Carbohydrazide, Piperidine DerivativesPrevent inhalation of dust/vapors and ingestion.[2]
Aquatic Toxicity CarbohydrazideDo not dispose down the drain. [4] Segregate for hazardous waste collection.

The Regulatory Landscape: EPA and RCRA

In the United States, chemical laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Your institution is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced monthly.[10][11] This status dictates the specific on-site storage time limits and administrative requirements. Regardless of status, the core principles of proper waste identification, segregation, and containment apply universally.

Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final removal by a licensed vendor.

Step 1: Prepare for Waste Collection
  • Personal Protective Equipment (PPE): Before handling the waste, equip yourself with the appropriate PPE. This includes:

    • Chemical splash-resistant safety goggles or glasses.[2]

    • Chemical-resistant gloves (nitrile is a common and appropriate choice).

    • A standard laboratory coat.

  • Designate a Waste Container: Select a container that is in good condition, has a tightly sealing lid, and is compatible with the chemical. The original product container is often a suitable choice.[12] Do not use metal containers for potentially corrosive materials.[9][13]

Step 2: Labeling the Waste Container

Proper labeling is a critical and legally mandated step. As soon as the first drop of waste enters the container, it must be labeled.[12]

  • Label Contents: The label must clearly state the words "HAZARDOUS WASTE ".[10][11]

  • Chemical Identification: Clearly write the full chemical name: "This compound ".

  • Hazard Identification: Indicate the associated hazards. A good practice is to affix a pictogram or use a standard system (like NFPA or HMIS) to convey that the material is an irritant, toxic, and an environmental hazard.[11]

Step 3: Waste Accumulation and Storage
  • Segregation: Store the waste container for this compound separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[13][14][15]

  • Satellite Accumulation Area (SAA): The waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][11] Keep the container lid tightly closed at all times, except when adding waste.[12]

Step 4: Institutional Consultation (Critical Step)

This is the most crucial step in the process. Your institution's Environmental Health and Safety (EHS) department is the final authority on waste disposal.

  • Contact EHS: Inform your EHS office about the waste you have generated. They will provide specific instructions based on institutional protocols and local regulations.

  • Schedule a Pickup: EHS will either collect the waste directly or provide you with the procedure for requesting a pickup from the institution's licensed hazardous waste vendor.

The logical flow from waste generation to disposal is illustrated below.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Oversight A Waste Generation (this compound) B Step 1: Select & Prepare Compatible Container A->B C Step 2: Label Container 'HAZARDOUS WASTE' + Chemical Name B->C D Step 3: Store in SAA Segregated & Sealed C->D E Step 4: Contact EHS for Guidance D->E Hand-off to EHS F EHS Provides Final Disposal Protocol E->F G Waste Pickup by Licensed Vendor F->G H Compliant Final Disposal (e.g., Incineration) G->H caption Disposal Workflow for this compound

Disposal Workflow for this compound

Spill Management and Decontamination

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).[15] Collect the contaminated material into your designated hazardous waste container.[7] Wash the area thoroughly afterward.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[6]

  • Glassware Decontamination: Empty containers and contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After a thorough rinse, the glassware can typically be washed through normal laboratory procedures.

Advanced Considerations: Chemical Neutralization

For some hydrazide-containing compounds, chemical degradation via oxidation (e.g., using a dilute solution of sodium hypochlorite) can be a viable pre-treatment step to reduce the hazard before final disposal.[5]

This approach is NOT recommended without expert consultation. An improper reaction can generate toxic gases or excessive heat. Such a procedure should only be considered if:

  • It is explicitly recommended and approved by your EHS department.

  • A detailed, peer-reviewed, and validated protocol is available for this specific compound.

  • A thorough risk assessment is conducted by qualified personnel.

Without such validation, direct disposal through a licensed hazardous waste contractor is the safest and most compliant method.

By adhering to this structured and conservative protocol, you ensure that your innovative work is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety that extends beyond the product itself.

References

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  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide. (n.d.). Benchchem.
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  • Safety Data Sheet for (1-Methyl-4-piperidinyl)methanamine. (2023). Acros Organics.
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  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Safety Data Sheet for Piperidine. (2025). Sigma-Aldrich.
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A Comprehensive Guide to the Safe Handling of 1-Methylpiperidine-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the necessary precautions to ensure a safe laboratory environment. This guide provides essential safety and logistical information for handling 1-Methylpiperidine-4-carbohydrazide (CAS No. 176178-88-4), a valuable building block in pharmaceutical research and organic synthesis.[1][2] The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in readily available safety data sheets, its chemical structure—a substituted piperidine with a hydrazide moiety—necessitates a cautious approach. One supplier has classified the compound as an irritant.[3] Based on the known hazards of related compounds such as N-methylpiperidine and carbohydrazide, we must anticipate the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Piperidine derivatives can be corrosive and cause severe skin burns and eye damage.[4][5] Hydrazide compounds are also known to be irritants. Therefore, direct contact must be strictly avoided.

  • Respiratory Tract Irritation: Vapors or dusts may cause respiratory irritation.[4]

  • Toxicity: Similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7]

Given these potential risks, all handling procedures must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[6][7]
Eyes/Face Safety goggles with side shields and a face shieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient.[6][7]
Body A flame-retardant lab coat, worn fully buttonedTo protect the skin from accidental spills.
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of vapors or dusts. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[5]
Feet Closed-toe shoesTo protect feet from spills.
Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

3.1. Preparation and Weighing

  • Work Area Setup: Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4][8]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula to transfer the material. If it is a liquid, use a calibrated pipette. All weighing and transfers should be performed inside the fume hood.

3.2. Dissolution and Reaction

  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Vessel Sealing: Ensure that the reaction vessel is properly sealed to prevent the escape of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Verify Fume Hood Operation B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Glassware & Surfaces D->E F Segregate & Label Waste E->F G Dispose of Waste via Approved Channels F->G H Spill Occurs I Evacuate Area H->I Large Spill K Use Spill Kit H->K Small Spill J Consult SDS & Emergency Personnel I->J K->F

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Storage and Waste Disposal

5.1. Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

5.2. Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container.[4]

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[6]

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • CymitQuimica. (n.d.). Safety Data Sheet: this compound.
  • Fisher Scientific. (2012, March 14). Safety Data Sheet: N-Methylpiperidine.
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  • Matrix Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (2025, May 5). Safety Data Sheet: Piperidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidine.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet: 1-Methylpiperazine.
  • (2023, August 25). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: 1-Methylpiperidin-4-ol.
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  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Hydroxy-1-methylpiperidine.
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 4-Methylpiperazin-1-amine.
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.